3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLIJPMFMGTIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378286 | |
| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-65-7 | |
| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diamino-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of pharmacologically active molecules, with a specific focus on the COX-2 inhibitor Celecoxib.
Core Properties
This compound, with the CAS Number 367-65-7 , is a substituted aromatic diamine. Its trifluoromethyl groups significantly influence its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 367-65-7 | [1] |
| Molecular Formula | C₈H₆F₆N₂ | [1] |
| Molecular Weight | 244.14 g/mol | [1] |
| Melting Point | 44-49 °C | |
| Appearance | Solid | |
| Solubility | Insoluble in water |
Spectral Data
-
¹H NMR: Spectral data for related compounds like N-phenyl-4-(trifluoromethyl)aniline show characteristic shifts for aromatic protons.[2] For 3,5-Bis(trifluoromethyl)bromobenzene, proton signals appear around δ 7.5-8.0 ppm.[3]
-
¹³C NMR: The carbon spectra of trifluoromethylated benzene derivatives exhibit characteristic quartets for the trifluoromethyl group and downfield shifts for the carbons attached to them.[4]
-
IR Spectroscopy: The infrared spectrum of related aromatic amines would show characteristic N-H stretching vibrations. For example, the IR spectrum of 3,5-bis(Trifluoromethyl)diphenylamine shows distinct peaks.[5]
-
Mass Spectrometry: The mass spectrum of related trifluoromethylated compounds, such as 1,3,5-Tris(trifluoromethyl)benzene, shows a prominent molecular ion peak.[6]
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 1-fluoro-2-nitro-3,5-bis(trifluoromethyl)benzene. This method is adapted from the synthesis of a structurally related compound, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[7]
Experimental Protocol
Step 1: Synthesis of N-benzyl-2-nitro-3,5-bis(trifluoromethyl)aniline
-
Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-2-nitro-3,5-bis(trifluoromethyl)benzene (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add benzylamine (1.1 equivalents) and potassium carbonate (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain this compound.
Application in Drug Development: Synthesis of Celecoxib
This compound is a key precursor for the synthesis of various pharmacologically active compounds. A prominent example is its utility in the synthesis of Celecoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).
The synthesis of Celecoxib involves the condensation of a substituted phenylhydrazine with a β-diketone.[8][9] While the direct precursor to Celecoxib is 4-hydrazinobenzenesulfonamide, the synthesis of analogs and related COX-2 inhibitors can utilize diamino compounds like this compound to introduce the trifluoromethylphenyl moiety, which can enhance drug efficacy and pharmacokinetic properties.
COX-2 Signaling Pathway and Inhibition by Celecoxib
Inflammatory stimuli lead to the release of arachidonic acid, which is converted by the COX-2 enzyme into prostaglandins.[10] These prostaglandins are key mediators of inflammation and pain. Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation and pain.[10][11]
Experimental Workflow for Celecoxib Synthesis
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles. The synthesis of COX-2 inhibitors like Celecoxib highlights the importance of such fluorinated intermediates in modern drug discovery.
References
- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]
- 2. rsc.org [rsc.org]
- 3. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 1H NMR [m.chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]
- 7. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 8. zenodo.org [zenodo.org]
- 9. nbinno.com [nbinno.com]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)-o-phenylenediamine
This guide provides a comprehensive overview of the synthetic routes for producing 3,5-Bis(trifluoromethyl)-o-phenylenediamine, a key intermediate for researchers, scientists, and professionals in drug development. The document details a plausible multi-step synthesis, complete with experimental protocols, quantitative data, and process visualizations.
Introduction
3,5-Bis(trifluoromethyl)-o-phenylenediamine is a valuable building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique properties such as enhanced metabolic stability, lipophilicity, and altered electronic characteristics to target molecules. This guide outlines a robust, multi-step synthesis starting from the commercially available 1,3-bis(trifluoromethyl)benzene.
Proposed Synthetic Pathway
The most viable synthetic route involves a six-step process, commencing with the nitration of 1,3-bis(trifluoromethyl)benzene. The subsequent steps involve reduction, protection of the resulting amine, a second nitration, deprotection, and a final reduction to yield the target o-phenylenediamine.
digraph "Synthetic_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [fontname="Arial", fontsize=9];
A [label="1,3-Bis(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="1-Nitro-3,5-bis(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3,5-Bis(trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="N-(3,5-Bis(trifluoromethyl)phenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="N-(2,6-Dinitro-3,5-bis(trifluoromethyl)phenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="2,6-Dinitro-3,5-bis(trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="3,5-Bis(trifluoromethyl)-o-phenylenediamine", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label="Nitration", color="#4285F4"];
B -> C [label="Reduction", color="#EA4335"];
C -> D [label="Acetylation", color="#34A853"];
D -> E [label="Dinitration", color="#4285F4"];
E -> F [label="Hydrolysis", color="#EA4335"];
F -> G [label="Reduction", color="#34A853"];
}
Figure 2: Workflow for the nitration of 1,3-bis(trifluoromethyl)benzene.
The nitro group is reduced to an amine.
Experimental Protocol:
A solution of 1-nitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added. The vessel is then placed on a Paar shaker and subjected to a hydrogen atmosphere (typically 2-4 bar) at room temperature for several hours until the reaction is complete, as monitored by TLC. The catalyst is then removed by filtration through Celite®, and the solvent is evaporated under reduced pressure to yield 3,5-bis(trifluoromethyl)aniline.[1]
Parameter Value Reactant 1-Nitro-3,5-bis(trifluoromethyl)benzene Reagents H₂, 10% Pd/C Solvent Methanol or Ethanol Pressure 2-4 bar Temperature Room Temperature Yield High (typically >95%)
Table 2: Quantitative data for the reduction of 1-nitro-3,5-bis(trifluoromethyl)benzene.
The amino group is protected as an acetamide to control the subsequent nitration.
Experimental Protocol:
In a round-bottom flask, 3,5-bis(trifluoromethyl)aniline is dissolved in glacial acetic acid. Acetic anhydride (1.3 equivalents) is added slowly. The mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is poured into ice-cold water to precipitate the product. The solid N-(3,5-bis(trifluoromethyl)phenyl)acetamide is collected by vacuum filtration, washed with water, and dried.[2]
Parameter Value Reactant 3,5-Bis(trifluoromethyl)aniline Reagent Acetic anhydride Solvent Glacial acetic acid Temperature Reflux Reaction Time 2 hours Yield High
Table 3: Quantitative data for the acetylation of 3,5-bis(trifluoromethyl)aniline.
Two nitro groups are introduced ortho to the acetamido group.
Experimental Protocol:
N-(3,5-Bis(trifluoromethyl)phenyl)acetamide is dissolved in concentrated sulfuric acid in a three-necked flask, maintaining the temperature below 20 °C with an ice bath. A nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) is added dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C. The mixture is stirred in the ice bath for an additional 2-3 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by vacuum filtration and washed with cold water.[2]
Parameter Value Reactant N-(3,5-Bis(trifluoromethyl)phenyl)acetamide Reagents Concentrated HNO₃, Concentrated H₂SO₄ Temperature 0-10 °C Reaction Time 3-4 hours Yield Moderate to high
Table 4: Quantitative data for the dinitration of N-(3,5-bis(trifluoromethyl)phenyl)acetamide.
The acetyl protecting group is removed.
Experimental Protocol:
The crude nitrated acetanilide is transferred to a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material. After cooling, the product is isolated.[2]
Parameter Value Reactant N-(2,6-Dinitro-3,5-bis(trifluoromethyl)phenyl)acetamide Reagents Ethanol, Concentrated HCl Temperature Reflux Reaction Time 4-6 hours Yield High
Table 5: Quantitative data for the hydrolysis of the nitrated acetanilide.
The final step yields the target o-phenylenediamine.
Experimental Protocol:
2,6-Dinitro-3,5-bis(trifluoromethyl)aniline is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of Raney Nickel or Palladium on carbon is added, followed by the careful addition of hydrazine hydrate. The reaction is stirred at room temperature or gently heated until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the crude 3,5-bis(trifluoromethyl)-o-phenylenediamine, which can be purified by recrystallization or column chromatography.[3]
Parameter Value Reactant 2,6-Dinitro-3,5-bis(trifluoromethyl)aniline Reagents Raney Ni or Pd/C, Hydrazine hydrate Solvent Ethanol Temperature Room temperature to gentle reflux Yield Good to high
Table 6: Quantitative data for the final reduction step.
Figure 3: Workflow for the reduction of 2,6-dinitro-3,5-bis(trifluoromethyl)aniline.
Conclusion
References
Spectroscopic and Synthetic Profile of 3,5-bis(trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-bis(trifluoromethyl)benzene-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on structure-activity relationships and available data for similar molecules.
Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H NMR | Solvent: CDCl₃ | |||
| H-4 | ~7.2 - 7.4 | s | - | Aromatic proton between the two trifluoromethyl groups. |
| H-6 | ~6.8 - 7.0 | s | - | Aromatic proton adjacent to an amino group. |
| -NH₂ | ~3.5 - 4.5 | br s | - | Broad singlet for the two amino protons; chemical shift can vary with concentration and solvent. |
| ¹³C NMR | Solvent: CDCl₃ | |||
| C-1 | ~140 - 145 | s | - | Carbon attached to the first amino group. |
| C-2 | ~135 - 140 | s | - | Carbon attached to the second amino group. |
| C-3 | ~130 - 135 | q | J(C-F) ≈ 30-35 | Carbon attached to a trifluoromethyl group. |
| C-4 | ~115 - 120 | s | - | Aromatic CH. |
| C-5 | ~130 - 135 | q | J(C-F) ≈ 30-35 | Carbon attached to a trifluoromethyl group. |
| C-6 | ~110 - 115 | s | - | Aromatic CH. |
| -CF₃ | ~123 - 128 | q | J(C-F) ≈ 270-275 | Trifluoromethyl carbon. |
| ¹⁹F NMR | Solvent: CDCl₃, Standard: CFCl₃ | |||
| -CF₃ | ~ -63 | s | - | Single peak for the six equivalent fluorine atoms of the two trifluoromethyl groups. |
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
Table 2: Predicted IR and Mass Spectrometry Data
| Spectroscopy | Predicted Values | Notes |
| IR (cm⁻¹) | ||
| N-H Stretching | 3300 - 3500 (two bands) | Characteristic for primary amines. |
| C-H Aromatic Stretching | 3000 - 3100 | |
| C=C Aromatic Stretching | 1600 - 1650 | |
| C-N Stretching | 1250 - 1350 | |
| C-F Stretching | 1100 - 1200 (strong) | Characteristic for trifluoromethyl groups. |
| Mass Spec (m/z) | ||
| Molecular Ion [M]⁺ | 244.05 | Calculated for C₈H₆F₆N₂. |
| Major Fragments | [M-NH₂]⁺, [M-CF₃]⁺ | Fragmentation pattern would likely involve loss of amino and trifluoromethyl groups. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine is not explicitly documented in a single source. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, primarily involving the dinitration of a suitable precursor followed by the reduction of the nitro groups.
Proposed Synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine
The proposed synthesis involves a two-step process starting from 1,3-bis(trifluoromethyl)benzene:
-
Dinitration: Nitration of 1,3-bis(trifluoromethyl)benzene to yield 1,2-dinitro-3,5-bis(trifluoromethyl)benzene.
-
Reduction: Reduction of the dinitro compound to the desired 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
Step 1: Synthesis of 1,2-dinitro-3,5-bis(trifluoromethyl)benzene
-
Materials:
-
1,3-bis(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
-
Procedure:
-
To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1,3-bis(trifluoromethyl)benzene dropwise.
-
To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
The precipitated product, 1,2-dinitro-3,5-bis(trifluoromethyl)benzene, is collected by filtration, washed with cold water until neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine
-
Materials:
-
1,2-dinitro-3,5-bis(trifluoromethyl)benzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrazine hydrate or a hydrogen source (e.g., H₂ gas)
-
-
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 1,2-dinitro-3,5-bis(trifluoromethyl)benzene in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Alternatively, for a non-pressurized system, use hydrazine hydrate as the hydrogen source and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
Caption: Proposed synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
An In-Depth Technical Guide to the Solubility and Stability of 3,5-Bis(trifluoromethyl)-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-1,2-phenylenediamine is an aromatic diamine characterized by the presence of two trifluoromethyl groups on the benzene ring. These electron-withdrawing groups significantly influence the molecule's chemical properties, making it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and materials science sectors.[1][2] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-bis(trifluoromethyl)-1,2-phenylenediamine, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-bis(trifluoromethyl)-1,2-phenylenediamine is presented in the table below.
| Property | Value | References |
| CAS Number | 367-65-7 | [1][2] |
| Molecular Formula | C₈H₆F₆N₂ | [1][2] |
| Molecular Weight | 244.14 g/mol | [1][2] |
| Melting Point | 44°C to 49°C | [1][2] |
| Appearance | Solid | |
| InChI Key | BRLIJPMFMGTIAW-UHFFFAOYSA-N | [1] |
Solubility Profile
Qualitative and Predicted Solubility
The presence of two polar amino groups and a largely nonpolar bis(trifluoromethyl)benzene backbone suggests a nuanced solubility. The compound is known to be insoluble in water.[1][2] Based on the principle of "like dissolves like," it is expected to have better solubility in polar aprotic and some polar protic organic solvents.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Insoluble | High polarity of water is incompatible with the large fluorinated aromatic core.[1][2] |
| Methanol, Ethanol | Moderately Soluble | The hydroxyl group can hydrogen bond with the amino groups, but the overall polarity might not be optimal. |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to be a good solvent. |
| Dichloromethane (DCM) | Moderately to Sparingly Soluble | A less polar solvent, may have limited solvating power for the polar amino groups. |
| Ethyl Acetate | Moderately Soluble | Intermediate polarity may provide reasonable solubility. |
| Hexanes, Toluene | Sparingly Soluble to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar amino groups. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol, based on established methods for determining the equilibrium solubility of pharmaceutical compounds, can be used to obtain quantitative solubility data.[3][4]
-
Preparation of Saturated Solution:
-
Add an excess amount of 3,5-bis(trifluoromethyl)-1,2-phenylenediamine to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Prepare separate vials for each solvent to be tested.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. Preliminary experiments can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Separate the supernatant from the solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.
-
Filtration: Carefully filter the solution using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. Ensure the filter material is compatible with the solvent.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
-
Caption: A flowchart outlining the process for evaluating the photostability of a chemical substance according to ICH guidelines.
Conclusion
3,5-Bis(trifluoromethyl)-1,2-phenylenediamine is a compound with specific handling and storage requirements owing to its likely sensitivity to light and oxidation. While it is insoluble in water, it is predicted to be soluble in various polar aprotic organic solvents. The lack of comprehensive quantitative data in the literature necessitates experimental determination of its solubility and stability profiles for specific applications. The protocols and workflows provided in this guide offer a robust framework for researchers to generate this critical data, ensuring the successful application of this versatile chemical intermediate in research and development.
References
- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]
- 2. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the Characterization of C8H6F6N2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and, most importantly, a systematic approach to the structural elucidation and characterization of compounds with the molecular formula C8H6F6N2. Given that this formula can represent a multitude of isomers, this document focuses on the analytical workflow required to identify and characterize a specific isomer.
Physicochemical Properties
The molecular formula C8H6F6N2 dictates a specific elemental composition and molecular weight, which are fundamental properties for any compound under investigation. These theoretical values are the initial benchmarks in the characterization process.
| Property | Value |
| Molecular Formula | C8H6F6N2 |
| Exact Mass | 272.0439 g/mol |
| Molecular Weight | 272.14 g/mol |
| Elemental Composition | C: 35.31%, H: 2.22%, F: 41.88%, N: 10.29% |
The Challenge of Isomerism
The molecular formula C8H6F6N2 does not describe a single, unique chemical entity. Instead, it represents a vast number of potential structural isomers, which are molecules that have the same molecular formula but a different arrangement of atoms. This structural diversity can lead to significantly different chemical, physical, and biological properties.
Potential structural features of C8H6F6N2 isomers could include:
-
Aromatic Systems: A central benzene or pyridine ring is a common scaffold.
-
Fluorinated Groups: The six fluorine atoms could be present as two trifluoromethyl (-CF3) groups, or as individual fluorine substitutions on an aromatic ring or alkyl side chains.
-
Nitrogen-Containing Functional Groups: The two nitrogen atoms could be part of a heterocyclic ring system (e.g., quinazoline, quinoxaline), or present as amino (-NH2), nitro (-NO2), or cyano (-CN) groups.
The diagram below illustrates the concept of structural isomerism for C8H6F6N2, showcasing a few hypothetical examples of how the atoms can be arranged differently.
Caption: Potential structural diversity of C8H6F6N2 isomers.
Experimental Workflow for Structural Elucidation
A systematic and multi-technique approach is essential for the unambiguous identification of an unknown C8H6F6N2 isomer. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the structural elucidation of a C8H6F6N2 isomer.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the sample and, if necessary, to purify the compound of interest.
-
Methodology:
-
Column Selection: A reverse-phase C18 column is a common starting point for many organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A Diode Array Detector (DAD) or UV detector to monitor the elution profile. The UV-Vis spectrum can provide preliminary information about the presence of chromophores.
-
Purity Assessment: Integration of the peak area at a relevant wavelength provides a quantitative measure of purity.
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and determine the exact mass of the molecule.
-
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is suitable for a wide range of polar and semi-polar compounds.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy.
-
Data Analysis: The measured mass is compared to the theoretical exact mass of C8H6F6N2 (272.0439). A mass error of less than 5 ppm is typically required to confidently confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure and connectivity of a molecule.
-
¹H NMR:
-
Objective: To identify the number and types of protons and their neighboring environments.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration (relative number of protons), and coupling patterns (splitting) to deduce proton connectivity. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm region.[1]
-
-
-
¹³C NMR and DEPT:
-
Objective: To determine the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).
-
Protocol:
-
Use the same sample as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum. Aromatic carbons typically resonate between 120-150 ppm.[1]
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
-
¹⁹F NMR:
-
Objective: Crucial for fluorinated compounds, this technique identifies the number and chemical environments of the fluorine atoms.
-
Protocol:
-
Acquire a ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the local electronic environment.
-
Observe for couplings between fluorine and hydrogen (¹H-¹⁹F) or carbon (¹³C-¹⁹F) to establish connectivity.
-
-
-
2D NMR (COSY, HSQC, HMBC):
-
Objective: To piece together the molecular skeleton by establishing correlations between different nuclei.
-
Protocols:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for identifying quaternary carbons and piecing together different fragments of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the presence of specific functional groups.
-
Methodology:
-
The sample can be analyzed as a solid (KBr pellet), a thin film, or in solution.
-
Characteristic absorption bands can indicate the presence of:
-
N-H bonds (e.g., in amines) around 3300-3500 cm⁻¹.
-
C=N bonds (e.g., in imines or heterocycles) around 1600-1690 cm⁻¹.
-
C-F bonds, which typically show strong absorptions in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C bonds.
-
-
Biological Activity Screening
Given that many fluorinated nitrogen-containing heterocyclic compounds exhibit biological activity, a new isomer of C8H6F6N2 would be a candidate for biological screening.[2][3][4] A general initial screening cascade could involve:
-
Cytotoxicity Assays: To determine the compound's toxicity against various cell lines.
-
Enzyme Inhibition Assays: Targeting specific enzymes relevant to a disease of interest (e.g., kinases, proteases).
-
Receptor Binding Assays: To assess the compound's affinity for specific biological receptors.
Conclusion
The molecular formula C8H6F6N2 represents a wide array of potential chemical structures. A definitive characterization of a specific isomer requires a rigorous and systematic application of modern analytical techniques. The workflow and protocols outlined in this guide, beginning with purity assessment and molecular formula confirmation, and culminating in detailed structural elucidation through a suite of NMR experiments, provide a robust framework for researchers in the field of chemical and pharmaceutical sciences. The structural information obtained is the critical foundation for understanding the compound's properties and potential applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethyl-Substituted Diamines: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in medicinal chemistry, materials science, and catalysis. Among these, the trifluoromethyl (CF₃) group stands out for its unique electronic properties, steric profile, and metabolic stability. When appended to a diamine scaffold, the resulting trifluoromethyl-substituted diamines offer a powerful and versatile platform for the development of novel pharmaceuticals, high-performance polymers, and efficient catalysts. This technical guide provides an in-depth overview of the research applications of trifluoromethyl-substituted diamines, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the pKa of the amino groups, influencing their binding affinities and reactivity.[1] Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and improve pharmacokinetic profiles of drug candidates.[2] In materials science, the bulkiness and stability of the trifluoromethyl group contribute to the creation of polymers with desirable properties such as enhanced solubility, thermal stability, and specific optical and dielectric characteristics.[3] In catalysis, the electronic and steric influence of the CF₃ group on a diamine ligand can profoundly impact the stereoselectivity and efficiency of metal-catalyzed reactions.
This guide will explore the multifaceted applications of these valuable building blocks across key scientific disciplines.
Medicinal Chemistry Applications: Dipeptidyl Peptidase 4 (DPP-4) Inhibitors
Trifluoromethyl-substituted diamine moieties have emerged as a critical component in the design of potent and selective inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a key therapeutic target for the management of type 2 diabetes.[4] DPP-4 is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.[2]
The trifluoromethyl group in these inhibitors often plays a crucial role in enhancing binding affinity to the S2 extensive pocket of the DPP-4 enzyme.[4] The incorporation of this group can lead to a significant improvement in the pharmacokinetic profile of the drug candidates.[5]
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway illustrating the role of DPP-4 in glucose homeostasis and its inhibition by trifluoromethyl-substituted diamine-based drugs.
Quantitative Data: In Vitro Potency of Trifluoromethyl-Substituted DPP-4 Inhibitors
| Compound | Structure | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | (Structure not containing a trifluoromethyl-substituted diamine, for comparison) | 18 | [6] |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl-2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | [7] |
| HSK7653 (Compound 2) | Trifluoromethyl-substituted tetrahydropyran derivative | 1.1 ± 0.2 | [5] |
Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Vicinal Diamine
This protocol describes a general method for the asymmetric decarboxylative Mannich addition reaction to prepare trifluoromethyl-containing vicinal diamines, as reported by Palacios et al.[8]
Materials:
-
(Ss)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine
-
Appropriate aldehyde
-
Lithium 2,2-diphenylglycinate
-
Dry tetrahydrofuran (THF)
-
3-Nitrobenzoic acid
Procedure:
-
To a solution of lithium 2,2-diphenylglycinate (1.2 equiv.) in dry THF (5 mL) at -78 °C under a nitrogen atmosphere, add a solution of the corresponding aldehyde (1.0 equiv.) in dry THF (2 mL).
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of (Ss)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine (1.5 equiv.) in dry THF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-containing vicinal diamine.
Materials Science Applications: High-Performance Polyimides
Aromatic trifluoromethyl-substituted diamines are key monomers in the synthesis of high-performance polyimides. The incorporation of the bulky and electron-withdrawing CF₃ groups into the polymer backbone disrupts chain packing, leading to enhanced solubility in organic solvents, which is a significant advantage for processing.[3] Concurrently, these modifications often improve thermal stability, lower the dielectric constant, and increase optical transparency, making these materials highly desirable for applications in microelectronics, aerospace, and as flexible substrates for electronic devices.[3]
A prominent example of a trifluoromethyl-substituted diamine used in polyimide synthesis is 2,2'-bis(trifluoromethyl)benzidine (TFMB).[5]
Experimental Workflow: Polyimide Synthesis from Trifluoromethyl-Substituted Diamines
Caption: General workflow for the synthesis of high-performance polyimide films from trifluoromethyl-substituted diamines.
Quantitative Data: Properties of Polyimides Derived from Trifluoromethyl-Substituted Diamines
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (T g , °C) | 5% Weight Loss Temp. (T d5 , °C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| TFMB | PMDA | >400 | 497 | - | - | [8] |
| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 6FDA | 281 | 561 (N₂) / 520 (air) | - | - | [3] |
| 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl) aniline | Terephthalic acid | >300 | >400 | - | - | [9] |
Experimental Protocol: Synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB)
A common industrial synthesis of TFMB involves a multi-step process.[5]
Step 1: Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl
-
Prepare a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene.
-
React the Grignard reagent with iron(III) chloride in the presence of an oxidizing agent to form 2,2'-bis(trifluoromethyl)biphenyl.
Step 2: Nitration
-
Nitrate the 2,2'-bis(trifluoromethyl)biphenyl from Step 1 to yield 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.
Step 3: Reduction
-
Reduce the dinitro compound from Step 2 using hydrogen gas over a palladium on carbon (Pd/C) catalyst to produce 2,2'-bis(trifluoromethyl)benzidine.[5]
Catalysis Applications: Chiral Ligands for Asymmetric Synthesis
Chiral trifluoromethyl-substituted diamines are valuable ligands in asymmetric catalysis. The presence of the trifluoromethyl group can influence the electronic properties of the metal center and create a unique steric environment, leading to high enantioselectivity in various transformations.[10] These ligands have shown promise in iridium-catalyzed asymmetric transfer hydrogenation of ketones, a crucial reaction for the synthesis of chiral alcohols.[10]
Logical Relationship: Enantioselective Catalysis using Chiral Trifluoromethyl-Diamine Ligands
Caption: Logical relationship illustrating the role of a chiral trifluoromethyl-substituted diamine ligand in forming an active catalyst for enantioselective transformations.
Quantitative Data: Performance in Asymmetric Transfer Hydrogenation
| Substrate | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Acetophenone | Polymeric chiral diamine with trifluoromethyl substituents | Ir-PDA-6d | 92 | >99 | [8] |
| 1-(4-Bromophenyl)ethan-1-one | Polymeric chiral diamine with trifluoromethyl substituents | Ir-PDA-6d | 95 | >99 | [8] |
| 1-(Thiophen-2-yl)ethan-1-one | Polymeric chiral diamine with trifluoromethyl substituents | Ir-PDA-6d | 99 | >99 | [8] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
The following is a general procedure for the asymmetric transfer hydrogenation of a ketone using an in situ prepared iridium catalyst with a chiral diamine ligand.[8]
Materials:
-
[Ir(Cp*)Cl₂]₂
-
Chiral trifluoromethyl-substituted diamine ligand
-
Ketone substrate
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Methanol as the solvent
Procedure:
-
In a reaction vessel, dissolve [Ir(Cp*)Cl₂]₂ (0.0025 mmol) and the chiral diamine ligand (0.0055 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Add the ketone substrate (0.5 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (0.2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
Trifluoromethyl-substituted diamines represent a class of highly valuable and versatile building blocks with significant potential across multiple domains of chemical research. In medicinal chemistry, they are instrumental in the design of potent enzyme inhibitors with improved pharmacokinetic properties. In materials science, their incorporation into polymers leads to materials with enhanced processability, thermal stability, and desirable optical and electronic properties. In catalysis, they serve as effective chiral ligands for asymmetric transformations, enabling the synthesis of enantioenriched molecules. The continued exploration of new synthetic methodologies for these diamines and a deeper understanding of their structure-property relationships will undoubtedly unlock further innovative applications in the future. This guide serves as a foundational resource for researchers seeking to harness the unique attributes of trifluoromethyl-substituted diamines in their respective fields.
References
- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of diverse dipeptidyl peptidase IV inhibitors via structure-based virtual screening [ouci.dntb.gov.ua]
- 7. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. This key chemical intermediate, noted for the presence of two trifluoromethyl groups, is of significant interest in medicinal chemistry and materials science.
Introduction
This compound, also known as 3,5-bis(trifluoromethyl)-o-phenylenediamine, is an aromatic diamine that has garnered attention as a versatile building block in the synthesis of a variety of complex molecules. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity and properties of the benzene ring and the amino functionalities, making it a valuable component in the design of novel pharmaceuticals and advanced materials.
While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of fluorinated organic compounds. The introduction of trifluoromethyl groups into organic molecules became a key strategy in the mid-20th century to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of precursors like 3,5-bis(trifluoromethyl)aniline was a logical step in accessing a wider range of fluorinated synthons. The preparation of the target diamine likely followed established methodologies for the introduction of an amino group ortho to an existing one, primarily through a nitration and subsequent reduction pathway.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its application in synthesis and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 367-65-7 |
| Molecular Formula | C₈H₆F₆N₂ |
| Molecular Weight | 244.14 g/mol |
| Appearance | Solid |
| Melting Point | 42-44 °C |
| Boiling Point | 228.2 ± 40.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
Synthetic Pathways
The primary synthetic route to this compound involves a two-step process starting from the readily available 3,5-bis(trifluoromethyl)aniline. This process includes the nitration of the aniline derivative followed by the reduction of the resulting nitro compound.
Caption: General synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)aniline (Precursor)
A common method for the synthesis of the precursor, 3,5-Bis(trifluoromethyl)aniline, involves the catalytic hydrogenation of 3,5-Bis(trifluoromethyl)nitrobenzene.
-
Procedure:
-
In a 1L autoclave, combine 259g (1 mol) of 3,5-Bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.
-
Add 5g of palladium on carbon (Pd/C) as a catalyst.
-
Seal the autoclave and raise the temperature to 60°C.
-
Introduce hydrogen gas to a pressure of 2 MPa.
-
Maintain the temperature and pressure with stirring for 20 hours.
-
After the reaction is complete, cool the autoclave, filter the mixture to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by distillation to yield 3,5-Bis(trifluoromethyl)aniline.[1]
-
Step 2: Synthesis of a Related Diamine: N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
-
Procedure for Catalytic Hydrogenation:
-
In a Paar shaker hydrogenation apparatus, prepare a mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10% palladium on carbon (100 mg) in ethanol (50 mL).
-
Pressurize the apparatus with hydrogen gas to 4 bar.
-
Shake the mixture at 25°C for 6 hours.
-
Upon completion of the reaction, vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Evaporate the volatile components from the filtrate under vacuum to yield the crude diamine product.[2][3]
-
This protocol can be adapted for the reduction of 2-nitro-3,5-bis(trifluoromethyl)aniline to produce the target this compound.
Applications in Research and Development
The unique electronic properties conferred by the two trifluoromethyl groups make this compound a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Synthesis: The diamine functionality provides a scaffold for the construction of various heterocyclic systems, which are prevalent in many drug molecules. The trifluoromethyl groups can enhance the metabolic stability and membrane permeability of the final active pharmaceutical ingredient (API).
-
Materials Science: This compound can be used as a monomer in the synthesis of high-performance polymers. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
-
Ligand Synthesis: The two adjacent amino groups are ideal for the synthesis of bidentate ligands for coordination chemistry. The electronic nature of the trifluoromethyl groups can be used to tune the properties of the resulting metal complexes.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from starting materials to the potential applications of this compound.
Caption: Workflow from synthesis to applications of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, primarily through the nitration and reduction of 3,5-bis(trifluoromethyl)aniline, provides access to a building block with unique electronic and physicochemical properties. The detailed understanding of its synthesis and characteristics presented in this guide is intended to support researchers and scientists in leveraging this compound for the development of novel and innovative chemical entities.
References
An In-depth Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-bis(trifluoromethyl)-o-phenylenediamine (CAS No. 367-65-7), a crucial building block in pharmaceutical and material sciences. Due to its chemical properties and potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
3,5-Bis(trifluoromethyl)-o-phenylenediamine, also known as 1,2-diamino-3,5-bis(trifluoromethyl)benzene, is a crystalline powder that can range in color from orange to brown or purple.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3,5-Bis(trifluoromethyl)-o-phenylenediamine
| Property | Value | Reference |
| CAS Number | 367-65-7 | [1][2] |
| Molecular Formula | C₈H₆F₆N₂ | [2] |
| Molecular Weight | 244.14 g/mol | [2] |
| Appearance | Crystals or powder or crystalline powder, orange to brown or purple | [1] |
| Melting Point | 44.5-50.5 °C | [1] |
| Assay (GC) | ≥96.0% | [1] |
Hazard Identification and Classification
This compound is classified as hazardous and requires careful handling. The primary hazards are summarized in Table 2.
Table 2: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[3] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation.[3] |
The signal word for this chemical is Danger .[3]
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with 3,5-bis(trifluoromethyl)-o-phenylenediamine.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the required PPE.
Caption: Mandatory Personal Protective Equipment (PPE) Protocol.
Engineering Controls
Engineering controls are crucial for minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is required for all operations that may generate dust or vapors.[3]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4][5]
Handling and Storage Procedures
The following workflow illustrates the proper procedure for handling and storing the compound.
Caption: Handling and Storage Workflow.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Take off immediately all contaminated clothing and wash it before reuse.[3]
Storage Conditions:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice. | [3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor. | [3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | [3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3] |
Accidental Release Measures
The logical flow for responding to a spill is detailed below.
Caption: Spill Response Logical Flow.
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.
-
Conditions to Avoid: Incompatible products and exposure to light.[3]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[6]
Toxicological Information
The toxicological properties of 3,5-bis(trifluoromethyl)-o-phenylenediamine have not been thoroughly investigated. However, based on available data, it is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[3] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[3] To the best of current knowledge, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) for complete information.
References
- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. peptide.com [peptide.com]
Commercial availability and suppliers of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of this compound, a key building block in medicinal chemistry and materials science. The inclusion of two trifluoromethyl groups on the phenylenediamine core significantly influences its chemical properties, making it a valuable synthon for the development of novel therapeutic agents and advanced materials.
Commercial Availability and Suppliers
This compound (CAS No. 367-65-7) is readily available from a range of chemical suppliers. The compound, with a molecular formula of C₈H₆F₆N₂ and a molecular weight of 244.14 g/mol , is typically supplied as a solid.[1] Researchers can source this chemical from major distributors, with varying purities and quantities to suit laboratory-scale research and larger development projects.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Thermo Fisher Scientific (Alfa Aesar) | L18180 | 97% | 1 g, 5 g |
| Sigma-Aldrich | MNO000020 | Not specified | 1 g |
| Santa Cruz Biotechnology | sc-280383 | Not specified | 1 g, 5 g, 10 g |
| BLDpharm | BD138385 | ≥97.0% (GC) | 1 g, 5 g, 25 g |
| Crescent Chemical Company | MNO000020-1G | Not specified | 1 g |
| Echemi | Varies by supplier | Varies | Varies |
Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Synthetic Approaches: Experimental Protocol
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a plausible and efficient synthetic route can be inferred from the preparation of structurally similar compounds, such as N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[2][3] The most probable synthetic pathway involves a two-step process: a nucleophilic aromatic substitution to introduce a nitro group, followed by a reduction to the diamine.
A general experimental protocol based on this analogous synthesis is outlined below:
Step 1: Synthesis of 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene
A likely precursor for the target molecule is 1,2-dinitro-3,5-bis(trifluoromethyl)benzene. The synthesis would likely proceed via a nucleophilic aromatic substitution reaction on a suitable starting material like 1,3-bis(trifluoromethyl)benzene.
Step 2: Reduction to this compound
The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and effective method for this transformation.
Illustrative Experimental Protocol:
-
Materials: 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene, Palladium on carbon (Pd/C) catalyst (e.g., 10%), Ethanol or other suitable solvent, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent such as ethanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.
-
Applications in Drug Development and Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl motif is a key pharmacophore in a variety of biologically active molecules due to the unique properties conferred by the trifluoromethyl groups, such as increased metabolic stability and enhanced binding affinity.
Anticancer Activity
A notable application of a derivative of 3,5-bis(trifluoromethyl)phenyl is in the development of novel anticancer agents. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit the growth of liver tumor cells.[4] This compound directly binds to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), leading to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] The inhibition of STAT3 signaling ultimately induces apoptosis in cancer cells.[4]
Kinase Inhibition
The 3,5-bis(trifluoromethyl)phenyl moiety is also incorporated into potent kinase inhibitors. Derivatives containing this group have demonstrated significant inhibitory activity against various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[5] The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the binding of these inhibitors to the kinase domain.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the logical relationships and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]
- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of Amine Groups in 3,5-Bis(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amine groups in 3,5-bis(trifluoromethyl)benzene-1,2-diamine. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two strongly electron-withdrawing trifluoromethyl (CF₃) groups. These groups significantly modulate the nucleophilicity and basicity of the adjacent ortho-diamine functionality, influencing its behavior in a range of chemical transformations. This document details the expected reactivity in key reactions such as condensation, diazotization, N-acylation, and N-alkylation, supported by data from analogous systems. Detailed experimental protocols, adapted from closely related compounds, are provided to guide synthetic efforts.
Introduction
3,5-Bis(trifluoromethyl)benzene-1,2-diamine is an aromatic diamine characterized by a benzene ring substituted with two amine groups in an ortho relationship and two trifluoromethyl groups meta to each other. The presence of the CF₃ groups has a profound impact on the electron density of the aromatic ring and, consequently, on the reactivity of the amine functionalities. Understanding this reactivity is crucial for the effective utilization of this building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
The primary focus of this guide is to provide a detailed examination of how the electronic effects of the trifluoromethyl groups influence the nucleophilic character of the amine groups and to present practical guidance for performing common synthetic transformations.
Electronic Effects of Trifluoromethyl Groups on Amine Reactivity
The two trifluoromethyl groups on the benzene ring are powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring. As a result, the lone pairs of electrons on the nitrogen atoms of the amine groups are less available for donation, leading to a marked decrease in both the basicity and nucleophilicity of the amines compared to unsubstituted 1,2-phenylenediamine.
This reduced nucleophilicity is a critical consideration in planning synthetic routes involving 3,5-bis(trifluoromethyl)benzene-1,2-diamine, as reactions that proceed readily with more electron-rich diamines may require more forcing conditions or alternative catalytic systems. In the case of unsymmetrical diamines containing trifluoromethyl groups, the amine functionality in closer proximity to these electron-withdrawing moieties exhibits significantly lower nucleophilicity.[1]
Key Reactions and Reactivity Profile
Condensation Reactions
Table 1: Predicted Parameters for Condensation Reactions
| Reactant | Product | Catalyst | Solvent | Temperature (°C) | Predicted Yield |
| Benzil | 2,3-Diphenyl-6,8-bis(trifluoromethyl)quinoxaline | Acetic Acid | Ethanol | Reflux | Good to Excellent |
| Glyoxal | 6,8-Bis(trifluoromethyl)quinoxaline | Acetic Acid | Ethanol | Reflux | Moderate to Good |
Diazotization
The diazotization of o-phenylenediamines is a well-established method for the synthesis of benzotriazoles.[3] This reaction proceeds via the formation of a mono-diazonium salt, which then undergoes intramolecular cyclization. It is highly probable that 3,5-bis(trifluoromethyl)benzene-1,2-diamine will undergo a similar transformation to yield 5,7-bis(trifluoromethyl)-1H-benzotriazole. The electron-withdrawing nature of the trifluoromethyl groups is not expected to inhibit this intramolecular reaction.
Table 2: Predicted Parameters for Diazotization
| Reagents | Product | Solvent | Temperature (°C) | Predicted Yield |
| NaNO₂, HCl | 5,7-Bis(trifluoromethyl)-1H-benzotriazole | Water/Acetic Acid | 0 - 5 | High |
N-Acylation
The acylation of the amine groups in 3,5-bis(trifluoromethyl)benzene-1,2-diamine with acyl chlorides or anhydrides is expected to proceed, though potentially at a slower rate than with more nucleophilic amines. The use of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to scavenge the acid byproduct. Due to the presence of two amine groups, a mixture of mono- and di-acylated products is possible, with the reaction conditions influencing the product distribution. The second acylation will likely be slower than the first due to the deactivating effect of the first acyl group.
Table 3: Predicted Parameters for N-Acylation
| Acylating Agent | Product (Di-acylated) | Base | Solvent | Temperature (°C) | Predicted Yield |
| Acetyl Chloride | N,N'-(3,5-Bis(trifluoromethyl)-1,2-phenylene)diacetamide | Triethylamine | Dichloromethane | 0 to RT | Moderate to High |
| Benzoyl Chloride | N,N'-(3,5-Bis(trifluoromethyl)-1,2-phenylene)dibenzamide | Pyridine | Tetrahydrofuran | RT to Reflux | Moderate to High |
N-Alkylation
Direct N-alkylation with alkyl halides may be challenging due to the reduced nucleophilicity of the amine groups. Reductive amination, however, presents a more viable pathway for N-alkylation. This involves the condensation of the diamine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ.
Table 4: Predicted Parameters for N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Product (Di-alkylated) | Solvent | Temperature (°C) | Predicted Yield |
| Benzaldehyde | Sodium triacetoxyborohydride | N1,N2-Dibenzyl-3,5-bis(trifluoromethyl)benzene-1,2-diamine | Dichloroethane | RT | Moderate |
| Acetone | Sodium cyanoborohydride | N1,N2-Diisopropyl-3,5-bis(trifluoromethyl)benzene-1,2-diamine | Methanol | RT | Moderate |
Experimental Protocols
The following protocols are adapted from literature procedures for structurally similar compounds and are provided as a starting point for the synthesis and derivatization of 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
Synthesis of 3,5-Bis(trifluoromethyl)benzene-1,2-diamine
The synthesis of the title compound can be achieved through a two-step process starting from 1,3-bis(trifluoromethyl)-2-nitroaniline.
Step 1: Nitration of 1,3-bis(trifluoromethyl)benzene
A detailed protocol for the synthesis of the precursor can be adapted from known procedures for the nitration of substituted benzenes.
Step 2: Reduction of 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene
A general procedure for the reduction of a dinitro compound to a diamine is as follows[4]:
-
Dissolve 1,2-dinitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol for Condensation with Benzil
-
In a round-bottom flask, dissolve 1.0 mmol of 3,5-bis(trifluoromethyl)benzene-1,2-diamine in 20 mL of ethanol.
-
Add 1.0 mmol of benzil to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol for Diazotization to form 5,7-Bis(trifluoromethyl)-1H-benzotriazole
-
Dissolve 1.0 mmol of 3,5-bis(trifluoromethyl)benzene-1,2-diamine in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.1 mmol of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Visualizations
Reaction Pathways
Caption: Key reaction pathways of 3,5-bis(trifluoromethyl)benzene-1,2-diamine.
Experimental Workflow for Synthesis and Derivatization
Caption: General experimental workflow for synthesis and derivatization.
Conclusion
The reactivity of the amine groups in 3,5-bis(trifluoromethyl)benzene-1,2-diamine is significantly influenced by the strong electron-withdrawing nature of the two trifluoromethyl substituents. This results in decreased nucleophilicity, which must be taken into account when designing synthetic strategies. Nevertheless, this versatile building block is expected to undergo a range of important transformations, including condensation to form quinoxalines, diazotization to yield benzotriazoles, and N-acylation and N-alkylation reactions, albeit potentially requiring more forcing conditions than their non-fluorinated counterparts. The provided protocols and reactivity profile serve as a valuable resource for researchers in medicinal chemistry and materials science seeking to incorporate this unique scaffold into novel molecular architectures.
References
- 1. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Synthesis of High-Performance Polyamides Using 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyamides utilizing 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene as a key monomer. The incorporation of the bulky and highly electronegative trifluoromethyl (CF3) groups into the polymer backbone imparts unique and desirable properties, including enhanced thermal stability, improved solubility in organic solvents, and low dielectric constants. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental procedures, data presentation, and workflow visualizations to facilitate the synthesis and characterization of these advanced materials.
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance properties. The strategic introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into the polymer structure can further enhance these characteristics. This compound is a valuable diamine monomer for the synthesis of novel polyamides. The two CF3 groups create a kinked, asymmetric structure that disrupts polymer chain packing, leading to improved solubility without significantly compromising thermal stability. These fluorinated polyamides are promising candidates for applications in aerospace, microelectronics, and specialty membranes.
Key Properties of Polyamides Derived from this compound
The unique structure of this compound imparts a range of beneficial properties to the resulting polyamides. A summary of these properties, compiled from various studies, is presented below.
Table 1: Thermal Properties of Polyamides
| Polymer ID | Diacid Chloride Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td, °C) |
|---|---|---|---|---|
| PA-1 | Terephthaloyl chloride | 0.58 | 315 | 530 |
| PA-2 | Isophthaloyl chloride | 0.62 | 290 | 525 |
| PA-3 | 4,4'-Oxydibenzoyl chloride | 0.75 | 285 | 540 |
| PA-4 | 4,4'-(Hexafluoroisopropylidene)dibenzoyl chloride | 0.81 | 270 | 510 |
Table 2: Solubility of Polyamides
| Polymer ID | NMP | DMAc | DMF | DMSO | m-Cresol | Pyridine |
|---|---|---|---|---|---|---|
| PA-1 | ++ | ++ | + | + | - | + |
| PA-2 | ++ | ++ | ++ | ++ | + | ++ |
| PA-3 | ++ | ++ | ++ | ++ | + | ++ |
| PA-4 | ++ | ++ | ++ | ++ | ++ | ++ |
++: Soluble at room temperature; +: Soluble on heating; -: Insoluble
Experimental Protocols
This section provides a detailed protocol for the synthesis and characterization of polyamides based on this compound.
Materials and Equipment
-
Monomers: this compound, Terephthaloyl chloride (or other diacid chlorides)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Catalyst/Acid Scavenger: Pyridine, anhydrous
-
Precipitating Agent: Methanol
-
Equipment: Three-necked flask, mechanical stirrer, nitrogen inlet, dropping funnel, heating mantle, Buchner funnel, vacuum oven.
Polyamide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of polyamides from this compound.
Caption: Workflow for polyamide synthesis.
Step-by-Step Synthesis Procedure (Example with Terephthaloyl Chloride)
-
Monomer Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.22 g (5 mmol) of this compound in 20 mL of anhydrous NMP.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add 1.015 g (5 mmol) of terephthaloyl chloride to the stirred solution.
-
Initial Reaction: Maintain the reaction temperature at 0°C for 2 hours.
-
Continued Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for an additional 8 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Filtration and Washing: Collect the polymer by filtration using a Buchner funnel. Wash the collected polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Polymer Characterization
The synthesized polyamides should be characterized to determine their structure and properties.
Characterization Workflow
Caption: Polymer characterization workflow.
Recommended Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage (C=O stretching around 1650 cm⁻¹, N-H stretching around 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Viscometry: To determine the inherent viscosity, which is an indicator of the polymer's molecular weight.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Solubility Testing: To assess the solubility of the polymer in a range of organic solvents.
Reaction Scheme
The general reaction for the synthesis of polyamides from this compound and a generic diacid chloride is depicted below.
Caption: Polyamide synthesis reaction scheme.
Conclusion
This compound is a highly effective monomer for the development of advanced polyamides with superior thermal stability and solubility. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and characterize these high-performance materials for a variety of demanding applications. The unique combination of properties makes these fluorinated polyamides particularly suitable for use in extreme environments and advanced technologies.
Application Notes and Protocols for the Synthesis of Fluorinated Polyimides Using 3,5-Bis(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of fluorine atoms, particularly trifluoromethyl (-CF3) groups, into the polyimide backbone imparts several desirable properties, including enhanced solubility, lower dielectric constants, reduced water absorption, and improved optical transparency. These characteristics make them highly attractive for a wide range of advanced applications, from microelectronics and aerospace to materials for drug delivery and biomedical devices.
These application notes provide a detailed protocol for the synthesis of fluorinated polyimides using a diamine monomer derived from 3,5-bis(trifluoromethyl)aniline. The protocol is based on the synthesis of a novel diamine, 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone, and its subsequent polymerization with various aromatic dianhydrides via a one-step high-temperature polycondensation method.[1]
Key Properties of Fluorinated Polyimides
The introduction of bulky, fluorine-containing pendant groups significantly enhances the properties of polyimides.[1] Polyimides synthesized from 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone and different dianhydrides exhibit the following characteristics:
-
Excellent Solubility : These polyimides show remarkable solubility in a variety of organic solvents, including N-methyl-2-pyrrolidone (NMP), chloroform (CHCl3), and tetrahydrofuran (THF), with solubilities reaching up to 20 wt% at room temperature.[1] This is a significant advantage for processing and film casting.
-
High Thermal Stability : The polymers demonstrate excellent thermal stability, with 5% weight loss temperatures (Td5) in the range of 551–561 °C in a nitrogen atmosphere and 515–520 °C in air.[1]
-
High Glass Transition Temperatures (Tg) : The glass transition temperatures of these polyimides range from 259 to 281 °C, indicating their suitability for high-temperature applications.[1]
-
Good Mechanical Properties : Films cast from these polyimides exhibit good mechanical properties, with tensile strengths of 82–91 MPa, tensile moduli of 2.3–3.2 GPa, and elongation at break between 4.3–9.0%.[1]
-
Low Dielectric Constant and Water Absorption : The fluorinated polyimides possess low dielectric constants (2.69–2.85 at 1 MHz) and low water absorption (0.59–0.68%), which are critical for microelectronic applications.[1]
-
High Optical Transparency : The resulting polyimide films are light in color and show high optical transparency, with cutoff wavelengths ranging from 327 to 343 nm.[1]
Data Presentation
The following tables summarize the quantitative data for a series of fluorinated polyimides (PIs 5a-c) synthesized from the diamine monomer 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone and three different dianhydrides: 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), 4,4′-oxydiphthalic anhydride (ODPA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Table 1: Thermal Properties of Fluorinated Polyimides (PIs 5a-c) [1]
| Polyimide | Dianhydride | Tg (°C) | Td5 (°C, N2) | Td5 (°C, air) |
| 5a | BPDA | 281 | 561 | 520 |
| 5b | ODPA | 259 | 551 | 515 |
| 5c | 6FDA | 268 | 558 | 518 |
Table 2: Mechanical Properties of Fluorinated Polyimide Films (PIs 5a-c) [1]
| Polyimide | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 5a | 91 | 3.2 | 4.3 |
| 5b | 82 | 2.3 | 9.0 |
| 5c | 85 | 2.5 | 7.5 |
Table 3: Dielectric and Water Absorption Properties of Fluorinated Polyimides (PIs 5a-c) [1]
| Polyimide | Dielectric Constant (1 MHz) | Water Absorption (%) |
| 5a | 2.85 | 0.68 |
| 5b | 2.69 | 0.59 |
| 5c | 2.73 | 0.62 |
Experimental Protocols
Protocol 1: Synthesis of Diamine Monomer (2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone)
This protocol describes a three-step synthesis of the novel diamine monomer.[1]
Step 1: Synthesis of Precursor 1
A free-radical substitution reaction is performed using 4,4′-difluorodiphenyl sulfone and N-bromosuccinimide (NBS) in concentrated sulfuric acid as the solvent and catalyst.
Step 2: Synthesis of Intermediate Compound 2
A Suzuki coupling reaction of precursor 1 with 4-(trifluoromethyl)benzeneboronic acid is carried out to produce the intermediate compound 2.
Step 3: Synthesis of the Final Diamine Monomer 3
The final diamine monomer is synthesized through a nucleophilic substitution reaction of intermediate 2 with an appropriate aminophenol derivative.
Protocol 2: Synthesis of Fluorinated Polyimides (5a-c) by One-Step High-Temperature Polycondensation
This protocol outlines the general procedure for the synthesis of fluorinated polyimides from the synthesized diamine monomer and various aromatic dianhydrides.[1]
-
In a completely dried 50 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet, dissolve the diamine monomer (1.5 mmol) and the dianhydride monomer (1.5 mmol) in 12 mL of m-cresol.
-
Heat the reaction mixture to 80°C and stir for 1 hour.
-
Slowly raise the temperature to 200°C and maintain it for 8 hours under a continuous nitrogen stream to facilitate the polycondensation reaction.
-
After cooling to room temperature, pour the viscous polymer solution into an excess of ethanol to precipitate the polyimide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with ethanol.
-
Dry the resulting fluorinated polyimide in a vacuum oven at 180°C for 12 hours.
Mandatory Visualizations
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of fluorinated polyimides.
Signaling Pathway of Polyimide Formation
Caption: General reaction pathway for polyimide synthesis.
References
Application of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene in the Synthesis of Pharmaceutical Intermediates for Discoidin Domain Receptor 1 (DDR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is a key building block in the synthesis of various pharmaceutical intermediates, most notably for the development of Discoidin Domain Receptor 1 (DDR1) inhibitors. The presence of two trifluoromethyl groups on the benzene ring significantly influences the physicochemical properties of the resulting molecules, enhancing their lipophilicity and metabolic stability, which are desirable characteristics in drug candidates. DDR1 is a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, and its dysregulation is implicated in various diseases, including cancer and fibrosis. The inhibition of DDR1 signaling has emerged as a promising therapeutic strategy, and benzimidazole-based compounds derived from this compound are at the forefront of this research.
This document provides detailed application notes and experimental protocols for the synthesis of a key benzimidazole intermediate from this compound, which serves as a precursor for DDR1 inhibitors.
Data Presentation
The primary application of this compound in this context is its use as a precursor for the synthesis of 5,7-bis(trifluoromethyl)benzimidazole derivatives. These derivatives are crucial intermediates in the development of DDR1 inhibitors. The key reaction is a cyclocondensation with a carboxylic acid.
| Intermediate | Reactant | Reaction Type | Product | Application |
| This compound | 4-(Trifluoromethoxy)benzoic acid | Cyclocondensation | 5,7-Bis(trifluoromethyl)-2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole | Precursor for DDR1 inhibitors |
| This compound | Various substituted benzoic acids | Cyclocondensation | 2-Aryl-5,7-bis(trifluoromethyl)-1H-benzo[d]imidazole derivatives | Scaffolds for medicinal chemistry |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Bis(trifluoromethyl)-2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of a key benzimidazole intermediate for DDR1 inhibitors via the cyclocondensation of this compound with 4-(trifluoromethoxy)benzoic acid.
Materials:
-
This compound
-
4-(Trifluoromethoxy)benzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A mixture of this compound (1.0 eq) and 4-(trifluoromethoxy)benzoic acid (1.1 eq) in polyphosphoric acid (10 wt eq) is heated to 200 °C.
-
The reaction mixture is stirred at 200 °C for 4 hours.
-
After cooling to room temperature, the mixture is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product, 5,7-bis(trifluoromethyl)-2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole.
Quantitative Data:
While specific yields can vary, similar reactions reported in the literature suggest that yields for this type of cyclocondensation can range from moderate to good.
Mandatory Visualization
Synthetic Pathway for a DDR1 Inhibitor Intermediate
Caption: Synthesis of a key benzimidazole intermediate.
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway.
Application Notes & Protocols: Nucleophilic Aromatic Substitution with 1-Fluoro-2-nitrobenzene
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings.[1] The reaction is particularly efficient on aromatic systems activated by potent electron-withdrawing groups.[2][3] 1-Fluoro-2-nitrobenzene is an exemplary substrate for SNAr reactions. The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly activates the benzene ring for nucleophilic attack.[3][4] The fluorine atom serves as an excellent leaving group in this context, primarily because its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[4][5]
Reaction Principle
The SNAr reaction of 1-fluoro-2-nitrobenzene proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom attached to the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][6] The negative charge of this complex is effectively delocalized by the ortho-nitro group.[1] In the subsequent, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[6]
Experimental Data Summary
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with various amine nucleophiles, providing a comparative overview.
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | 12 | 80 | ~95% | Adapted from[7] |
| Benzylamine | KOH | H₂O / HPMC | 23 | Room Temp | 90% | [8] |
| Aniline | NaH | THF | 24 | 60 | ~85% | Adapted from[7] |
| Morpholine | Et₃N | DMSO | 10 | 90 | ~92% | Adapted from[7] |
Note: Yields are indicative and can vary based on specific experimental conditions and purification methods.
Detailed Experimental Protocols
Safety Precautions: 1-Fluoro-2-nitrobenzene is a potential irritant and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol describes a standard procedure for the SNAr reaction of 1-fluoro-2-nitrobenzene with piperidine.
Materials and Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 mmol, 141.1 mg)
-
Piperidine (1.2 mmol, 0.12 mL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 mmol).
-
Dissolve the starting material in 5 mL of anhydrous DMF.
-
Add potassium carbonate (2.0 mmol) to the solution, followed by piperidine (1.2 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-nitrophenyl)piperidine.
Protocol 2: Reaction with a Primary Amine (Benzylamine) in an Aqueous Medium
This protocol details a greener synthesis approach using water as a solvent with a phase-transfer catalyst.[8]
Materials and Reagents:
-
1-Fluoro-2-nitrobenzene (0.5 mmol, 70.5 mg)
-
Benzylamine (0.5 mmol, 55 µL)
-
Potassium Hydroxide (KOH) (0.5 mmol, 28 mg)
-
Hydroxypropyl methylcellulose (HPMC) solution (0.1 wt% in deionized water, 0.5 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add 1-fluoro-2-nitrobenzene (0.5 mmol) to an 8 mL vial equipped with a magnetic stir bar.
-
Add the 0.1 wt% HPMC solution (0.5 mL) and stir for 1-2 minutes to form a homogeneous suspension.
-
Add benzylamine (0.5 mmol), followed by potassium hydroxide (0.5 mmol).
-
Stir the reaction vigorously at room temperature for 23 hours.
-
Monitor the reaction progress by LC-MS or TLC.[8]
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[8]
-
Purify the crude product using column chromatography to isolate N-benzyl-2-nitroaniline as an orange oil.[8]
Visualizations
References
Application Notes and Protocols for the Synthesis of High-Performance Polymers with Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of high-performance polymers incorporating trifluoromethyl (CF₃) groups. The introduction of CF₃ groups into a polymer backbone can significantly enhance its properties, including thermal stability, chemical resistance, solubility in organic solvents, optical transparency, and gas permeability, while lowering the dielectric constant and water absorption.[1] These characteristics make trifluoromethylated polymers highly desirable for a wide range of applications, from microelectronics and optical devices to advanced membranes and biomedical materials.
This document outlines three primary polymerization techniques for creating these advanced materials:
-
Condensation Polymerization: A versatile method for synthesizing aromatic polymers such as polyimides and poly(arylene ether)s. The electron-withdrawing nature of the CF₃ group can activate adjacent functional groups, facilitating the polymerization process.
-
Free Radical Polymerization: Commonly employed for the polymerization of vinyl monomers, such as acrylates, containing CF₃ groups. This technique allows for the synthesis of a variety of polymer architectures.
-
Ring-Opening Polymerization (ROP): A suitable method for cyclic monomers, such as epoxides, that contain trifluoromethyl substituents. ROP can produce polymers with well-defined structures and molecular weights.
Structure-Property Relationships of Trifluoromethylated Polymers
The incorporation of trifluoromethyl groups into a polymer's structure directly influences its final properties. The following diagram illustrates these key relationships.
Caption: Structure-Property Relationship of Trifluoromethylated Polymers.
Quantitative Data Summary
The following tables summarize the key quantitative properties of high-performance polymers containing trifluoromethyl groups, categorized by the polymerization technique used for their synthesis.
Table 1: Properties of Trifluoromethylated Polymers Synthesized by Condensation Polymerization
| Polymer Type | Monomers | Tg (°C) | Td5% (°C) | Dielectric Constant (1 MHz) | Water Absorption (%) | Inherent Viscosity (dL/g) |
| Polyimide | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone and various dianhydrides | 259–281 | 551–561 (N₂) | 2.69–2.85 | 0.59–0.68 | 0.82-1.05 |
| Poly(arylene ether) | Bis(4-fluorophenyl)difluoromethane and Hexafluorobisphenol A | 190-220 | >500 | ~2.4 | <0.5 | 0.6-0.9 |
| Poly(ether nitrile) | 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile and various bisphenols | 142-235 | 509-562 | Not Specified | Not Specified | 0.5-1.0 |
Table 2: Properties of Trifluoromethylated Polymers Synthesized by Free Radical Polymerization
| Polymer Type | Monomers | Tg (°C) | Td (°C) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Contact Angle (Water) |
| Poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate) | 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate | Not Specified | 180 | Not Specified | Not Specified | 98° |
| Poly(methyl α-(trifluoromethyl)acrylate-co-methyl methacrylate) | Methyl α-(trifluoromethyl)acrylate and Methyl Methacrylate | 120-140 | ~250 | Not Specified | 1.5-2.0 | Not Specified |
Table 3: Properties of Trifluoromethylated Polymers Synthesized by Ring-Opening Polymerization
| Polymer Type | Monomer | Catalyst | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) | Tacticity |
| Poly(3,3,3-trifluoro-1,2-epoxypropane) | 3,3,3-Trifluoro-1,2-epoxypropane | Et₂Zn-H₂O | Up to 10,000 | 1.1-1.3 | Isotactic-rich |
| Poly(3,3,3-trifluoro-1,2-epoxypropane) | 3,3,3-Trifluoro-1,2-epoxypropane | KOH | Lower | Broader | Atactic |
Experimental Protocols
Condensation Polymerization of a Trifluoromethylated Polyimide
This protocol describes the synthesis of a fluorinated polyimide from a diamine containing four trifluoromethylphenyl groups and a commercially available dianhydride via a one-step high-temperature polycondensation.[2]
Experimental Workflow:
References
- 1. [PDF] Ring-Opening Polymerization of 3,3,3-Trifluoro-1,2-epoxypropane. Studies on Monomer Reactivity and Polymer Structure | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: A Versatile Building Block for Medicinal Chemistry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine is a valuable synthetic intermediate, strategically functionalized for applications in medicinal chemistry and materials science. The presence of the 3,5-bis(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design. This document provides a detailed protocol for the high-yield, two-step synthesis of this diamine building block and highlights its primary application as a precursor for the synthesis of 1,2-disubstituted benzimidazoles, a scaffold found in numerous biologically active compounds.
Introduction
Substituted benzene-1,2-diamines are crucial starting materials in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which exhibit a wide range of pharmacological activities.[1] The title compound, N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, incorporates a trifluoromethylated benzyl group, a common strategy in modern drug discovery to improve the pharmacokinetic profile of lead compounds.[2] This application note details the synthesis of this key intermediate and its subsequent conversion to a benzimidazole derivative, providing a robust protocol for researchers in drug development and organic synthesis.
Synthesis Pathway
The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine is achieved through a straightforward two-step process starting from commercially available reagents. The first step involves a nucleophilic aromatic substitution, followed by a catalytic hydrogenation.[1][3]
Caption: Two-step synthesis of the target diamine.
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (Intermediate)
This protocol outlines the nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene.[1][3]
Materials:
-
3,5-Bis(trifluoromethyl)benzylamine
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)benzylamine (10 mmol, 2.43 g) in anhydrous DMF (20 mL), add 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL) and potassium carbonate (10 mmol, 1.38 g).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Dilute the mixture with H₂O (40 mL) and extract with EtOAc (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product is a yellow-orange solid.
Protocol 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (Target Compound)
This protocol describes the reduction of the nitro group of the intermediate to an amine via catalytic hydrogenation.[1][3]
Materials:
-
N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline
-
Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (9.8 mmol) in ethanol (40 mL).
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at 25 °C for 3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product. The product is typically clean enough for subsequent steps without further purification.[1]
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 3,5-Bis(trifluoromethyl)benzylamine, 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 24 | 25 | 98 |
| 2 | N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C, H₂ | EtOH | 3 | 25 | 97 |
Application in Benzimidazole Synthesis
N-substituted benzene-1,2-diamines are excellent precursors for the synthesis of 1,2-disubstituted benzimidazoles.[1] This is a critical reaction for drug development professionals, as the benzimidazole core is present in numerous FDA-approved drugs. The general reaction involves the condensation of the diamine with an aldehyde.
Caption: Synthesis of benzimidazoles from the title diamine.
Protocol 3: General Procedure for Benzimidazole Synthesis
This protocol provides a general method for the condensation of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine with an aldehyde to form a 1,2-disubstituted benzimidazole.
Materials:
-
N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
-
Substituted aldehyde (e.g., anisaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
Procedure:
-
To a mixture of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (4 mL), add a catalytic amount of NH₄Cl (e.g., 30 mol%).
-
Stir the resulting mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization from ethanol.
Conclusion
The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine is a high-yield and straightforward process, providing access to a versatile building block for medicinal chemistry. Its primary utility lies in the synthesis of 1,2-disubstituted benzimidazoles, a privileged scaffold in drug discovery. The protocols provided herein offer a reliable method for the preparation of the diamine and its subsequent conversion to benzimidazole derivatives, facilitating the exploration of novel chemical entities for therapeutic applications.
References
Application Notes and Protocols for the Use of 4,4'-(Hexafluoroisopropylidene)dianiline (6FpDA) as a Monomer in the Preparation of Soluble and Transparent Polyamides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aromatic polyamides, a class of high-performance polymers, are renowned for their exceptional thermal stability and mechanical strength. However, their applications are often limited by poor solubility in common organic solvents and a lack of optical transparency. The incorporation of fluorine-containing monomers, such as 4,4'-(hexafluoroisopropylidene)dianiline (6FpDA), into the polymer backbone is a highly effective strategy to overcome these limitations. The bulky, non-coplanar structure imparted by the hexafluoroisopropylidene group disrupts chain packing and reduces intermolecular charge-transfer complex formation, leading to significantly improved solubility and optical transparency.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of soluble and transparent polyamides using 6FpDA as a key monomer.
Key Advantages of Incorporating 6FpDA:
-
Enhanced Solubility: The presence of the bulky -C(CF₃)₂- group disrupts the otherwise rigid and tightly packed chains of aromatic polyamides, allowing solvent molecules to penetrate and dissolve the polymer.[2] Polyamides derived from 6FpDA are often soluble in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).[3][4]
-
High Optical Transparency: The fluorine atoms and the disruption of planar chain structures minimize the formation of charge-transfer complexes, which are responsible for the coloration in many aromatic polymers.[1][5] This results in polyamides that are colorless or have very light color and exhibit high transparency in the visible light spectrum.[2][6]
-
Excellent Thermal Stability: Despite the improved processability, polyamides containing 6FpDA retain high thermal stability, with glass transition temperatures (Tg) often exceeding 230°C and decomposition temperatures above 400°C.[2][7]
-
Good Mechanical Properties: These polyamides can be cast into flexible and tough films with good tensile strength and modulus.[8]
Data Presentation
The properties of polyamides are highly dependent on the diacid chloride used in the polymerization with 6FpDA. The following tables summarize the quantitative data for polyamides synthesized from 6FpDA and various aromatic diacid chlorides.
Table 1: Solubility of 6FpDA-Based Polyamides
| Diacid Chloride Used | NMP | DMAc | DMF | DMSO | m-Cresol |
| Terephthaloyl chloride (TPC) | ++ | ++ | + | + | + |
| Isophthaloyl chloride (IPC) | ++ | ++ | ++ | ++ | ++ |
| 4,4'-Oxydibenzoyl chloride (ODBC) | ++ | ++ | ++ | ++ | ++ |
| 4,4'-(Hexafluoroisopropylidene)diphthaloyl chloride (6FDC) | ++ | ++ | ++ | ++ | ++ |
-
++ : Soluble at room temperature
-
+ : Soluble on heating
-
-s : Swelling
-
- : Insoluble
Table 2: Thermal Properties of 6FpDA-Based Polyamides
| Diacid Chloride Used | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| Terephthaloyl chloride (TPC) | 280 - 310 | > 450 |
| Isophthaloyl chloride (IPC) | 260 - 290 | > 450 |
| 4,4'-Oxydibenzoyl chloride (ODBC) | 240 - 270 | > 440 |
| 4,4'-(Hexafluoroisopropylidene)diphthaloyl chloride (6FDC) | 290 - 320 | > 460 |
Table 3: Optical and Mechanical Properties of 6FpDA-Based Polyamide Films
| Diacid Chloride Used | Cut-off Wavelength (λcut, nm) | Transmittance at 550 nm (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Terephthaloyl chloride (TPC) | 360 - 380 | 85 - 89 | 90 - 110 | 5 - 8 |
| Isophthaloyl chloride (IPC) | 340 - 360 | 88 - 92 | 85 - 105 | 6 - 10 |
| 4,4'-Oxydibenzoyl chloride (ODBC) | 330 - 350 | 89 - 93 | 80 - 100 | 7 - 12 |
| 4,4'-(Hexafluoroisopropylidene)diphthaloyl chloride (6FDC) | 320 - 340 | 90 - 95 | 95 - 115 | 5 - 9 |
Experimental Protocols
Protocol 1: Synthesis of Polyamide from 6FpDA and Isophthaloyl Chloride (IPC)
This protocol describes a low-temperature solution polycondensation method, which is a common and effective way to synthesize high molecular weight aromatic polyamides.[9]
Materials:
-
4,4'-(Hexafluoroisopropylidene)dianiline (6FpDA)
-
Isophthaloyl chloride (IPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 6FpDA in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride (IPC) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours.
-
Add a small amount of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Protocol 2: Preparation of a Transparent Polyamide Film
Materials:
-
Synthesized 6FpDA-IPC polyamide
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Prepare a 5-10% (w/v) solution of the dried 6FpDA-IPC polyamide in DMAc by stirring at room temperature until the polymer is completely dissolved.
-
Filter the polymer solution to remove any undissolved particles.
-
Cast the filtered solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a dust-free oven and dry it at 80°C for 12 hours, followed by further drying under vacuum at 120°C for 24 hours to completely remove the solvent.
-
After cooling to room temperature, carefully peel the transparent film from the glass plate.
Protocol 3: Characterization of the Polyamide
1. Solubility Test:
-
Add 10 mg of the polymer to 1 mL of various solvents in a test tube.
-
Observe the solubility at room temperature and upon heating.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by heating a small sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[10]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample at a rate of 10°C/min under a nitrogen atmosphere.[10]
3. Optical Properties:
-
Use a UV-Vis spectrophotometer to measure the transmittance of the prepared polyamide film over a wavelength range of 200-800 nm. The cut-off wavelength is the point at which the transmittance drops significantly.[2]
4. Mechanical Properties:
-
Cut the polyamide film into dumbbell-shaped specimens.
-
Measure the tensile strength, elongation at break, and tensile modulus using a universal testing machine at a specific crosshead speed.[11]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, film casting, and characterization of 6FpDA-based polyamides.
Caption: Structure-property relationship of 6FpDA in enhancing polyamide properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Optically transparent bio‐based polyamides with microcellular foaming properties derived from renewable difunctional am… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Hydrogenation for the Reduction of Dinitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of dinitro compounds to their corresponding amino derivatives is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries. The resulting diamines and nitroanilines are pivotal building blocks for a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. Among the myriad of reduction methodologies, palladium-catalyzed hydrogenation stands out for its high efficiency, selectivity, and operational simplicity. The use of heterogeneous palladium catalysts, most commonly palladium on carbon (Pd/C), facilitates straightforward product isolation and catalyst recovery, aligning with the principles of green chemistry.
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed reduction of dinitro compounds, utilizing both traditional hydrogen gas and transfer hydrogenation techniques.
Core Concepts
Palladium-catalyzed hydrogenation of dinitro compounds involves the transfer of hydrogen atoms to the nitro groups, resulting in their reduction to amino groups. The reaction typically proceeds sequentially, with one nitro group being reduced to an amino group to form a nitroaniline intermediate, which is then further reduced to a diamine. By carefully selecting the reaction conditions, it is possible to achieve selective reduction to the nitroaniline.
The general transformation can be depicted as follows:
Ar(NO₂)₂ + 6H₂ --(Pd/C)--> Ar(NH₂)₂ + 4H₂O
Selective reduction can be achieved under milder conditions or with specific hydrogen donors:
Ar(NO₂)₂ + 3H₂ --(Pd/C)--> Ar(NH-NO₂) + 2H₂O
Data Presentation: Reaction Conditions and Yields
The efficiency and selectivity of palladium-catalyzed hydrogenation are influenced by several factors, including the choice of hydrogen source, solvent, temperature, pressure, and catalyst loading. The following tables summarize quantitative data for the reduction of various dinitro compounds under different catalytic systems.
Table 1: Reduction of Dinitroaromatic Compounds using Hydrogen Gas (H₂)
| Substrate | Catalyst (mol%) | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,3-Dinitrobenzene | 5% Pd/C (0.1% w/v) | 34 atm | Acetone | Ambient | 4 | 1,3-Phenylenediamine | >95 |
| 2,4-Dinitrotoluene | 5% Pd/C | 40 atm | Formic Acid | 60-65 | 6 | 2,4-Diaminotoluene | High |
| 4,4'-Dinitrodiphenyl ether | 2 wt% Pd/C | High | - | - | - | 4,4'-Diaminodiphenyl ether | High |
Table 2: Transfer Hydrogenation of Dinitroaromatic Compounds
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1-Bromo-3,5-dinitrobenzene | 10% Pd/C (higher loading) | Hydrazine Hydrate | Methanol | Room Temp | - | 5-Bromo-3-nitroaniline | Good |
| m-Dinitrobenzene | 10% Pd/C | Formic Acid | Formic Acid | 100 | 10 min | m-Phenylenediamine | 90 |
Experimental Protocols
Safety Precautions:
-
Palladium on carbon (Pd/C) is pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere (e.g., under argon or nitrogen) whenever possible. Ensure the catalyst is always wetted with solvent during handling and filtration.
-
Hydrogen gas (H₂) is highly flammable and forms explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from any sources of ignition. Use appropriate equipment, such as a hydrogen balloon with a needle or a Parr hydrogenation apparatus.
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Reactions can be exothermic. For larger-scale reactions, consider using an ice bath to control the temperature, especially during the initial stages.
Protocol 1: General Procedure for Hydrogenation using Hydrogen Gas
This protocol describes the complete reduction of a dinitroaromatic compound to a diamine using palladium on carbon and a hydrogen balloon.
Materials:
-
Dinitroaromatic substrate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Celite®
-
Hydrogen gas (balloon)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with a stir bar
-
Septum
-
Needles and tubing for gas handling
Procedure:
-
Reaction Setup:
-
To a round-bottom flask containing a magnetic stir bar, add the dinitroaromatic substrate.
-
Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Add the appropriate solvent to dissolve the substrate and suspend the catalyst.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask by evacuating and backfilling with inert gas three times.
-
Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For more extensive reactions, a Parr hydrogenation apparatus may be used.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the formation of the product can be observed.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Dilute the reaction mixture with a suitable solvent.
-
Prepare a pad of Celite® in a Büchner funnel and wash it with the solvent. Crucially, ensure the Celite pad remains wet with solvent throughout the filtration process to prevent the Pd/C from igniting.
-
Filter the reaction mixture through the wet Celite pad to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude diamine can be purified by standard techniques such as recrystallization or column chromatography.
-
Protocol 2: Selective Reduction via Transfer Hydrogenation with Hydrazine Hydrate
This protocol outlines the selective reduction of a dinitro compound to a nitroaniline using hydrazine hydrate as the hydrogen donor.[1]
Materials:
-
Dinitroaromatic substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrazine hydrate
-
Celite®
-
Round-bottom flask with a stir bar and reflux condenser
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dinitroaromatic substrate in methanol.
-
Carefully add 10% Pd/C to the solution.
-
-
Transfer Hydrogenation:
-
Heat the mixture to a gentle reflux (or maintain at room temperature for more sensitive substrates).[1]
-
Add hydrazine hydrate dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at the chosen temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS to determine the point of optimal conversion to the desired nitroaniline and minimize the formation of the diamine.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a wet pad of Celite® to remove the catalyst, following the safety precautions outlined in Protocol 1.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude nitroaniline by column chromatography or recrystallization.
-
Visualizations
References
Application Notes and Protocols: Characterization of Polymers Derived from 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing polymers synthesized from 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. The incorporation of the trifluoromethyl (-CF₃) groups into the polymer backbone imparts unique and desirable properties, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption. This makes them highly attractive for applications in microelectronics, aerospace, and advanced biomedical devices.
This document outlines detailed protocols for structural, thermal, mechanical, and electrical characterization, accompanied by representative data and visualizations to guide researchers in their evaluation of these advanced materials.
Data Presentation: Summary of Key Properties
The following tables summarize typical quantitative data for polyimides and polyamides derived from trifluoromethyl-containing aromatic diamines, which serve as a reference for polymers synthesized using this compound.
Table 1: Thermal Properties
| Polymer Type | Dianhydride/Diacid | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C, N₂) |
| Polyimide | BPDA | 402 | 563 |
| Polyimide | 6FDA | 296 - 388 | >500 |
| Polyimide | Various | 259 - 281 | 551 - 561 |
| Polyamide | Various | >300 | >400 |
Table 2: Mechanical Properties
| Polymer Type | Dianhydride/Diacid | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyimide | BPDA | 232.73 | 5.53 | 26.26 |
| Polyimide | 6FDA | 152.5 - 248.1 | 2.1 - 3.4 | - |
| Polyimide | Various | 72.6 - 81.3 | 1.7 - 2.2 | 5 - 10 |
| Polyimide | Various | up to 148 | up to 2.6 | up to 31 |
Table 3: Electrical and Optical Properties
| Polymer Type | Dianhydride/Diacid | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Cut-off Wavelength (nm) |
| Polyimide | BPDA | 2.312 | 0.00676 | - |
| Polyimide | 6FDA | ~2.8 | ~0.002 | - |
| Polyimide | Various | 2.69 - 2.85 | - | 327 - 343 |
| Polyamide | Various | - | - | 337 - 367 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and confirm the chemical structure of the polymer, particularly the formation of imide or amide linkages.
Protocol:
-
Sample Preparation:
-
For soluble polymers, cast a thin film onto a KBr salt plate by dissolving a small amount of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)). Evaporate the solvent in a vacuum oven at a temperature below the polymer's boiling point.
-
Alternatively, for solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the polymer powder or a piece of the polymer film directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for imide rings (C=O asymmetric and symmetric stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).[1]
-
Look for the C-F stretching vibrations, typically in the 1300-1100 cm⁻¹ region, confirming the presence of trifluoromethyl groups.[2][3]
-
For polyamides, identify the N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) of the amide bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of the polymer and confirm the successful incorporation of the this compound monomer.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum to observe the aromatic and any aliphatic protons.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum to specifically detect the trifluoromethyl groups. This is a highly sensitive technique for fluorinated polymers.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments in the polymer repeat unit.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, analyze the chemical shifts and integration of the aromatic protons to confirm the polymer structure.
-
In the ¹⁹F NMR spectrum, a single resonance is expected for the two equivalent -CF₃ groups on the benzene ring.
-
In the ¹³C NMR spectrum, identify the carbonyl carbons of the imide or amide groups and the carbons attached to fluorine, which will show characteristic splitting (C-F coupling).
-
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
Protocol:
-
Sample Preparation:
-
Dissolve the polymer in a suitable mobile phase solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF) containing a salt like LiBr) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Use a GPC system equipped with a refractive index (RI) detector and/or a UV detector.
-
Select appropriate columns for the expected molecular weight range of the polymer.
-
Set a constant flow rate (e.g., 1.0 mL/min) and maintain a constant column temperature.
-
-
Calibration and Analysis:
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Inject the polymer solution and record the chromatogram.
-
Calculate Mₙ, Mₙ, and PDI using the calibration curve.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polymer by determining the decomposition temperature.
Protocol:
-
Sample Preparation:
-
Place a small amount of the polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
-
Data Acquisition:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Conduct the analysis under a controlled atmosphere, typically nitrogen for thermal stability and air for oxidative stability.
-
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.
Protocol:
-
Sample Preparation:
-
Seal a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan.
-
-
Data Acquisition:
-
Heat the sample to a temperature above its expected Tg at a constant heating rate (e.g., 10 or 20 °C/min) to erase the thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same heating rate. The Tg is determined from the second heating scan.
-
-
Data Analysis:
-
The Tg is observed as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.[2]
-
Mechanical Properties Testing
Objective: To evaluate the mechanical performance of the polymer films, including tensile strength, Young's modulus, and elongation at break.
Protocol (based on ASTM D882 for thin films):
-
Sample Preparation:
-
Prepare rectangular film specimens with uniform width and thickness. A typical width is 10-25 mm.
-
Measure the thickness of the film at several points along the gauge length and use the average value.
-
-
Testing Procedure:
-
Use a universal testing machine with appropriate grips for thin films.
-
Set the initial grip separation (gauge length), for example, 50 mm.
-
Apply a constant rate of extension until the film breaks.
-
-
Data Analysis:
-
Record the load versus elongation data.
-
Calculate the tensile strength (maximum stress), Young's modulus (from the initial linear portion of the stress-strain curve), and the elongation at break.
-
Dielectric Constant Measurement
Objective: To determine the dielectric constant (permittivity) of the polymer, which is a critical property for microelectronic applications.
Protocol:
-
Sample Preparation:
-
Prepare a thin, uniform film of the polymer.
-
Create a capacitor structure by depositing metal electrodes (e.g., gold or aluminum) on both sides of the film.
-
-
Measurement:
-
Use an LCR meter or an impedance analyzer to measure the capacitance of the film at a specific frequency (e.g., 1 MHz).
-
-
Calculation:
-
Calculate the dielectric constant (ε') using the measured capacitance (C), the electrode area (A), and the film thickness (d) with the formula: ε' = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and characterization of polymers.
Logical Relationships of Characterization Techniques
Caption: Interrelation of characterization techniques and the polymer properties they elucidate.
References
- 1. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Ligands for Transition-Metal Catalysis
Introduction
Transition-metal catalysis is a fundamental pillar of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. The performance of a metal catalyst is intricately linked to the properties of its coordinating ligands. Ligands modulate the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, stability, and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key classes of ligands and their application in widely used catalytic transformations, aimed at researchers, scientists, and professionals in drug development.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis.[3] Their strong σ-donating properties and steric tunability make them excellent ligands for a variety of transition metals, leading to highly stable and active catalysts.[4] They are particularly prominent in ruthenium-catalyzed olefin metathesis and palladium-catalyzed cross-coupling reactions.[5][6]
Application Highlight: Olefin Metathesis
NHC-containing ruthenium complexes, often referred to as Grubbs catalysts, exhibit exceptional activity and functional group tolerance in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). The bulky nature of ligands like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is crucial for stabilizing the catalytically active species and promoting high turnover numbers.[6]
Experimental Protocol: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This protocol describes a common method for synthesizing the imidazolium salt precursor to the IMes NHC ligand.[7]
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Glyoxal (40 wt. % in H₂O)
-
Formaldehyde (37 wt. % in H₂O)
-
Ammonium Chloride (NH₄Cl)
-
Methanol
-
Formic Acid
-
Toluene
-
Hydrochloric Acid (HCl)
Procedure:
-
Synthesis of the Diimine: In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 eq) in methanol. To this solution, add glyoxal (1.0 eq) and a catalytic amount of formic acid. Stir the mixture at room temperature for 12-16 hours. The resulting diimine precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.[6]
-
Cyclization to form IMes·HCl: Suspend the dried diimine (1.0 eq) and ammonium chloride (1.1 eq) in toluene. Add formaldehyde (1.2 eq) to the suspension. Heat the mixture to 80-90 °C and stir for 4-6 hours. After cooling to room temperature, the solid is collected by filtration, washed with toluene and diethyl ether, and then dried under vacuum to yield IMes·HCl as a white solid.
Visualization: General Synthesis of Imidazolium Salt Precursors
The following diagram illustrates the common synthetic pathway for preparing symmetrical N,N'-disubstituted imidazolium salts, which are the precursors to NHC ligands.[7]
Chiral Phosphine Ligands
Chiral phosphine ligands are cornerstones of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical and agrochemical industries.[8][9] Ligands such as BINAP ((+/-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) possess C₂ symmetry and create a well-defined chiral environment around the metal center (e.g., Rhodium, Ruthenium, Palladium), facilitating high enantioselectivity in reactions like asymmetric hydrogenation and cross-coupling.[8][10]
Application Highlight: Asymmetric Hydrogenation
Ruthenium-BINAP complexes are highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including ketones, olefins, and imines. The atropisomeric chirality of the BINAP ligand directs the approach of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.[8]
Table 1: Performance of Selected Chiral Phosphine Ligands in Asymmetric Hydrogenation of Methyl Acetoacetate
| Ligand | Metal Precursor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Pressure (H₂) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINAP | Ru(OAc)₂ | 0.05 | Methanol | 50 | 100 atm | >99 | 98 (R) |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | 0.1 | THF | 25 | 1 atm | >99 | 95 (S) |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | 0.1 | Methanol | 25 | 3 atm | >99 | 96 (R) |
Note: Data is compiled from representative literature and is for comparative purposes. Actual results may vary based on specific reaction conditions.
Salen Ligands
Salen ligands are tetradentate chelating ligands that are readily synthesized from the condensation of a salicylaldehyde derivative and a diamine.[11] Chiral salen ligands, particularly those derived from 1,2-diaminocyclohexane, form stable complexes with a variety of transition metals (e.g., Mn, Co, Cr) and are highly effective catalysts for asymmetric reactions.[12][13]
Application Highlight: Jacobsen-Katsuki Epoxidation
The manganese-salen complex, known as Jacobsen's catalyst, is renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized cis-olefins using common oxidants like sodium hypochlorite (bleach).[14] This reaction provides a practical route to chiral epoxides, which are versatile building blocks in organic synthesis.
Experimental Protocol: Synthesis of a Chiral Salen Ligand
This protocol describes the synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, a common Jacobsen-type ligand.[13]
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Ethanol
Procedure:
-
Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 eq) in absolute ethanol in a round-bottom flask with gentle heating.
-
In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in absolute ethanol.
-
Add the diamine solution dropwise to the aldehyde solution at room temperature with stirring.
-
A yellow precipitate should form almost immediately. Continue stirring the mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux for 30 minutes to ensure complete reaction.
-
Cool the mixture in an ice bath. Collect the yellow solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure salen ligand.
Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, typically between an organoboron compound and an organohalide.[15][16] The choice of ligand is critical, as it influences the key steps of the catalytic cycle: oxidative addition and reductive elimination.[17] Electron-rich and bulky phosphine ligands are often highly effective.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura reaction using a palladium catalyst with a phosphine ligand.[15]
Materials:
-
4-Bromotoluene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (Sphos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 4-bromotoluene (1.0 eq) followed by degassed toluene and degassed water (e.g., 10:1 ratio of toluene:water) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[15]
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. nbinno.com [nbinno.com]
- 14. Salen配体 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the two-step synthesis is consistently low. What are the most critical steps to optimize?
A1: The two primary stages to scrutinize for yield loss are the initial dinitration of 1,3-bis(trifluoromethyl)benzene and the subsequent reduction to the diamine. In the dinitration step, incomplete reaction or the formation of undesired isomers can significantly lower the yield of the target 2,3-dinitro precursor. For the reduction step, incomplete conversion and the formation of side products like hydroxylamines or azo compounds are common culprits for yield reduction. Careful optimization of reaction conditions, as detailed in the protocols below, is crucial.
Q2: During the dinitration of 1,3-bis(trifluoromethyl)benzene, I am observing the formation of multiple products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the dinitration of substrates with two meta-directing trifluoromethyl groups can be challenging. The reaction conditions, particularly the choice of nitrating agent and temperature, play a critical role. Using a milder nitrating agent and maintaining a low reaction temperature can enhance selectivity for the desired 1,2-dinitro isomer over other possibilities. It is also advisable to perform the reaction in a stepwise manner, isolating the mono-nitro intermediate first, to better control the position of the second nitro group introduction.
Q3: The reduction of 3,5-bis(trifluoromethyl)-1,2-dinitrobenzene is sluggish and does not go to completion. What can I do to improve the conversion?
A3: Incomplete reduction is often due to catalyst deactivation or insufficient hydrogen pressure. Ensure the catalyst, such as Palladium on carbon (Pd/C), is fresh and active. Catalyst loading is also a key parameter to optimize; increasing the weight percentage of the catalyst relative to the substrate can enhance the reaction rate. If using catalytic hydrogenation, ensure the system is properly sealed to maintain adequate hydrogen pressure. The choice of solvent can also influence the reaction; protic solvents like ethanol or methanol are generally effective for this type of reduction.
Q4: I am observing the formation of colored impurities in my final product after the reduction step. What are these impurities and how can I avoid them?
A4: The formation of colored impurities often indicates the presence of side products from incomplete reduction, such as nitroso, hydroxylamine, or azo compounds. These intermediates can arise if the reduction is not carried out to completion. To minimize their formation, ensure sufficient reaction time and optimal catalyst activity. The addition of a catalytic amount of a vanadium compound has been reported to prevent the accumulation of hydroxylamines and subsequent formation of azo or azoxy compounds, leading to a purer final product.[1]
Q5: How can I effectively purify the final this compound product?
A5: The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and petroleum ether is often effective for separating the desired diamine from less polar impurities. Recrystallization from a suitable solvent or solvent mixture, such as n-butanol or a mixture of ethanol and diethyl ether, can also be employed to obtain a highly pure product.[2]
Data Presentation
Table 1: Recommended Reaction Conditions for Dinitration
| Parameter | Recommended Value |
| Starting Material | 1,3-bis(trifluoromethyl)benzene |
| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid |
| Temperature | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Solvent | Sulfuric Acid |
Table 2: Recommended Reaction Conditions for Catalytic Hydrogenation
| Parameter | Recommended Value |
| Starting Material | 3,5-bis(trifluoromethyl)-1,2-dinitrobenzene |
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 4 bar |
| Temperature | 25 °C |
| Reaction Time | 6 - 12 hours |
| Solvent | Ethanol |
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(trifluoromethyl)-1,2-dinitrobenzene
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1,3-bis(trifluoromethyl)benzene to the cooled sulfuric acid with stirring.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield the crude 3,5-bis(trifluoromethyl)-1,2-dinitrobenzene.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
To a solution of 3,5-bis(trifluoromethyl)-1,2-dinitrobenzene in ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Transfer the mixture to a Paar shaker hydrogenation apparatus.
-
Pressurize the apparatus with hydrogen gas to 4 bar.
-
Shake the reaction mixture at 25 °C for 6-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Synthesis of N-Substituted Nitroaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted nitroaniline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-substituted nitroanilines via methods such as Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Issue 1: Low or No Yield of the Desired N-Substituted Nitroaniline
Q1: I am getting a very low yield or no product in my SNAr reaction between a nitro-activated aryl halide and an amine. What are the potential causes and solutions?
A: Low yields in SNAr reactions for N-substituted nitroaniline synthesis can stem from several factors. The primary reason is often the reduced nucleophilicity of the amine or insufficient activation of the aryl halide.[1]
-
Insufficiently Activated Aryl Halide: The nitro group must be positioned ortho or para to the leaving group (halide) to effectively activate the ring for nucleophilic attack.[2][3][4][5] If the nitro group is in the meta position, the stabilizing resonance effect on the intermediate Meisenheimer complex is absent, leading to a significantly slower or non-existent reaction.[2][3]
-
Low Nucleophilicity of the Amine: The electron-withdrawing nature of substituents on the amine can decrease its nucleophilicity.
-
Inappropriate Reaction Conditions:
-
Base: A base is often required to deprotonate the amine, increasing its nucleophilicity. The strength of the base is crucial. Weak bases like sodium bicarbonate may be insufficient.[1] Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often more effective.[1]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed at a reasonable rate.[1][6]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and stabilize charged intermediates.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Q2: My Buchwald-Hartwig amination is not working for the synthesis of an N-substituted nitroaniline. What should I check?
A: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base used.
-
Catalyst and Ligand: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands like X-Phos or RuPhos are often effective.[7][8] The combination of Pd(OAc)₂ with a suitable ligand is a common starting point.[7]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are frequently used.[7] However, these strong bases can be incompatible with certain functional groups, including nitro groups, in some contexts.[8] Weaker bases like K₃PO₄ may be a viable alternative.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are necessary to prevent catalyst deactivation.
| Parameter | Recommendation for Buchwald-Hartwig Amination | Common Issues |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst decomposition |
| Ligand | X-Phos, RuPhos, or other biarylphosphines | Inappropriate ligand for the substrate |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄ | Base incompatibility with nitro group |
| Solvent | Toluene, Dioxane (anhydrous, deoxygenated) | Presence of oxygen or water |
| Temperature | 80 - 110 °C | Insufficient temperature for catalyst turnover |
Issue 2: Presence of Multiple Products and Impurities
Q3: My TLC shows multiple spots in addition to my desired product. What are the likely side products?
A: Several side reactions can lead to the formation of impurities.
-
N,N-Dialkylation: The mono-substituted nitroaniline product can sometimes react further with the alkylating agent to form a tertiary amine.[1] This is more common in N-alkylation reactions. To minimize this, a slight excess of the nitroaniline relative to the alkylating agent can be used.[1]
-
Reduction of the Nitro Group: The nitro group can be sensitive to certain reaction conditions and may be partially or fully reduced to a nitroso, hydroxylamino, or amino group.[9][10] This is particularly a risk when using certain catalysts like palladium on carbon with a hydrogen source (e.g., transfer hydrogenation conditions).[11][12] Using milder reducing agents like iron powder in acidic media or tin(II) chloride can be a strategy if the amine is desired, but an unwanted side reaction otherwise.[11][12]
-
Hydrodehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the replacement of the halide on the aryl halide with a hydrogen atom.[13] This can sometimes be suppressed by adjusting the reaction temperature.[7]
-
O-Alkylation of the Nitro Group: Although less common, the oxygen atoms of the nitro group can, under certain harsh conditions, undergo alkylation.[1]
Logical Flow for Side Product Identification
Caption: A logical diagram for identifying potential side products.
Issue 3: Purification Challenges
Q4: I am having difficulty purifying my N-substituted nitroaniline product. What are some effective methods?
A: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is often a very effective method for purifying solid products.[6] A suitable solvent or solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol is often a good starting point.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method. A solvent system with appropriate polarity (e.g., hexanes/ethyl acetate) needs to be developed by first running TLC plates.
-
Acid-Base Extraction: If you have basic impurities (like an over-alkylated tertiary amine) or acidic impurities, a liquid-liquid extraction with a dilute acid or base wash can be effective. For separating isomeric mixtures of nitroanilines, treatment with an acid can sometimes preferentially form a solid salt with one isomer, allowing for separation.[14]
| Purification Method | Best For | Key Considerations |
| Recrystallization | Crystalline solids with thermally stable properties. | Finding a suitable solvent system is critical. |
| Column Chromatography | Complex mixtures, oily products, or isomers with different polarities. | Can be time-consuming and requires significant solvent volumes. |
| Acid-Base Extraction | Removing acidic or basic impurities. | The product must be stable to the acidic/basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of N-Substituted 2-Nitroanilines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-nitrochlorobenzene (1.0 eq), the desired substituted aniline or amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the 2-nitrochlorobenzene.
-
Reaction: Heat the reaction mixture to 120 °C and monitor the progress by thin-layer chromatography (TLC). The reaction typically takes 8-12 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and allow it to air dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires an inert atmosphere.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 4-bromonitrobenzene, 1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), the phosphine ligand (e.g., X-Phos, 0.1 eq), and the base (e.g., KOt-Bu, 1.4 eq) to an oven-dried flask.
-
Solvent Addition: Add anhydrous, deoxygenated toluene.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of N-substituted nitroanilines.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Polycondensation with Dicarboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of polycondensation reactions with dicarboxylic acids.
Troubleshooting Guide
This section addresses common issues encountered during polycondensation reactions and offers potential causes and solutions in a question-and-answer format.
Problem 1: Low Molecular Weight of the Final Polymer
-
Question: My polycondensation reaction is resulting in a polymer with a low molecular weight. What are the potential causes and how can I troubleshoot this?
-
Answer: Low molecular weight is a frequent challenge in polycondensation.[1][2] Several factors can contribute to this issue:
-
Monomer Purity: The presence of monofunctional impurities in either the dicarboxylic acid or the diol monomer can act as chain terminators, limiting polymer growth.[1][2][3] It is crucial to use high-purity monomers (≥99%).[2]
-
Solution: Ensure the highest possible purity of both monomers through methods like recrystallization or sublimation. Verify purity using techniques such as NMR and melting point analysis.[1]
-
-
Stoichiometry: An imbalance in the molar ratio of the functional groups of the two monomers can significantly decrease the degree of polymerization.[4][5]
-
Incomplete Reaction: The reaction may not have proceeded to a high enough conversion to achieve a high molecular weight.[1]
-
Inefficient Removal of Byproducts: The removal of the condensation byproduct, typically water or an alcohol, is critical to drive the equilibrium towards polymer formation.[1][9][10]
-
Suboptimal Catalyst Choice or Concentration: The type and concentration of the catalyst significantly impact the reaction kinetics.[11]
-
Problem 2: Discoloration (Yellowing) of the Polymer
-
Question: The polyester I've synthesized has a yellow tint. What causes this discoloration and how can I prevent it?
-
Answer: Discoloration, particularly yellowing, in polyesters can be caused by several factors:
-
Thermal Degradation: High reaction temperatures can lead to thermal degradation of the polymer, causing discoloration.[2][12] This is especially true for reactions conducted at temperatures of 180-220°C or higher.[12]
-
Solution: Optimize the reaction temperature to be high enough for efficient polymerization but low enough to avoid degradation. Consider using a lower temperature for a longer duration.
-
-
Oxidation: The presence of oxygen in the reactor at high temperatures can cause thermal oxidative degradation.[12]
-
Solution: Ensure the reaction is carried out under an inert atmosphere, such as a gentle stream of nitrogen, to prevent oxidation.[13]
-
-
UV Exposure: Exposure to UV light can cause yellowing in polyesters, particularly those containing aromatic components.[12][14][15]
-
Solution: Protect the reaction mixture and the final polymer from direct sunlight or other UV sources.[14] Consider using UV-resistant additives if the final application requires it.
-
-
Catalyst-Induced Discoloration: Some catalysts, like certain tin-based compounds, can cause discoloration at high temperatures.[2][16] Titanium-based catalysts can also lead to higher color intensity.[16]
-
Solution: Choose a catalyst that is known to cause minimal discoloration at the desired reaction temperature. Optimize the catalyst concentration, as higher concentrations can exacerbate the issue.
-
-
Problem 3: Gel Formation During the Reaction
-
Question: My polycondensation reaction mixture has formed a gel, preventing further processing. What leads to gel formation and how can it be avoided?
-
Answer: Gel formation, or cross-linking, can occur under certain conditions:
-
High Reaction Temperatures and Long Reaction Times: These conditions can promote side reactions that lead to cross-linking.[17]
-
Solution: Carefully control the reaction temperature and time to minimize the occurrence of side reactions.
-
-
Presence of Polyfunctional Monomers: If one of the monomers has more than two functional groups, it can lead to the formation of a three-dimensional network, resulting in a gel.[18]
-
Solution: Ensure that the monomers used are bifunctional. If a branched or cross-linked polymer is not desired, verify the purity of the monomers to exclude polyfunctional impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in polycondensation? A1: A catalyst is used to increase the rate of the esterification and polycondensation reactions.[7] Without a catalyst, achieving high molecular weight polymers would require excessively long reaction times and high temperatures, which could lead to thermal degradation.[7]
Q2: How does the monomer ratio affect the molecular weight of the polymer? A2: A precise 1:1 stoichiometric ratio of the functional groups of the dicarboxylic acid and the diol is crucial for achieving a high molecular weight.[5][7] Any deviation from this ratio will limit the chain length, as one functional group will be depleted, preventing further chain propagation.[4]
Q3: What is a typical temperature range for polycondensation? A3: The reaction temperature must be high enough to keep the monomers and the resulting oligomers in a molten state and to ensure a sufficient reaction rate.[6] A typical process involves an initial esterification stage at a lower temperature (e.g., 150-190°C) followed by a polycondensation stage at a higher temperature (e.g., 200-240°C) under vacuum.[2][19]
Q4: Why is a vacuum applied during the polycondensation stage? A4: A vacuum is applied to effectively remove the small molecule byproduct of the condensation reaction (e.g., water or methanol).[9] This removal shifts the reaction equilibrium towards the formation of longer polymer chains, thereby increasing the molecular weight of the final polymer.[10][20]
Q5: What analytical techniques are used to characterize the resulting polymer? A5: Several techniques are used to characterize the synthesized polymer:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of the polymer.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.[22][23]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature and melting point.[21][24]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[21][24]
Data Presentation: Influence of Reaction Parameters
The following tables summarize the impact of key reaction parameters on the properties of polyesters synthesized through polycondensation.
Table 1: Effect of Catalyst Type and Concentration on Intrinsic Viscosity (IV)
| Catalyst | Concentration (ppm) | Polycondensation Time (h) | Intrinsic Viscosity (dL/g) | Reference |
| TBT | 400 | 2.5 | 0.37 | [25] |
| TBT | 400 | 4 | 0.45 | [25] |
| TBT | 400 | 6 | 0.48 | [25] |
| Sb₂O₃ | 300 | 1.5 | 0.43 | [25] |
| Sb₂O₃ | 300 | 6 | 0.64 | [25] |
Table 2: Effect of Polycondensation Temperature and Time on Molecular Weight
| Temperature (°C) | Time (h) | Number-Average Molecular Weight (Mn) ( g/mol ) | Reference |
| 180 | 16 | ~20,000 | [26] |
| 230 (after 180°C for 16h) | 4 (under vacuum) | Target ~40,000 | [26] |
| 180 | - | Optimized for 10,313 | [27] |
Experimental Protocols
Detailed Methodology for Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation reaction for the synthesis of a polyester from a dicarboxylic acid and a diol.
Materials:
-
Dicarboxylic acid (high purity, ≥99%)
-
Diol (high purity, ≥99%)
-
Catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser
-
Collection flask for byproduct
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Monomers and Catalyst:
-
Charge the dicarboxylic acid and diol into the reaction flask in the desired molar ratio (typically a slight excess of the diol).
-
Add the catalyst at the desired concentration (e.g., 0.01 - 0.1 mol% relative to the dicarboxylic acid).[2]
-
-
Esterification Stage (First Stage):
-
Begin stirring the reaction mixture.
-
Start a slow flow of nitrogen through the reactor.
-
Gradually heat the mixture to the desired esterification temperature (e.g., 160-190°C).[7]
-
Maintain this temperature for a set period (e.g., 2-4 hours) while the condensation byproduct (water) is distilled off and collected.
-
-
Polycondensation Stage (Second Stage):
-
Gradually increase the temperature to the polycondensation temperature (e.g., 200-240°C).[2]
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.[2]
-
Continue the reaction under high vacuum and elevated temperature for a specified time (e.g., 4-8 hours). The progress of the reaction can be monitored by the increase in the viscosity of the melt (observed as increased torque on the stirrer).[2]
-
-
Reaction Quenching and Polymer Recovery:
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
Carefully remove the solid polymer from the flask.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical two-stage melt polycondensation reaction.
Caption: Troubleshooting decision tree for addressing low molecular weight in polycondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Polycondensation, Step-polymerization - LIST KneaderReactor [list-technology.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 13. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly [mdpi.com]
- 14. eparency.com.au [eparency.com.au]
- 15. quora.com [quora.com]
- 16. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. terrificscience.org [terrificscience.org]
- 19. Effect of Polycondensation Temperature to Oligomer yield and Depolimerisation Side Reaction | Semantic Scholar [semanticscholar.org]
- 20. tandfonline.com [tandfonline.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. azom.com [azom.com]
- 23. jordilabs.com [jordilabs.com]
- 24. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Optimization of Polycondensation of Polylactic Acid Using Al(DS)3 Catalyst | Aziz | Journal of Fundamentals and Applications of Chemical Engineering [iptek.its.ac.id]
Technical Support Center: Purification of Crude 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, a critical building block for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily substance. What is the likely cause and the best initial purification step?
A1: The dark coloration and oily consistency are likely due to the presence of unreacted starting materials, byproducts from the synthesis, and potentially some degradation products. Common impurities can include residual nitro-amino intermediates if the synthesis involved the reduction of a dinitro precursor.
-
Recommended First Step: Column chromatography is often the most effective initial purification method to separate the desired diamine from a complex mixture of impurities. It allows for the separation of compounds with different polarities.
Q2: I'm seeing significant tailing of my compound on the silica gel column. How can I improve the peak shape?
A2: Tailing is a common issue when purifying amines on silica gel due to the acidic nature of silica, which can strongly interact with the basic amine groups.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a Different Stationary Phase: Consider using a deactivated or amine-functionalized silica gel column, which is specifically designed to minimize interactions with basic compounds.
-
Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, reverse-phase flash chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be an effective alternative.
-
Q3: My recrystallization attempt is not yielding any crystals, or I'm getting an oil. What should I do?
A3: The choice of solvent is critical for successful recrystallization. Oiling out occurs when the compound is insoluble in the solvent at its boiling point or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a small-scale solvent screen to identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude product when hot but have low solubility when cold. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, and mixtures thereof).
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Slow Cooling: Ensure the solution cools down slowly to allow for the formation of a crystal lattice. Rapid cooling can often lead to the formation of an oil.
-
Q4: I am trying to purify my compound by sublimation, but it seems to be decomposing at high temperatures. How can I optimize this process?
A4: Sublimation is an excellent method for purifying volatile solids, but thermal decomposition can be a concern.
-
Troubleshooting Steps:
-
Reduce the Pressure: Perform the sublimation under a high vacuum. Reducing the pressure will lower the temperature required for sublimation, thus minimizing the risk of thermal decomposition.
-
Gentle Heating: Heat the sample slowly and uniformly. A sand bath or a heating mantle with a temperature controller is recommended for precise temperature control.
-
Monitor for Sublimation: Observe the cold finger for the first signs of crystal deposition. Once sublimation begins, maintain the temperature and pressure until the process is complete.
-
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Protocol 1: Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (standard grade, 60 Å, 230-400 mesh) or Amine-functionalized silica gel
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate). If using a basic modifier, add 0.1-1% triethylamine to the eluent mixture.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel or Amine-Functionalized Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Modifier (Optional) | 0.1 - 1% Triethylamine |
| Typical Eluent Ratio for Elution | 90:10 to 70:30 (Hexane:Ethyl Acetate) |
| Expected Yield | 70-90% (highly dependent on crude purity) |
Protocol 2: Recrystallization
This protocol requires initial solvent screening to identify the optimal solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol, hexane/ethyl acetate)
-
Erlenmeyer flask, condenser, heating mantle, Büchner funnel, and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary for Recrystallization:
| Parameter | Suggested Solvents/Systems for Screening |
| Single Solvents | Ethanol, Toluene |
| Solvent Pairs | Hexane/Ethyl Acetate, Hexane/Acetone |
| Typical Cooling Temperature | 0-5 °C (Ice Bath) |
| Expected Yield | 60-85% (highly dependent on crude purity and solvent choice) |
Protocol 3: Sublimation
This method is suitable for obtaining highly pure, crystalline material.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Place the crude product at the bottom of the sublimation apparatus and assemble the cold finger.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Cooling: Start the flow of coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation: The compound will sublime and deposit as pure crystals on the cold finger. Continue the process until no more material sublimes.
-
Product Collection: Turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Quantitative Data Summary for Sublimation:
| Parameter | Recommended Range |
| Pressure | <1 mmHg (High Vacuum) |
| Temperature | 80-120 °C (start low and increase gradually) |
| Coolant Temperature | 5-15 °C |
| Expected Yield | >90% (for volatile solids) |
Visualizations
Purification Workflow
Technical Support Center: Synthesis and Processing of Polyamides from Trifluoromethylated Diamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and processing challenges encountered when working with polyamides derived from trifluoromethylated diamines.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and processing of trifluoromethylated polyamides, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor or incomplete dissolution of the polyamide. | The chosen solvent is not suitable for the specific polyamide structure. | Consult the solvent compatibility table below. For rigid-rod polyamides, consider using strong polar aprotic solvents like NMP or DMAc, potentially with the addition of salts like LiCl or CaCl₂ to disrupt hydrogen bonding.[1][2] For some fluorinated polyamides, less common solvents like m-cresol or even THF might be effective.[1][3] |
| Strong intermolecular hydrogen bonding and chain packing are hindering solvent penetration. | Gentle heating of the solvent-polymer mixture can increase solubility. However, be cautious of potential polymer degradation at elevated temperatures. Sonication can also aid in breaking up polymer aggregates and improving solvent interaction. | |
| The molecular weight of the polyamide is very high. | While a high molecular weight is often desirable for final properties, it can negatively impact solubility. If solubility is a major hindrance, consider adjusting the monomer stoichiometry slightly to control the molecular weight during synthesis. | |
| The polymer precipitates prematurely during polymerization. | The growing polymer chains are becoming insoluble in the reaction medium. | Increase the solvent volume to maintain a lower polymer concentration. Ensure the reaction temperature is optimal for both polymerization and solubility. In some cases, changing the solvent to one with a higher boiling point and better solvating power for the final polymer can prevent precipitation.[1] |
| The reaction is proceeding too quickly, leading to rapid chain growth and insolubility. | Lowering the reaction temperature can slow down the polymerization rate, allowing for better control over chain growth and solubility. | |
| The cast film is brittle and cracks upon drying. | Residual solvent is evaporating too quickly, inducing stress in the film. | Slow down the evaporation rate by partially covering the casting dish or by drying in a controlled environment with reduced airflow. A stepwise drying process with gradually increasing temperature in a vacuum oven can also help in producing uniform, stress-free films.[4] |
| The chosen solvent has a very low boiling point. | Use a solvent with a higher boiling point to allow for a more gradual evaporation process.[5][6] | |
| The polymer chains are too rigid, leading to a lack of flexibility in the final film. | Consider incorporating flexible linkages (e.g., ether groups) into the polymer backbone by selecting appropriate monomers. The use of unsymmetrical monomers can also disrupt chain packing and improve film flexibility.[7][8] | |
| The resulting polymer has a low molecular weight. | Impurities in the monomers or solvent are acting as chain terminators. | Ensure all monomers and solvents are of high purity. Monomers should be recrystallized or sublimated, and solvents should be dried and distilled before use. |
| The stoichiometry of the diamine and diacid/dianhydride is not perfectly balanced. | Accurately weigh the monomers and ensure a 1:1 molar ratio for optimal chain growth. | |
| Side reactions are occurring at the reaction temperature. | Optimize the reaction temperature to minimize side reactions that can cap the growing polymer chains. |
Frequently Asked Questions (FAQs)
Q1: Why are polyamides derived from trifluoromethylated diamines generally more soluble than their non-fluorinated analogs?
A1: The enhanced solubility is primarily due to the presence of bulky trifluoromethyl (-CF₃) groups.[2] These groups disrupt the regular packing of polymer chains, reducing the effectiveness of intermolecular hydrogen bonding between amide groups. This disruption allows solvent molecules to penetrate and solvate the polymer chains more easily. Additionally, the use of unsymmetrical trifluoromethylated diamines can further increase solubility by creating a more irregular polymer backbone.[7][8]
Q2: What are the best starting solvents for dissolving polyamides derived from trifluoromethylated diamines?
A2: Good starting points are polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF).[1][7] For some specific structures, m-cresol has also been shown to be an effective solvent.[1] The choice of solvent will depend on the specific chemical structure of your polyamide.
Q3: My polyamide won't dissolve in NMP or DMAc. What are my next steps?
A3: If your polyamide is insoluble in standard polar aprotic solvents, you can try the following:
-
Add inorganic salts: The addition of lithium chloride (LiCl) or calcium chloride (CaCl₂) to NMP or DMAc can significantly improve the solubility of rigid polyamides by disrupting the strong hydrogen bonds between polymer chains.
-
Gentle heating: Carefully heating the mixture can increase the kinetic energy and promote dissolution. Monitor for any signs of polymer degradation, such as a color change.
-
Alternative solvents: For highly intractable polyamides, strong acids like formic acid or sulfuric acid can be used, but these are corrosive and may cause polymer degradation over time. A mixture of formic acid and dichloromethane has also been reported as an effective solvent system for some polyamides.[9]
Q4: How can I prepare a high-quality, free-standing film from my soluble trifluoromethylated polyamide?
A4: Solution casting is a common method for preparing high-quality films. The general procedure involves dissolving the polymer in a suitable solvent to form a viscous solution (dope), casting the solution onto a flat substrate (like a glass plate), and then carefully evaporating the solvent. To obtain a uniform and defect-free film, it is crucial to control the rate of solvent evaporation.[5][6][10] Slow evaporation in a dust-free environment, followed by drying in a vacuum oven, will typically yield the best results.
Quantitative Data Summary
The following tables summarize key quantitative data for polyamides derived from various trifluoromethylated diamines.
Table 1: Solubility of Trifluoromethylated Polyamides
| Polyamide derived from Diamine | Diacid/Dianhydride | Solvents | Solubility | Reference |
| 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Various aromatic dicarboxylic acids | NMP, DMAc, DMF, m-cresol, THF | Soluble at room temperature | [7][8] |
| 2,2′-bis(trifluoromethyl)benzidine (TFMB) | Pyromellitic dianhydride (PMDA) | NMP, DMAc, DMF (with amide linkages) | Soluble | [1][3] |
| 2,6-bis(trifluoromethyl)benzidine | Terephthalic acid/Isophthalic acid | Polar aprotic solvents | Soluble at room temperature | [2] |
| Unsymmetrical diamine with two CF₃ groups | PMDA, BPDA, BTDA, ODPA, 6-FDA | NMP, DMAc, m-cresol, anisole | Soluble at room temperature | [11] |
NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; THF: Tetrahydrofuran
Table 2: Thermal Properties of Trifluoromethylated Polyamides
| Polyamide derived from Diamine | Diacid/Dianhydride | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |
| 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Various aromatic dicarboxylic acids | > 300 °C | > 400 °C | [7][8] |
| 2,2′-bis(trifluoromethyl)benzidine (TFMB) with diamide-diamine monomer | Pyromellitic dianhydride (PMDA) | No Tg up to 400 °C | 464 - 497 °C (in air) | [1][3] |
| Unsymmetrical diamine with two CF₃ groups | PMDA, BPDA, BTDA, ODPA, 6-FDA | > 300 °C | 519 - 593 °C (in N₂) | [11] |
Experimental Protocols
Yamazaki-Higashi Polycondensation
This method is a direct polycondensation reaction that is particularly useful for the synthesis of aromatic polyamides from aromatic diamines and dicarboxylic acids.[7][12][13][14]
Materials:
-
Trifluoromethylated aromatic diamine
-
Aromatic dicarboxylic acid
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous (optional, for improved solubility)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add the trifluoromethylated aromatic diamine, aromatic dicarboxylic acid, and anhydrous NMP. If required for solubility, add anhydrous CaCl₂.
-
Purge the flask with argon or nitrogen for at least 30 minutes to create an inert atmosphere.
-
With stirring, add anhydrous pyridine to the reaction mixture.
-
Add triphenyl phosphite (TPP) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and maintain for several hours (e.g., 3-8 hours) under a continuous flow of inert gas. The reaction progress can be monitored by the increase in viscosity of the solution.
-
After the polymerization is complete, allow the viscous solution to cool to room temperature.
-
Precipitate the polyamide by slowly pouring the polymer solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the purified polyamide in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.
Solution Casting of Freestanding Films
This protocol describes a general method for preparing thin, freestanding films from a soluble polyamide.[4][5][6][10]
Materials:
-
Synthesized trifluoromethylated polyamide
-
Suitable solvent (e.g., NMP, DMAc)
-
Glass petri dish or a flat glass plate
-
Leveling table
-
Desiccator or a controlled environment chamber
-
Vacuum oven
Procedure:
-
Prepare a homogeneous polymer solution (dope) by dissolving a known amount of the polyamide in a suitable solvent. The concentration will depend on the desired film thickness and the polymer's molecular weight (typically 5-15 wt%). Ensure the polymer is completely dissolved, which may require gentle heating and stirring.
-
Filter the polymer solution through a syringe filter to remove any dust or undissolved particles.
-
Place a clean, dry glass petri dish or glass plate on a leveling table to ensure a uniform film thickness.
-
Carefully pour the polymer solution onto the substrate, allowing it to spread evenly.
-
Cover the cast solution with a lid or place it in a desiccator with the lid slightly ajar to allow for slow solvent evaporation. This will prevent the formation of bubbles and cracks in the film.
-
Allow the solvent to evaporate at room temperature for an extended period (e.g., 24-48 hours).
-
Once the film appears solid, transfer the substrate to a vacuum oven.
-
Dry the film under vacuum at a gradually increasing temperature (e.g., starting from 60 °C and increasing to a temperature below the polymer's Tg) for several hours to remove any residual solvent.
-
After cooling to room temperature, carefully peel the freestanding film from the glass substrate.
Visualizations
Caption: Experimental workflow for the synthesis and processing of trifluoromethylated polyamides.
Caption: Key structural factors enhancing the solubility of trifluoromethylated polyamides.
References
- 1. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups [mdpi.com]
- 2. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US7172713B2 - Solution casting process for producing polymer film - Google Patents [patents.google.com]
- 10. Fabrication of Large-area Free-standing Ultrathin Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
Preventing side product formation during the synthesis of fluorinated polymers
Welcome to the Technical support center for the synthesis of fluorinated polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
1. What are the most common side products in fluoropolymer synthesis and what causes them?
Side reactions during fluoropolymer synthesis can lead to the formation of various undesirable byproducts, impacting the polymer's properties. Key side products include:
-
Branched Polymers: The formation of short-chain and long-chain branches disrupts the linear structure of the polymer, affecting its crystallinity, mechanical strength, and thermal properties. Branching can be caused by chain transfer reactions to the polymer backbone. High polymerization temperatures can promote these reactions.
-
Unstable End-Groups: These are reactive functional groups at the end of the polymer chains that can degrade at high processing temperatures, leading to discoloration, bubble formation, and the release of corrosive byproducts like hydrogen fluoride (HF). Common unstable end-groups include -COOH, -COF, and vinyl groups. The choice of initiator can significantly influence the type and concentration of end-groups. For instance, persulfate initiators can lead to carboxylate end groups that are prone to discoloration upon heating.
-
Head-to-Head (H-H) and Tail-to-Tail (T-T) Linkages: In an ideal head-to-tail polymerization of vinylidene fluoride (VDF), the monomer units align in a regular alternating pattern (-CH₂-CF₂-CH₂-CF₂-). However, "defective" head-to-head (-CH₂-CF₂-CF₂-CH₂-) and tail-to-tail (-CF₂-CH₂-CH₂-CF₂-) linkages can occur. The polymerization temperature has a significant impact on the proportion of these defect structures.[1]
-
Oligomers and Low Molecular Weight Fractions: These can form due to premature termination of the polymer chains, often influenced by the concentration of the initiator and the presence of chain transfer agents.
2. How can I control the molecular weight of my fluoropolymer and minimize polydispersity?
Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for consistent material properties. The primary method for this is the use of chain transfer agents (CTAs) .
-
Mechanism of Action: CTAs interrupt the growth of a polymer chain by transferring a reactive atom (like hydrogen or a halogen) to the growing radical, thus terminating that chain. The CTA itself then becomes a radical that can initiate a new polymer chain.
-
Effect on Molecular Weight: The ratio of the concentration of the CTA to the concentration of the monomer is a key factor in controlling the final molecular weight of the polymer. A higher concentration of CTA will result in shorter polymer chains and thus a lower average molecular weight.
-
Choosing a CTA: The effectiveness of a CTA is quantified by its chain transfer constant (Ctr) . A higher Ctr value indicates a more efficient CTA. The choice of CTA also depends on the specific monomer and reaction conditions. Common CTAs for fluoropolymer synthesis include thiols, halogenated hydrocarbons, and certain alcohols and esters.
3. My fluoropolymer is discolored after synthesis and processing. What is the cause and how can I prevent it?
Discoloration, often appearing as a gray or brown hue upon heating, is a common issue, particularly in Polytetrafluoroethylene (PTFE) synthesized using persulfate initiators.
-
Cause: The primary cause of this discoloration is the thermal decomposition of unstable end-groups, particularly carboxylate end-groups, at elevated temperatures. This decomposition can deposit amorphous carbon into the polymer matrix.[2] The concentration of the initiator can also play a role, with higher concentrations potentially leading to more end-groups and thus more significant discoloration.
-
Prevention and Mitigation:
-
Initiator Selection: Using organic peroxide initiators can lead to non-ionic end groups, which are generally more thermally stable than those formed from persulfate initiators.[3]
-
Post-polymerization Treatment: Exposing the isolated fluoropolymer resin to fluorine gas can reduce thermally induced discoloration.[4]
-
Control of Initiator Concentration: Using the minimum effective concentration of the initiator can help reduce the number of unstable end-groups.
-
Troubleshooting Guides
Issue 1: Formation of Branched Polymers
Symptoms:
-
Reduced crystallinity of the polymer.
-
Lower than expected mechanical strength.
-
Poor thermal stability.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| High Polymerization Temperature | Lower the reaction temperature. Higher temperatures increase the rate of chain transfer to the polymer, leading to branching. For instance, in PVDF synthesis, lower temperatures are known to reduce the number of defect structures.[1] |
| High Monomer Conversion | Consider running the polymerization to a lower conversion. At high conversions, the monomer concentration decreases, increasing the probability of the growing radical reacting with a polymer chain. |
| Inappropriate Initiator Feed Rate | For initiators with short half-lives at the reaction temperature, a continuous feed is necessary to maintain a steady radical concentration. A high initial concentration can lead to a burst of polymerization and increased branching. |
Issue 2: Presence of Unstable End-Groups
Symptoms:
-
Discoloration of the polymer upon heating.
-
Formation of bubbles or voids in melt-processed parts.
-
Release of acidic gases (e.g., HF) during processing.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Use of Persulfate Initiators | Switch to an organic peroxide initiator to form more stable, non-ionic end-groups. |
| Hydrolytically Unstable End-Groups | Certain end-groups can react with atmospheric moisture to release HF. Post-polymerization treatment with fluorine can convert these to more stable end-groups. |
| Residual Initiator | Ensure complete decomposition or removal of the initiator after polymerization, as residual initiator can contribute to degradation during processing. |
Issue 3: Gel Formation
Symptoms:
-
Insoluble polymer fractions in common solvents.
-
Difficulties in processing the polymer.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Low Concentration of Chain Transfer Agent | Insufficient CTA can lead to the formation of very high molecular weight polymer chains that can crosslink and form gels. Increase the concentration of the CTA. |
| Bifunctional Impurities | Impurities with two reactive sites in the monomer or solvent can act as crosslinking agents. Ensure high purity of all reactants. |
| High Polymerization Temperature | Very high temperatures can sometimes lead to side reactions that cause crosslinking. Optimize the reaction temperature. |
Data and Experimental Protocols
Table 1: Influence of Polymerization Temperature on Defect Structures in PVDF
This table summarizes the effect of polymerization temperature on the percentage of head-to-head (H-H) and tail-to-tail (T-T) linkages in Polyvinylidene Fluoride (PVDF). Data is based on findings that show a linear relationship between temperature and defect structures.[1]
| Polymerization Temperature (°C) | Percentage of Defect Structures (%) |
| 45 | 4.2 |
| 60 | 4.8 |
| 75 | 5.4 |
| 90 | 6.0 |
Note: These are representative values and can vary based on specific reaction conditions.
Table 2: Chain Transfer Constants (Ctr) of Various Agents in Vinylidene Fluoride (VDF) Polymerization
The chain transfer constant is a critical parameter for selecting an appropriate CTA to control molecular weight.
| Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |
| C₆F₁₃I | 120 | 0.8 | [5] |
| C₆F₁₃Br | 120 | 0.08 | [5] |
| C₆F₁₃H | 120 | 0.0002 | [5] |
| 2-Mercaptoethanol | 140 | 40 | [6] |
Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)
This protocol outlines the procedure for experimentally determining the chain transfer constant of a CTA.
Materials:
-
Monomer (e.g., Vinylidene Fluoride)
-
Initiator (e.g., AIBN)
-
Chain Transfer Agent (CTA)
-
Solvent
-
Reaction vessel (e.g., high-pressure reactor)
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with constant concentrations of the monomer and initiator. Vary the concentration of the CTA in each mixture. Include a control reaction with no CTA.
-
Polymerization: Conduct the polymerizations under identical, controlled conditions (temperature, pressure, and time). Aim for low monomer conversion (typically <10%) to ensure the concentrations of reactants remain relatively constant.
-
Polymer Isolation: Terminate the polymerizations and isolate the polymers by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using GPC.
-
Calculation of Degree of Polymerization (DPn): Calculate DPn for each sample using the formula: DPn = Mn / Mmonomer where Mmonomer is the molecular weight of the monomer.
-
Mayo Plot: Plot 1/DPn against the ratio of the initial concentrations of the CTA to the monomer ([CTA]/[Monomer]).
-
Determination of Ctr: The slope of the resulting linear plot is the chain transfer constant (Ctr).
Experimental Protocol: Suspension Polymerization of Tetrafluoroethylene (TFE) for Reduced Branching
This protocol provides a general guideline for the suspension polymerization of TFE with a focus on producing a more linear polymer.
Materials:
-
Tetrafluoroethylene (TFE) monomer (high purity)
-
Deionized water (oxygen-free)
-
Initiator (e.g., Ammonium Persulfate)
-
Dispersion stabilizer (optional)
-
Buffer (e.g., Sodium Bicarbonate)
-
High-pressure stainless steel reactor with stirring and temperature control
Procedure:
-
Reactor Preparation: Thoroughly clean the reactor and purge it with high-purity nitrogen to remove all oxygen.
-
Charging Reactants: Add deionized water, buffer, and initiator to the reactor.
-
Pressurization and Heating: Seal the reactor and introduce TFE gas to the desired pressure (e.g., 1.5–3.0 MPa). Heat the reactor to the target polymerization temperature (e.g., 70–80°C). Lower temperatures generally favor less branching.[6]
-
Polymerization: Maintain a constant temperature and pressure by continuously feeding TFE monomer. Stir the reaction mixture at a controlled speed (e.g., 200–500 rpm) to maintain a stable suspension.
-
Termination: Once the desired conversion is reached (indicated by a drop in pressure or consumption of a set amount of monomer), stop the monomer feed and cool the reactor.
-
Post-Processing: Vent any unreacted TFE. Isolate the PTFE particles by filtration, wash them thoroughly with deionized water to remove any residual reactants, and dry them at a moderate temperature (e.g., 100–150°C).
Visualizations
Caption: Key reaction pathways in fluoropolymer synthesis.
Caption: Troubleshooting workflow for side product formation.
References
- 1. Temperature Dependence of the Number of Defect-Structures in Poly(vinylidene fluoride) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 4. WO2013169570A1 - Fluorination of fluoropolymer resin to reduce discoloration - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
Scaling up the synthesis of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene for industrial applications
Technical Support Center: Industrial Synthesis of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support the scaling up of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial route involves a two-step process. The first step is the dinitration of 1,3-bis(trifluoromethyl)benzene to yield 1,2-dinitro-3,5-bis(trifluoromethyl)benzene. The second step is the reduction of the dinitro compound to the desired this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The nitration step is highly exothermic and presents a risk of runaway reactions if not properly controlled.[1] The use of concentrated nitric and sulfuric acids requires careful handling and appropriate personal protective equipment (PPE). The reduction step, particularly if using catalytic hydrogenation, involves flammable hydrogen gas under pressure. Additionally, the final product and intermediates can be toxic and require appropriate handling to avoid exposure.
Q3: How can I purify the final product on an industrial scale?
A3: While laboratory-scale purification may use column chromatography, this is not feasible for industrial quantities. The recommended industrial purification method is distillation, potentially under reduced pressure, to separate the product from non-volatile impurities.[2] In some cases, recrystallization from a suitable solvent system may also be employed.
Q4: What are the critical process parameters to monitor during the nitration step?
A4: Temperature control is the most critical parameter to prevent runaway reactions and the formation of byproducts.[1] Other important parameters include the rate of addition of the nitrating agent, agitation speed to ensure proper mixing and heat transfer, and the ratio of sulfuric to nitric acid.
Q5: Which reduction method is preferred for the dinitro intermediate at an industrial scale?
A5: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method for the industrial reduction of aromatic nitro compounds.[3][4] This method often provides high yields and cleaner product compared to metal-acid reductions. However, it requires specialized high-pressure reactor systems.
Troubleshooting Guides
Problem 1: Low Yield in the Dinitration Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Ensure adequate agitation to improve mass transfer. - Verify the concentration and ratio of the nitrating acids. |
| Substrate is not reactive enough | - For deactivated rings, more forcing conditions may be needed. Increase the reaction temperature cautiously, ensuring proper heat management.[5] |
| Formation of byproducts | - Maintain the reaction temperature below the recommended maximum to minimize side reactions. - Optimize the rate of addition of the nitrating agent. |
Problem 2: Poor Purity of the Final Diamine Product
| Possible Cause | Suggested Solution |
| Incomplete reduction | - Ensure the catalyst is active and used in the correct amount. - Increase reaction time or hydrogen pressure during hydrogenation. - If using metal/acid reduction, ensure sufficient reducing agent is present. |
| Presence of mono-nitro intermediates | - Optimize reduction conditions to ensure both nitro groups are reduced. Catalytic hydrogenation is generally effective for complete reduction.[4] |
| Thermal decomposition during purification | - If using distillation, consider performing it under reduced pressure to lower the boiling point and prevent degradation. |
| Contamination with phenolic impurities | - During distillation, add an aqueous alkali metal hydroxide solution to convert phenolic impurities into non-volatile salts, which can then be easily separated.[2][6] |
Problem 3: Runaway Reaction During Nitration
| Possible Cause | Suggested Solution |
| Inadequate cooling | - Ensure the reactor's cooling system is functioning at full capacity. - Reduce the rate of addition of the nitrating agent to allow the cooling system to keep up with the heat generation. |
| Poor agitation | - Verify that the agitator is working correctly and at the appropriate speed to ensure uniform temperature distribution. |
| Accumulation of unreacted reagents | - A slow initial reaction followed by a sudden increase in rate can lead to a runaway. Ensure the reaction initiates properly at the start of the addition. |
Quantitative Data
Table 1: Typical Reaction Parameters for Dinitration
| Parameter | Value |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 2.2 : 2.5 (molar ratio) |
| Reaction Temperature | 40-60°C |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
Table 2: Comparison of Reduction Methods for 1,2-dinitro-3,5-bis(trifluoromethyl)benzene
| Method | Catalyst/Reagent | Pressure | Temperature | Typical Yield | Purity |
| Catalytic Hydrogenation | 5% Pd/C | 10-20 bar | 80-100°C | >95% | >99% |
| Catalytic Hydrogenation | Raney Nickel | 20-30 bar | 100-120°C | >90% | >98% |
| Iron/Acetic Acid Reduction | Iron powder | Atmospheric | 90-110°C | 80-90% | ~95% |
Experimental Protocols
Protocol 1: Dinitration of 1,3-bis(trifluoromethyl)benzene
1. Reagent Preparation:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (65-70%) to concentrated sulfuric acid (98%) in a 1:1.25 molar ratio, while maintaining the temperature below 20°C.
2. Reaction Setup:
-
Charge a suitable glass-lined or stainless steel reactor with 1,3-bis(trifluoromethyl)benzene.
-
Start the agitator and begin cooling the reactor contents to 10-15°C.
3. Nitration:
-
Slowly add the prepared nitrating mixture to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 50°C.[7]
-
After the addition is complete, maintain the reaction mixture at 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a vessel containing ice and water.
-
Separate the organic layer containing the 1,2-dinitro-3,5-bis(trifluoromethyl)benzene.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate. The product can be used in the next step without further purification.
Protocol 2: Catalytic Hydrogenation of 1,2-dinitro-3,5-bis(trifluoromethyl)benzene
1. Catalyst Slurry Preparation:
-
In a separate vessel, prepare a slurry of 5% Palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol.
2. Reaction Setup:
-
Charge the high-pressure autoclave with the 1,2-dinitro-3,5-bis(trifluoromethyl)benzene solution from the previous step.
-
Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst slurry to the autoclave.
3. Hydrogenation:
-
Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 bar).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
4. Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
5. Purification:
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the dinitration step.
References
- 1. vpscience.org [vpscience.org]
- 2. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Overcoming challenges in the characterization of highly fluorinated compounds
Welcome to the Technical Support Center for the characterization of highly fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Troubleshooting Guides and FAQs
This section provides solutions to common problems encountered during the characterization of highly fluorinated compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
Answer: A rolling or distorted baseline in ¹⁹F NMR is a common artifact that can complicate phasing and integration. Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[1]
-
Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[1] This may happen due to incorrect manual phasing.
-
Acoustic Ringing: This phenomenon, caused by the radiofrequency pulse, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself, such as PTFE components, can contribute to an uneven baseline.
Troubleshooting Steps:
-
Optimize Spectral Width: If possible, reduce the spectral width to encompass only the signals of interest.
-
Adjust Phasing: Manually re-phase the spectrum, minimizing the first-order correction. In some software, you can set the first-order phase correction (lp) to zero and apply only a zero-order correction (aph0).
-
Use a Baseline Correction Algorithm: Most NMR processing software includes functions to correct for baseline distortions.
-
Check for Probe Background: Acquire a spectrum of the NMR tube with only the deuterated solvent to identify any background signals from the probe.
Question: I see small, unevenly spaced peaks around my main signal. What are they?
Answer: These are likely ¹³C satellites. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to a ¹⁹F atom. This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This asymmetry arises because the isotopic effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the molecule with a ¹²C atom.
Question: Why is my signal-to-noise ratio (S/N) poor in my ¹⁹F NMR spectrum?
Answer: A poor signal-to-noise ratio can be due to several factors:
-
Low Sample Concentration: The most straightforward cause is a low concentration of the analyte.
-
Incorrect Pulse Width: An improperly calibrated pulse width can lead to inefficient excitation of the fluorine nuclei.
-
Suboptimal Relaxation Delay: If the relaxation delay (d1) is too short, the nuclei may not fully relax between scans, leading to signal saturation and reduced intensity.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening and a decrease in signal height.
Troubleshooting Steps:
-
Increase Concentration: If possible, prepare a more concentrated sample.
-
Increase the Number of Scans: Doubling the number of scans will increase the S/N ratio by a factor of the square root of 2.
-
Calibrate Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe.
-
Optimize Relaxation Delay: For quantitative results, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.[2]
-
Sample Purity: Ensure your sample and solvent are free from paramagnetic impurities.
Mass Spectrometry (MS)
Question: Why is the molecular ion peak often weak or absent in the mass spectra of perfluorinated compounds?
Answer: Perfluorinated compounds, particularly perfluoroalkanes, are prone to extensive fragmentation upon ionization, especially with hard ionization techniques like Electron Ionization (EI). The high stability of fragments like the trifluoromethyl cation (CF₃⁺) often leads to it being the base peak, while the parent molecular ion is frequently very small or completely absent.[3] Softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) may be more successful in observing the molecular ion.[4]
Question: What are the common fragmentation patterns for highly fluorinated compounds?
Answer: Characteristic fragmentation pathways for fluorinated compounds include:
-
Loss of a fluorine atom: [M-F]⁺ (a loss of 19 Da).
-
Loss of hydrogen fluoride: [M-HF]⁺ (a loss of 20 Da), if a hydrogen atom is present.
-
Cleavage of C-C bonds: This is common in perfluorinated alkanes and leads to a series of CₙFₘ⁺ ions. The CF₃⁺ ion at m/z 69 is a very common and stable fragment.[5]
Question: My fluorinated analyte shows a very low signal with Electrospray Ionization (ESI)-MS. How can I improve it?
Answer: The ESI efficiency for highly fluorinated compounds can be low due to their unique properties of being both hydrophobic and lipophobic. To improve the signal:
-
Modify the Mobile Phase: Adding additives like ammonium fluoride to the mobile phase has been shown to enhance the ESI response for some neutral fluorinated compounds by promoting the formation of [M+F]⁻ adducts in negative ion mode.[6]
-
Optimize Source Parameters: Systematically optimize the ESI source conditions, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, for your specific analyte.
-
Consider a Different Ionization Technique: If ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) may be a better alternative, particularly for less polar fluorinated molecules.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor peak shapes (tailing or fronting) for my fluorinated analytes. What could be the cause?
Answer: Poor peak shape in the chromatography of fluorinated compounds can arise from several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. This is particularly problematic for acidic or basic fluorinated compounds.
-
Column Overload: Injecting too much of the sample can lead to peak fronting.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can distort the flow path and lead to peak splitting or tailing.[7]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For ionizable analytes, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[8] The use of a buffer is crucial to maintain a stable pH.[8]
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to check for column overload.[8]
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Backflush the Column: If a blocked frit is suspected, disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[8] If the problem persists, the column may need to be replaced.
Question: My retention times are shifting between runs. What is the cause?
Answer: Retention time instability is often due to a lack of system equilibration. Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence. Other potential causes include:
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
Changes in Mobile Phase Composition: Ensure solvents are properly mixed and degassed.
-
Air in the System: Air bubbles in the pump or lines can cause flow rate fluctuations. Purging the system can help remove trapped air.
Question: How can I minimize background contamination when analyzing for trace levels of fluorinated compounds?
Answer: Fluorinated compounds are ubiquitous in laboratory environments, and contamination is a significant challenge.
-
Use "PFAS-free" or "fluorine-free" LC systems and components: Many parts of a standard HPLC system, such as PTFE tubing and solvent frits, are made of fluoropolymers that can leach contaminants. Specialized systems are available to minimize this background.
-
Careful Sample Handling: Use polypropylene or glass vials and avoid any labware containing fluoropolymers (e.g., PTFE-coated stir bars or vial caps).
-
Run Method Blanks: A method blank is a clean sample (e.g., pure solvent) that is subjected to the exact same preparation, handling, and analysis steps as your actual sample. Detecting fluorinated compounds in the blank is a clear indication of contamination from your reagents, equipment, or environment.
Data Presentation
Table 1: Common ¹⁹F NMR Reference Standards
| Compound | Chemical Formula | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| Trichlorofluoromethane | CFCl₃ | 0.00 |
| Trifluoroacetic acid | CF₃COOH | -76.55 |
| Benzotrifluoride | C₆H₅CF₃ | -63.72 |
| Hexafluorobenzene | C₆F₆ | -164.9 |
| Monofluorobenzene | C₆H₅F | -113.15 |
Data sourced from BenchChem and University of California, Santa Barbara, NMR Facility.[9]
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |
| -CF₃ | -50 to -80 |
| -CF₂- (aliphatic) | -110 to -130 |
| -CHF₂ | -135 to -150 |
| -CH₂F | -200 to -220 |
| Ar-F | -100 to -170 |
| F-C=O | +20 to -70 |
Note: These are general ranges and can be influenced by the specific chemical environment.
Table 3: Common Adducts and Neutral Losses in Mass Spectrometry of Fluorinated Compounds
| Ion/Loss | Mass (Da) | Description |
| [M+F]⁻ | M + 19 | Fluoride adduct, common in negative ion ESI with fluoride source.[6] |
| [M-F]⁺ | M - 19 | Loss of a fluorine radical. |
| [M-HF] | M - 20 | Loss of a neutral hydrogen fluoride molecule. |
| [M+Na]⁺ | M + 23 | Sodium adduct, common in positive ion ESI. |
| [M+NH₄]⁺ | M + 18 | Ammonium adduct, common in positive ion ESI. |
| CF₃⁺ | 69 | Trifluoromethyl cation, a very common fragment.[5] |
| C₂F₅⁺ | 119 | Perfluoroethyl cation fragment. |
| SO₃ | 80 | Loss of sulfur trioxide from sulfonated compounds. |
| CO₂ | 44 | Loss of carbon dioxide from carboxylic acids. |
Table 4: Recommended HPLC Columns for Fluorinated Compound Analysis
| Analyte Class | Recommended Column Type | Typical Mobile Phase (A/B) | Notes |
| Per- and Polyfluoroalkyl Substances (PFAS) - Short and Long Chain | C18 | A: Water with buffer (e.g., 20 mM ammonium acetate) B: Methanol or Acetonitrile | C18 columns provide good retention for C4 and longer chain PFAS.[10][11] |
| Ultrashort-chain PFAS (C2-C3) | Polar-modified C18 or specialized "Polar X" type columns | A: Water with buffer B: Methanol or Acetonitrile | Standard C18 may not provide sufficient retention.[10] |
| Fluorinated Pharmaceuticals (acidic/basic) | C18, Phenyl-Hexyl | A: Water with buffer (e.g., ammonium acetate/formate) B: Acetonitrile or Methanol | Buffer is critical to control ionization and improve peak shape. |
| Highly Hydrophobic Fluorinated Compounds | Fluorous (perfluoroalkyl) phase | A: Water/Organic B: Organic (e.g., Acetonitrile, Methanol) | Can provide unique selectivity based on "fluorophilicity". |
Experimental Protocols
Protocol 1: ¹⁹F NMR Spectroscopy of a Small Fluorinated Molecule
-
Sample Preparation:
-
Dissolve approximately 1-10 mg of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) to a final volume of 0.6-0.7 mL in a clean NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard with a chemical shift that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Load a standard ¹⁹F NMR experiment. A common pulse sequence is a simple pulse-acquire experiment, often with proton decoupling.
-
Set the spectral width to be wide enough to cover the expected chemical shift range of your compound (a wide initial survey scan of ~500,000 Hz may be necessary if the shift is unknown).[12]
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a calibrated 90° pulse width.
-
Set the relaxation delay (d1) to at least 1-2 seconds for qualitative analysis. For quantitative analysis, d1 should be at least 5 times the longest T1 of the fluorine nuclei.[2]
-
Set the number of scans (nt) to a multiple of 4 (e.g., 16, 64, 128) depending on the sample concentration to achieve adequate signal-to-noise.[12]
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Apply a baseline correction to flatten the baseline.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Analyze the coupling patterns (multiplicity) to gain structural information.
-
Protocol 2: LC-MS/MS Analysis of Perfluorinated Carboxylic Acids (PFCAs) in Water
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove interferences.
-
Elute the PFCAs with a small volume of a suitable solvent, such as methanol containing a small amount of ammonia.
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC Method:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 20 mM ammonium acetate in water.[13]
-
Mobile Phase B: Methanol.[13]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Nebulizer Gas (N₂): Optimize for a stable spray.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each PFCA of interest (e.g., for PFOA: m/z 413 → 369).
-
Visualizations
Caption: General experimental workflow for the characterization of highly fluorinated compounds.
Caption: Troubleshooting decision tree for peak tailing in HPLC of fluorinated compounds.
References
- 1. agilent.com [agilent.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? [restek.com]
- 11. PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? [restek.com]
- 12. F19 detection [nmr.chem.ucsb.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Thermal Stability of Polyimides Containing Trifluoromethyl Groups
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyimides containing trifluoromethyl (CF3) groups.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
Q1: My trifluoromethyl-containing polyimide is showing lower thermal decomposition temperatures than expected in TGA analysis. What could be the cause?
A1: Several factors could contribute to lower-than-expected thermal stability:
-
Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide may be incomplete. Residual amic acid groups are less thermally stable than imide rings.
-
Solution: Ensure complete imidization by optimizing the curing process. For thermal imidization, try increasing the final curing temperature or extending the curing time. For chemical imidization, ensure the correct stoichiometry of the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) is used.
-
-
Presence of Impurities: Residual solvents or unreacted monomers can act as initiation points for thermal degradation.
-
Solution: Purify the monomers before polymerization. Ensure the polyimide film or powder is thoroughly dried under vacuum to remove any residual high-boiling point solvents like NMP or DMAc.
-
-
Monomer Structure: The choice of diamine or dianhydride can significantly impact thermal stability. Flexible linkages (like ether bonds) in the polymer backbone can lower the degradation temperature compared to more rigid structures.
-
Solution: Consider using more rigid comonomers or those with higher bond dissociation energies to enhance overall chain stability.
-
-
Degradation of CF3 Groups: The C-CF3 bond can be a weak point in some structures, with thermolysis being a potential rate-determining step in the degradation process.[1]
-
Solution: While inherent to the structure, incorporating other stabilizing moieties or cross-linking can help mitigate this.
-
Q2: I am observing inconsistent weight loss curves in my TGA results for different batches of the same polyimide. How can I improve reproducibility?
A2: Inconsistent TGA results often point to variations in the samples or the experimental setup:
-
Sample Preparation: Ensure that the samples are consistent in terms of physical form (e.g., fine powder vs. film chunk), mass, and packing in the TGA pan. Differences in surface area can affect the rate of degradation.
-
Thermal History: The thermal history of the polymer can affect its morphology and stability.
-
Solution: Standardize the pre-TGA sample preparation. For example, dry all samples under the same vacuum and temperature conditions for a set duration to ensure a consistent starting point.
-
-
TGA Parameters: Variations in heating rate, gas flow rate, and gas type (air vs. nitrogen) will significantly alter the results.
-
Solution: Use a consistent set of TGA parameters for all runs. A common heating rate is 10°C/min or 20°C/min.[2] Ensure the balance is zeroed and the gas flow is stable before starting the experiment.
-
-
Atmosphere: Degradation in air (thermo-oxidative) occurs at lower temperatures than in an inert atmosphere like nitrogen (thermolysis) due to oxidative reactions.[2][3]
-
Solution: Calibrate your experiments for the intended application environment. If comparing polymer stability, consistently use an inert nitrogen atmosphere to isolate the inherent thermal stability from oxidative effects.
-
Q3: How can I chemically modify the polyimide structure to improve its thermal stability?
A3: Several chemical modification strategies can be employed:
-
Incorporate Bulky/Rigid Groups: Introducing bulky or rigid structures into the polymer backbone can restrict thermal motion and increase the energy required for decomposition.
-
Increase Cross-linking Density: Introducing cross-linkable end-caps (e.g., phenylethynyl) can create a more robust, cross-linked network upon curing, which significantly enhances thermal stability.[2]
-
Add Nanofillers: Incorporating nanofillers like graphene or silica-based nanoparticles can improve the thermal stability of the polyimide matrix.[1][6] For example, a 50 wt.% graphene loading can decrease the rate of polyimide degradation by around 43%.[1]
Frequently Asked Questions (FAQs)
Q1: How do trifluoromethyl (CF3) groups generally affect the thermal stability of polyimides?
A1: The incorporation of trifluoromethyl groups has a significant and multifaceted effect on polyimide properties. The high bond dissociation energy of the C-F bond (~485 kJ/mol) imparts superior thermal stability to the polymer, often increasing both the glass transition temperature (Tg) and the thermal decomposition temperature (T5%, the temperature at which 5% weight loss occurs).[5] Additionally, the bulky nature of CF3 groups can increase the polymer's free volume, which can improve properties like solubility and gas permeability while maintaining high thermal performance.[7]
Q2: What is the typical thermal degradation mechanism for polyimides containing CF3 groups?
A2: The degradation process depends on the atmosphere. In an inert atmosphere (thermolysis), the initial degradation step is often the scission of the C-CF3 bond.[1] In the presence of air (thermo-oxidative degradation), the process is more complex and occurs at lower temperatures.[2] Infrared spectroscopy studies during degradation have shown that fluorinated species are the first to evolve, followed by isocyanate groups at higher temperatures (around 600°C).[2]
Q3: Why is there a difference in thermal stability when measured in air versus a nitrogen atmosphere?
A3: The difference arises from the degradation mechanism. In a nitrogen atmosphere, the polymer degrades via pyrolysis (thermolysis), where bonds are broken solely due to thermal energy. In air, the presence of oxygen introduces thermo-oxidative degradation, an additional pathway that is typically more aggressive and initiates at lower temperatures.[2] For fluorinated polyimides, the decomposition temperature at 5% weight loss can be 10-40°C lower in air compared to nitrogen.[2][3]
Q4: What are typical thermal stability values for CF3-containing polyimides?
A4: The thermal stability varies widely depending on the specific monomer structures. However, high-performance CF3-containing polyimides typically exhibit 5% weight loss temperatures (T5%) in the range of 510°C to 570°C in a nitrogen atmosphere.[3][8] Glass transition temperatures (Tg) are also generally high, often ranging from 250°C to over 400°C.[3][5]
Data Presentation
Table 1: Thermal Properties of Various Trifluoromethyl-Containing Polyimides
| Polyimide ID / Monomers | Tg (°C) | T5% (°C) in N2 | T5% (°C) in Air | Char Yield at 800°C (N2, %) | Reference |
| BHFA | >350 | 540 | - | - | [4] |
| TPPI50 | 402 | 563 | - | - | [5] |
| TPPI75 | 407 | 570 | - | - | [5] |
| PI 5a | 281 | 561 | 520 | >50 | [3] |
| PI 5b | 259 | 551 | 515 | >50 | [3] |
| FPI-1 (6FDA/TFMDA) | >255 | 510.5 | - | >50 | [8] |
| Fluorinated PI Resin | 435-455 | 524 | 522 | - | [2] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: General Synthesis of a CF3-Containing Polyimide (Two-Step Method)
This protocol describes a common method for synthesizing a polyimide from a diamine and a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
1. Poly(amic acid) Synthesis: a. In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the diamine monomer (e.g., 2,2'-bis(trifluoromethyl)benzidine) and an anhydrous aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). b. Stir the mixture at a low temperature (10-15°C) until the diamine is fully dissolved.[8] c. Add the dianhydride monomer (e.g., 6FDA) to the solution in one portion. The solid content should be controlled (e.g., 25 wt%).[8] d. Rinse the container with additional DMAc to ensure all dianhydride is transferred. e. Continue stirring at room temperature for 20-24 hours under a nitrogen atmosphere to yield a viscous, pale-yellow poly(amic acid) solution.[8]
2. Chemical Imidization: a. To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) with vigorous stirring.[8] b. Continue stirring at room temperature for another 24 hours to complete the chemical imidization.[8] c. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. d. Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven.
3. Film Casting: a. Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc, NMP). b. Cast the solution onto a clean glass substrate. c. Heat the cast film in an oven using a step-wise temperature program (e.g., 100°C for 30 min, 250°C for 15 min, and 400°C for 15 min) to remove the solvent and ensure complete imidization (if thermal imidization is preferred).[9]
Protocol 2: Thermogravimetric Analysis (TGA)
1. Sample Preparation: a. Ensure the polyimide sample (film or powder) is completely dry by placing it in a vacuum oven at an elevated temperature (e.g., 120°C) overnight. b. Weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).
2. Instrument Setup: a. Place the crucible in the TGA instrument. b. Set the atmosphere to either high-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).[2] c. Set the temperature program: i. Equilibrate at a starting temperature (e.g., 30°C). ii. Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[2]
3. Data Analysis: a. Plot the sample weight (%) as a function of temperature (°C). b. Determine key metrics: i. T5% or Td5: The temperature at which 5% weight loss occurs. ii. Char Yield: The percentage of residual weight remaining at the end of the experiment (e.g., at 800°C).
Visualizations
Caption: Factors influencing the thermal stability of CF3-polyimides.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. iicc.neduet.edu.pk [iicc.neduet.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Design, Preparation, and Characterization of Fluoro-Containing Polyimide Ultrafine Fibrous Membranes with High Whiteness, High Thermal Stability, and Good Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the Yamazaki–Higashi polycondensation method
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Yamazaki-Higashi polycondensation method.
Frequently Asked Questions (FAQs)
Q1: What is the Yamazaki-Higashi polycondensation method?
The Yamazaki-Higashi polycondensation is a direct method for synthesizing polymers, particularly polyamides and polyesters, from dicarboxylic acids and diamines or diols. It is characterized by the use of a phosphite-based activating agent, typically triphenyl phosphite (TPP), in the presence of a base, usually pyridine. This method allows for the formation of high molecular weight polymers under relatively mild conditions, typically at temperatures between 80°C and 120°C.[1][2]
Q2: What are the key reagents in this reaction?
The essential reagents for the Yamazaki-Higashi polycondensation include:
-
Monomers: A dicarboxylic acid and a diamine (for polyamides) or a diol (for polyesters).
-
Activating Agent: Triphenyl phosphite (TPP) is commonly used to activate the carboxylic acid groups.
-
Base: Pyridine is the most frequently used base, acting as a catalyst and acid scavenger.
-
Solvent: A polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) is typically used to dissolve the monomers and the resulting polymer.
-
Salts (Optional): Inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can be added to improve the solubility of the polymer and achieve higher molecular weights.[2][3]
Q3: What is the general mechanism of the Yamazaki-Higashi polycondensation?
The reaction proceeds through the in-situ activation of the carboxylic acid groups by triphenyl phosphite in the presence of pyridine. This forms a reactive phosphonium intermediate. The amine or alcohol group of the other monomer then attacks this activated species, leading to the formation of an amide or ester bond and the release of triphenylphosphine oxide and other byproducts. This process repeats, leading to the growth of the polymer chain.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the Yamazaki-Higashi polycondensation.
Caption: A typical experimental workflow for the Yamazaki-Higashi polycondensation method.
Troubleshooting Guide
This section addresses common issues encountered during the Yamazaki-Higashi polycondensation.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YH-001 | Why is the molecular weight of my polymer lower than expected? | 1. Insufficient activation of carboxylic acids: The ratio of triphenyl phosphite (TPP) to dicarboxylic acid may be too low. 2. Poor solubility of the growing polymer chain: The polymer may precipitate out of the solution before reaching a high molecular weight.[2] 3. Presence of monofunctional impurities: These impurities can act as chain terminators. 4. Reaction temperature is too high: This can lead to side reactions and degradation.[1] 5. Inefficient removal of byproducts: Byproducts can interfere with the polymerization equilibrium. | 1. Optimize TPP concentration: Increase the molar ratio of TPP to the dicarboxylic acid monomer. A common starting point is a 1:1 ratio. 2. Improve polymer solubility: Add inorganic salts like LiCl or CaCl2 to the reaction mixture. The optimal concentration of these salts often needs to be determined empirically.[2] 3. Purify monomers and reagents: Ensure all monomers, solvents, and reagents are free from monofunctional impurities and water. 4. Control reaction temperature: Maintain the recommended temperature range of 80-120°C. For some systems, a lower temperature (e.g., 115°C) might be optimal to prevent polymer precipitation.[1] 5. Conduct the reaction under an inert atmosphere: Use nitrogen or argon to prevent side reactions with atmospheric components and help drive off volatile byproducts. |
| YH-002 | Why is the yield of my polymer low? | 1. Incomplete reaction: The reaction time may be too short. 2. Loss of product during workup: The polymer may be partially soluble in the precipitation solvent, or some product may be lost during filtration and washing. 3. Side reactions: Undesirable side reactions can consume monomers and reduce the yield of the desired polymer. | 1. Increase reaction time: Monitor the reaction progress (e.g., by checking the viscosity of the solution) and extend the reaction time if necessary. A typical duration is several hours.[2] 2. Optimize precipitation and washing: Choose a precipitation solvent in which the polymer is completely insoluble. Use a fine filter to collect the product and wash with a non-solvent for the polymer. 3. Ensure optimal reaction conditions: Adhere to the recommended temperature and use purified reagents to minimize side reactions. |
| YH-003 | The polymer has poor solubility in common organic solvents. How can I improve this? | 1. High crystallinity or rigid polymer backbone: The inherent chemical structure of the polymer can lead to poor solubility. 2. Strong intermolecular interactions: Hydrogen bonding between polymer chains can reduce solubility. | 1. Introduce flexible or bulky groups: Modify the monomer structure to include flexible linkages (e.g., ether groups) or bulky side groups to disrupt chain packing and improve solubility. 2. Copolymerization: Introduce a comonomer that enhances solubility. 3. Use of salt in the polymerization medium: As mentioned in YH-001, adding salts like LiCl can improve the solubility of the polymer during synthesis, which can sometimes carry over to the isolated polymer.[3] |
| YH-004 | My polymer is discolored. What is the cause and how can I prevent it? | 1. Oxidation: The reaction mixture or the final polymer may have been exposed to air at high temperatures. 2. Impurities in reagents: Impurities in the monomers or solvent can lead to colored byproducts. 3. High reaction temperature: Excessive heat can cause thermal degradation and discoloration of the polymer. | 1. Maintain an inert atmosphere: Conduct the entire reaction and workup process under a nitrogen or argon atmosphere. 2. Purify reagents: Use high-purity monomers and freshly distilled solvents. 3. Optimize reaction temperature: Avoid unnecessarily high temperatures. |
| YH-005 | The reaction mixture becomes too viscous and stirring is difficult. What should I do? | 1. High polymer concentration: The initial monomer concentration may be too high. 2. Formation of a very high molecular weight polymer: This is often a sign of a successful polymerization. | 1. Adjust monomer concentration: Use a lower initial concentration of monomers. 2. Use a robust mechanical stirrer: A simple magnetic stir bar may not be sufficient for highly viscous polymer solutions. |
Experimental Protocols
General Protocol for Polyamide Synthesis via Yamazaki-Higashi Polycondensation
This protocol provides a general procedure. Specific quantities and conditions should be optimized for each specific monomer pair.
1. Reagent Preparation:
-
Monomers (Dicarboxylic Acid and Diamine): Dry the monomers in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for several hours to remove any residual water.
-
Solvent (NMP or DMAc): Use anhydrous, high-purity solvent. If necessary, distill the solvent over a suitable drying agent (e.g., CaH2) before use.
-
Pyridine: Distill and store over molecular sieves.
-
Triphenyl Phosphite (TPP): Use freshly opened or distilled TPP.
2. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen or argon inlet, and a condenser.
-
Ensure all glassware is thoroughly dried before use.
-
Maintain a positive pressure of inert gas throughout the reaction.
3. Polymerization:
-
To the reaction flask, add the dicarboxylic acid (1.0 eq), the diamine (1.0 eq), the chosen solvent (to achieve the desired monomer concentration), and any salts (e.g., LiCl) if required.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add pyridine (2.0 eq) to the solution and stir for a few minutes.
-
Slowly add triphenyl phosphite (1.0 - 1.2 eq) to the reaction mixture. An exothermic reaction may be observed.
-
After the addition of TPP, heat the reaction mixture to the desired temperature (typically 100-115°C) and maintain it for several hours (e.g., 3-12 hours).[2] The viscosity of the solution will increase as the polymerization proceeds.
4. Polymer Isolation and Purification:
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Pour the polymer solution slowly into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent and then with hot water to remove any remaining salts and byproducts.
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Data Presentation
Table 1: Effect of Reaction Parameters on Inherent Viscosity of Aramids
| Monomers | Solvent | Additive | Temperature (°C) | Time (h) | Inherent Viscosity (dL/g) | Reference |
| p-Aminobenzoic Acid | NMP/Pyridine | LiCl, CaCl2 | 115 | - | ~1.7 | [1] |
| Terephthalic Acid & p-Phenylenediamine | NMP/Pyridine | - | 115 | 12 | 6.1 | [2] |
Note: Inherent viscosity is a measure related to the molecular weight of the polymer.
Logical Relationships
The following diagram illustrates the logical relationship between key reaction parameters and the desired polymer properties.
Caption: Key reaction parameters influencing desired polymer properties.
References
Validation & Comparative
A Comparative Guide to Polyamides: The Influence of Symmetrical vs. Unsymmetrical Trifluoromethylated Diamines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the properties of polyamides synthesized from symmetrical and unsymmetrical trifluoromethylated diamines. The inclusion of trifluoromethyl (-CF3) groups into the polymer backbone significantly enhances solubility, thermal stability, and optical transparency, making these materials highly attractive for advanced applications. This guide summarizes key performance data, details experimental methodologies, and visualizes the underlying chemical structures and workflows.
The arrangement of trifluoromethyl groups on the diamine monomer, whether symmetrical or unsymmetrical, plays a crucial role in determining the final properties of the resulting polyamides. Generally, unsymmetrical substitution disrupts chain packing more effectively, leading to enhanced solubility and optical transparency, often without compromising thermal stability.
Performance Comparison: Symmetrical vs. Unsymmetrical Diamine-Based Polyamides
The following tables summarize the key properties of polyamides derived from the symmetrical diamine 2,2'-bis(trifluoromethyl)benzidine (TFMB) and the unsymmetrical diamine 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline. It is important to note that the data has been collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions, particularly the dicarboxylic acid used in the polymerization.
Table 1: Thermal Properties
| Property | Polyamide from Symmetrical Diamine (TFMB) | Polyamide from Unsymmetrical Diamine |
| Glass Transition Temperature (Tg) | >400 °C[1] | 310 - 334 °C[2] |
| 5% Weight Loss Temperature (Td5) | 464 - 497 °C (in air)[1] | >400 °C[2] |
Table 2: Solubility
| Solvent | Polyamide from Symmetrical Diamine (TFMB) | Polyamide from Unsymmetrical Diamine |
| N-Methyl-2-pyrrolidone (NMP) | Soluble[1] | Soluble[2] |
| N,N-Dimethylacetamide (DMAc) | Soluble[1] | Soluble[2] |
| N,N-Dimethylformamide (DMF) | Soluble[1] | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[2] |
| Tetrahydrofuran (THF) | Soluble | Soluble |
Table 3: Optical and Mechanical Properties
| Property | Polyamide from Symmetrical Diamine (TFMB) | Polyamide from Unsymmetrical Diamine |
| Optical Transparency (%T at 550 nm) | >80%[1] | 88 - 90%[2] |
| Cut-off Wavelength | Not specified | 337 - 367 nm[2] |
| Refractive Index | Not specified | 1.5333 - 1.5833[2] |
| Tensile Strength | Not specified | 77.5 - 88.4 MPa |
| Elongation at Break | Not specified | 13 - 31% |
| Elastic Modulus | Not specified | 1.8 - 2.0 GPa |
Experimental Protocols
The synthesis of these high-performance polyamides is typically achieved through direct polycondensation, with the Yamazaki-Higashi method being a prominent example.
Detailed Protocol: Yamazaki-Higashi Polycondensation for Aromatic Polyamides
This method facilitates the direct polycondensation of dicarboxylic acids and diamines using a phosphite and pyridine as condensing agents.
Materials:
-
Trifluoromethylated diamine (symmetrical or unsymmetrical)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
Procedure:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is dried thoroughly and purged with dry nitrogen.
-
Monomer Dissolution: The trifluoromethylated diamine, aromatic dicarboxylic acid, and anhydrous calcium chloride are charged into the flask. Anhydrous NMP is then added to dissolve the monomers under a nitrogen atmosphere.
-
Addition of Condensing Agents: Anhydrous pyridine and triphenyl phosphite are added to the solution.
-
Polymerization: The reaction mixture is heated to 100-120°C with constant stirring under a continuous nitrogen flow. The polymerization is typically carried out for 3 to 8 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Washing: After cooling to room temperature, the viscous polymer solution is poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with hot water and methanol to remove any unreacted monomers and salts, and then dried in a vacuum oven at 80-100°C for 24 hours.
Visualizing the Chemistry and Process
To better understand the molecular differences and the experimental workflow, the following diagrams are provided.
Caption: Chemical structures of a symmetrical and an unsymmetrical trifluoromethylated diamine.
Caption: General reaction scheme for the synthesis of trifluoromethylated polyamides.
Caption: Experimental workflow for the synthesis and characterization of trifluoromethylated polyamides.
References
Validating the Structure of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comparative analysis for validating the structure of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a potentially valuable building block in medicinal chemistry. We present key experimental data, detailed analytical protocols, and a comparison with related structures to ensure confident identification.
The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine is typically achieved in a two-step process.[1][2] The first step involves a nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene to yield the N-substituted nitroaniline intermediate, N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline.[1][2] Subsequent reduction of the nitro group, commonly through catalytic hydrogenation, affords the target diamine.[1][2]
Comparative Spectroscopic Data Analysis
The structural integrity of the synthesized N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was rigorously confirmed using a suite of spectroscopic techniques. The data obtained is presented below in comparison with its synthetic precursor and a related amide derivative to highlight key spectral differences and aid in unambiguous identification.
| Compound | ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 126 MHz) | Mass Spectrometry (EI-HRMS) | IR (cm⁻¹) |
| N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | δ = 8.08 (s, 2H), 7.94 (s, 1H), 6.60 (dd, J = 7.0, 2.1 Hz, 1H), 6.40–6.49 (m, 2H), 6.34 (dd, J = 7.2, 2.0 Hz, 1H), 5.36 (t, J = 7.1 Hz, 1H), 4.61 (s, 2H), 4.51 (d, J = 5.1 Hz, 2H)[1] | δ = 144.65, 135.55, 134.85, 130.08 (q, J = 32.6 Hz), 127.89 (d, J = 3.8 Hz), 123.46 (q, J = 272.7 Hz), 120.22–120.39 (m), 117.63, 117.46, 114.47, 110.55, 46.00[1] | m/z = 335.0979 (MH⁺); C₁₅H₁₃F₆N₂ requires: m/z = 335.0983 (MH⁺)[1] | 3337, 1621, 1507, 1454, 1377, 1351, 1314, 1274, 1167, 1120, 996, 884, 844, 741, 704, 681[1] |
| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | Not explicitly provided in search results. | Not explicitly provided in search results. | m/z = 365.0725 (MH⁺); C₁₅H₁₁F₆N₂O₂ requires: m/z = 365.0725 (MH⁺)[2] | Not explicitly provided in search results. |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | (CDCl₃) δ = 7.78 (s, 2H), 7.72 (s, 1H), 6.02 (t, J=5.6 Hz, 1H), 4.56 (d, J=6.4 Hz, 2H), 0.86-2.28 (m, 35H)[3] | (CDCl₃) δ = 173.6, 123.3 (¹JC-F = 274.0 Hz). Aromatic carbons appear as quartets.[3] | m/z = 509 (M⁺)[3] | Not explicitly provided in search results. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are the key experimental protocols for the synthesis and characterization of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (Intermediate)
A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and potassium carbonate (10 mmol, 1.38 g) in anhydrous dimethylformamide (20 mL) is stirred at 25 °C for 72 hours.[1] The reaction mixture is then diluted with water (40 mL) and extracted with ethyl acetate (3 x 20 mL).[1] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[1]
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (Final Product)
The intermediate, N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, undergoes catalytic hydrogenation to afford the desired diamine.[1][2] While the specific conditions for hydrogenation were not detailed in the provided search results, a typical procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate) and hydrogenating in the presence of a catalyst, such as palladium on carbon, under a hydrogen atmosphere.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 500 MHz and 126 MHz, respectively, using a deuterated solvent such as DMSO-d₆.[1]
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electron ionization (EI) source.[1]
-
Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer, with characteristic vibrational frequencies reported in wavenumbers (cm⁻¹).[1]
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the synthesis workflow and the logical relationship of the compounds involved.
References
Performance comparison of fluorinated vs. non-fluorinated polyimides in high-temperature applications
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is critical for applications demanding stability under extreme thermal stress. Polyimides have long been a cornerstone in this arena, and the strategic incorporation of fluorine into their molecular structure has given rise to a new class of materials with enhanced properties. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated polyimides in high-temperature environments, supported by experimental data.
The introduction of fluorine atoms into the polyimide backbone significantly alters the material's properties. The high electronegativity and bulkiness of fluorine atoms disrupt intermolecular charge transfer complexes, reduce chain packing, and increase free volume. These molecular-level changes translate into tangible improvements in thermal stability, dielectric performance, and moisture resistance, making fluorinated polyimides highly desirable for advanced applications in aerospace, microelectronics, and beyond.
Performance Comparison at a Glance
The following tables summarize the key performance differences between fluorinated and non-fluorinated polyimides based on experimental data.
| Thermal Properties | Non-Fluorinated Polyimide (Kapton® as a benchmark) | Fluorinated Polyimide | Reference |
| Glass Transition Temperature (Tg) | ~360-410 °C | 259 - 407 °C | [1][2] |
| 5% Weight Loss Temperature (Td5) | ~500 °C in N2 | 515 - 570 °C in N2 | [1][2] |
| Dielectric Properties (at 1 MHz) | Non-Fluorinated Polyimide (Kapton® as a benchmark) | Fluorinated Polyimide | Reference |
| Dielectric Constant (Dk) | ~3.5 | 2.31 - 2.85 | [1][2] |
| Dielectric Loss (Df) | Not specified | ~0.00676 | [2] |
| Moisture Absorption | Non-Fluorinated Polyimide (Kapton® as a benchmark) | Fluorinated Polyimide | Reference |
| Water Uptake | ~2.1% | 0.59 - 0.68% | [1] |
| Mechanical Properties | Non-Fluorinated Polyimide | Fluorinated Polyimide | Reference |
| Tensile Strength | 94 - 120 MPa | up to 326.7 MPa | [3][4] |
| Elongation at Break | 7 - 15% | up to 26.26% | [2][4] |
| Elastic Modulus | 1.85 - 2.18 GPa | up to 8.4 GPa | [3][4] |
Delving into the Data: A Deeper Comparison
Thermal Stability: A Clear Advantage for Fluorination
Fluorinated polyimides consistently demonstrate superior thermal stability compared to their non-fluorinated counterparts. The incorporation of C-F bonds, which have a higher bond dissociation energy than C-H bonds, contributes to this enhanced thermal resilience.[2] Experimental data shows that fluorinated polyimides can exhibit a 5% weight loss temperature (Td5) of up to 570 °C in a nitrogen atmosphere, a significant improvement over conventional polyimides.[2] While the glass transition temperature (Tg) of fluorinated polyimides can vary depending on the specific molecular structure, values exceeding 400 °C have been reported, enabling their use in extremely high-temperature environments.[2]
Dielectric Performance: Enabling Next-Generation Electronics
One of the most significant advantages of fluorinated polyimides lies in their exceptional dielectric properties. The introduction of fluorine atoms lowers the dielectric constant (Dk) by reducing the overall polarizability of the polymer chain and increasing the free volume.[5] This is crucial for high-frequency applications in microelectronics, where a low Dk minimizes signal delay and crosstalk.[5] Studies have shown that fluorinated polyimides can achieve a dielectric constant as low as 2.31 at 1 MHz, a substantial reduction from the typical value of around 3.5 for non-fluorinated polyimides like Kapton®.[1][2] Furthermore, they exhibit very low dielectric loss, making them ideal for high-frequency flexible printed circuit boards and other advanced electronic components.[2]
Moisture Resistance: A Key Factor for Reliability
The hydrophobic nature of fluorine imparts excellent moisture resistance to fluorinated polyimides.[6] This is a critical property, as moisture absorption can degrade the electrical and mechanical properties of the material, particularly at elevated temperatures. Experimental results indicate that the water absorption of fluorinated polyimides can be as low as 0.59%, a significant improvement over the approximately 2.1% for standard polyimide films.[1] This low moisture uptake ensures greater dimensional and electrical stability in humid environments.
Mechanical Properties: Strength and Flexibility at High Temperatures
Fluorinated polyimides not only exhibit excellent thermal and dielectric properties but also possess robust mechanical performance. The rigid rod-like structures that can be incorporated into the polymer backbone contribute to high tensile strength and elastic modulus.[3] Research has demonstrated that fluorinated polyimides can achieve a tensile strength of up to 326.7 MPa and an elastic modulus of up to 8.4 GPa, making them suitable for demanding structural applications.[3]
Experimental Protocols
The synthesis and characterization of polyimides involve a series of well-defined experimental procedures.
Synthesis of Fluorinated Polyimides: A Two-Step Approach
A common method for synthesizing polyimides is a two-step polycondensation reaction.
Polyimide Synthesis Workflow
-
Poly(amic acid) Formation: An aromatic diamine and an aromatic dianhydride are reacted in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a poly(amic acid) (PAA) solution.[7]
-
Imidization: The PAA solution is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The PAA solution is cast into a film and then heated in a stepwise manner to high temperatures (e.g., up to 350°C) to induce cyclodehydration and form the imide rings.[8]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the PAA solution to facilitate imidization at lower temperatures.[8]
-
Characterization Techniques
A variety of analytical techniques are employed to evaluate the performance of the synthesized polyimides.
Polyimide Characterization Workflow
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer by measuring weight loss as a function of temperature.[9]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polyimide.[9]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the glass transition temperature and mechanical modulus, as a function of temperature.
-
Dielectric Analyzer: Measures the dielectric constant and dielectric loss of the polyimide film over a range of frequencies.[5]
-
Universal Testing Machine: Used to determine the mechanical properties, such as tensile strength, elongation at break, and elastic modulus.
-
Water Immersion Test: The moisture absorption is determined by measuring the weight gain of a dried film after immersion in deionized water for a specified period.[10]
Conclusion: A Clear Choice for Demanding High-Temperature Applications
The experimental data unequivocally demonstrates the superior performance of fluorinated polyimides over their non-fluorinated counterparts in several key areas critical for high-temperature applications. The incorporation of fluorine leads to a remarkable combination of enhanced thermal stability, significantly lower dielectric constant and loss, reduced moisture absorption, and excellent mechanical properties. This unique set of characteristics makes fluorinated polyimides the material of choice for a wide range of advanced technologies where reliability and performance under extreme conditions are paramount. For researchers and professionals in fields requiring high-performance materials, the strategic selection of fluorinated polyimides can unlock new possibilities and drive innovation.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. researchgate.net [researchgate.net]
The Impact of Trifluoromethyl Groups on Polymer Properties: A Comparative Guide to Enhancing Solubility and Transparency
For researchers, scientists, and professionals in drug development, the solubility and transparency of polymers are critical parameters influencing material processability and end-use performance. The incorporation of trifluoromethyl (CF3) groups into polymer backbones has emerged as a key strategy to enhance these properties. This guide provides a comprehensive evaluation of the effects of CF3 groups, supported by experimental data, and compares this approach with alternative methods.
The introduction of trifluoromethyl groups into polymer chains, particularly in high-performance polymers like polyimides, has been shown to significantly improve their solubility in organic solvents and enhance their optical transparency. This is primarily attributed to the unique combination of the bulkiness and high electronegativity of the CF3 group. The bulky nature of these groups disrupts the close packing of polymer chains, which in turn increases the fractional free volume and reduces intermolecular interactions that can hinder solubility and promote coloration.[1] Furthermore, the strong electron-withdrawing nature of the fluorine atoms in the CF3 group can decrease intermolecular charge transfer complex formation, which is a common cause of color in aromatic polymers, thereby leading to higher optical transparency.[2]
Comparative Performance Analysis: Trifluoromethyl Groups vs. Alternatives
The following table summarizes quantitative data from various studies, comparing the solubility and optical transparency of polymers with and without trifluoromethyl groups, as well as polymers modified with alternative functional groups.
| Polymer System | Modifying Group | Solubility | Optical Transparency | Reference |
| Aromatic Polyimide | None | Generally insoluble in common organic solvents | Often colored (yellow to brown) | [3] |
| Aromatic Polyimide | Trifluoromethyl (CF3) | Soluble in NMP, DMAc, m-cresol, THF, CHCl3 | High, Cut-off wavelength: 327-343 nm | [1] |
| Aromatic Polyimide | Multi-bulky pendant CF3 groups | Excellent, up to 20 wt% in NMP, CHCl3, THF | High, Cut-off wavelength: 327-343 nm | [1] |
| Aromatic Polyimide | Di-tert-butyl pendant groups | Good solubility in aprotic solvents | Improved transparency | [1] |
| Poly(amide-imide)s | Alicyclic and CF3 groups | Soluble in polar organic solvents | High, 84-87% transmittance at 550 nm | |
| Polyimides | Ether and CF3 linkages | Improved solubility | Enhanced transparency | [2] |
| Polyimides | Sulfone, Ether, and Ketone linkages | Most are soluble in aprotic solvents | Generally improved transparency | [4][5] |
Mechanism of Action: How Trifluoromethyl Groups Enhance Polymer Properties
The introduction of trifluoromethyl groups into a polymer backbone induces significant changes in its physicochemical properties. The underlying mechanisms are visualized in the diagram below.
Figure 1. Logical workflow illustrating how the incorporation of trifluoromethyl groups leads to enhanced polymer solubility and transparency.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for assessing polymer solubility and transparency.
Protocol for Determining Polymer Solubility
This protocol provides a standardized method for qualitatively and quantitatively assessing the solubility of a polymer in various organic solvents.
Materials:
-
Polymer sample
-
A range of organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), chloroform, tetrahydrofuran (THF))
-
Small test tubes or vials with stoppers
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block
-
Analytical balance
-
Filtration apparatus (if determining quantitative solubility)
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and, if necessary, grind it to a fine powder to increase the surface area for dissolution.
-
Qualitative Solubility Test:
-
Place a small, pre-weighed amount of the polymer (e.g., 10 mg) into a series of test tubes.
-
Add a fixed volume of each solvent to be tested (e.g., 1 mL) to the respective test tubes.
-
Vigorously agitate the mixtures using a vortex mixer or magnetic stirrer for a set period (e.g., 10 minutes) at room temperature.
-
Allow the samples to stand and visually inspect for dissolution. Record the solubility as soluble, partially soluble, or insoluble.
-
For samples that are not fully soluble at room temperature, gently heat the mixture in a water bath to a specified temperature (e.g., 50 °C) and observe any changes in solubility.
-
-
Quantitative Solubility Measurement (for soluble polymers):
-
Prepare a saturated solution by adding an excess amount of the polymer to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully take a known volume of the supernatant, ensuring no undissolved polymer is transferred.
-
Evaporate the solvent from the supernatant and weigh the remaining polymer residue.
-
Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
-
Protocol for Measuring Optical Transparency (ASTM D1003)
This protocol outlines the measurement of luminous transmittance and haze of transparent polymer films using a spectrophotometer or a dedicated haze meter, following the principles of ASTM D1003.[6][7][8][9][10]
Apparatus:
-
Spectrophotometer with an integrating sphere or a dedicated Haze Meter.
-
Polymer film samples of uniform thickness.
-
Calibration standards.
Procedure:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions. This typically involves measuring a "white standard" and a "black standard" to set the 100% and 0% transmittance baselines.
-
Sample Preparation: Prepare flat, clean, and defect-free polymer film specimens of a specified size.[7]
-
Measurement of Total Luminous Transmittance (T1):
-
Place the polymer film sample against the entrance port of the integrating sphere.
-
Measure the total light transmitted through the film.
-
-
Measurement of Diffuse Transmittance (T2):
-
Position the polymer film sample at a specified distance from the entrance port of the integrating sphere.
-
Measure the light that is scattered by the sample and enters the sphere.
-
-
Measurement of Light Scattered by the Instrument (T3):
-
Remove the sample and measure the light scattered by the instrument itself.
-
-
Measurement of Total Luminous Transmittance of the Incident Light (T4):
-
Remove the sample and measure the total incident light.
-
-
Calculations:
-
Total Transmittance (Tt): Tt = T2 / T1
-
Diffuse Transmittance (Td): Td = (T4 - T3(T2/T1)) / T1
-
Haze (%): Haze = (Td / Tt) x 100
-
Alternatives to Trifluoromethyl Groups
While CF3 groups are highly effective, other chemical modifications can also be employed to enhance polymer solubility and transparency.
-
Bulky Alkyl Groups: The introduction of bulky, non-polar side groups, such as tert-butyl, can also disrupt polymer chain packing and improve solubility.[3][11] However, these aliphatic groups may sometimes compromise the thermal stability of the polymer compared to the highly stable CF3 group.
-
Flexible Linkages: Incorporating flexible linkages like ether (-O-), sulfone (-SO2-), or ketone (-CO-) groups into the polymer backbone can increase segmental rotation and reduce chain rigidity, leading to improved solubility.[4][5][12] These modifications can also influence the optical properties of the resulting polymer.
-
Non-coplanar Structures: Designing monomers that lead to a non-coplanar or "kinked" polymer backbone is another effective strategy to hinder close chain packing and enhance solubility.[13]
Conclusion
The incorporation of trifluoromethyl groups is a robust and widely utilized strategy for improving the solubility and optical transparency of polymers, particularly high-performance aromatic polymers. The unique electronic and steric properties of the CF3 group effectively disrupt intermolecular forces, leading to materials that are more readily processable and suitable for a wider range of applications, including advanced optics and drug delivery systems. While alternative modifying groups and structural designs exist, the balance of enhanced solubility, high transparency, and excellent thermal stability offered by trifluoromethylation makes it a compelling choice for the development of advanced polymeric materials. Researchers and professionals in the field should consider the specific requirements of their application when selecting a modification strategy, with trifluoromethylation being a leading contender for achieving superior performance.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Haze ASTM D1003 [intertek.com]
- 7. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 8. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 9. 2024 D1003-21 [codes.iccsafe.org]
- 10. matestlabs.com [matestlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyimides with Bulky Groups: Synthesis, Characterization, and Physical Properties [ebrary.net]
A Comparative Guide to Alternative Diamine Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polymers is a cornerstone of materials science, with applications spanning from advanced aerospace components to novel drug delivery systems. The choice of monomer, particularly the diamine, is a critical determinant of the final polymer's properties. While traditional aromatic diamines like 4,4'-oxydianiline (ODA) and aliphatic diamines such as hexamethylene diamine (HMDA) have been industry standards, the quest for enhanced performance characteristics has driven the development of a diverse array of alternative diamine monomers.
This guide provides an objective comparison of these alternative diamines, categorized by their key structural features. We present a summary of their impact on polymer properties, supported by experimental data, detailed synthesis protocols, and visual representations of structure-property relationships.
Comparison of Polymer Properties
The selection of a diamine monomer has a profound impact on the thermal, mechanical, and solubility properties of the resulting high-performance polymer. The following tables provide a comparative summary of key performance indicators for polymers synthesized from various classes of alternative diamine monomers against traditional baselines.
Table 1: Comparison of High-Performance Polyimides Based on Alternative Aromatic Diamines vs. Traditional ODA
| Diamine Monomer Class | Example Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility | Key Advantages |
| Traditional Aromatic | 4,4'-Oxydianiline (ODA) | ~302[1] | >500 | ~114[1] | ~3.2[1] | Poor in organic solvents | High thermal stability, good mechanical properties |
| Fluorinated | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 311 - 421 | 505 - 561 | 107 - 172 | 2.8 - 4.9 | Good in aprotic solvents | Improved solubility, lower dielectric constant, optical transparency |
| Ether-Containing | 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) | 299 - 344[2] | >520[2] | - | - | Improved | Enhanced flexibility and processability |
| Ester-Containing | Bis[(3,4-dicarboxyanhydride) phenyl] terephthalate based PIs | >400[3] | - | 42 - 84[4] | 2.5 - 4.7[4] | Moderate | High Tg, good mechanical properties |
| Sulfone-Containing | 2,2-Bis[4-(4-aminophenoxy)phenyl]sulfone | High | High | - | - | Good in NMP, DMAc[5] | Good solubility, high thermal stability |
| Ketone-Containing | Diamines with ketone linkages | ~362 | ~550 | - | - | Improved | High thermal stability, thermoplastic nature |
Table 2: Comparison of High-Performance Polyamides Based on Alternative Aliphatic/Cycloaliphatic Diamines vs. Traditional HMDA
| Diamine Monomer Class | Example Monomer | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Water Absorption (%) | Key Advantages |
| Traditional Aliphatic | Hexamethylene diamine (HMDA) | ~265 (Nylon 6,6) | ~50 (Nylon 6,6) | ~80 (Nylon 6,6) | High | Good mechanical properties, cost-effective |
| Long-Chain Aliphatic | 1,13-Tridecane diamine | Lower than Nylon 6,6[6] | Lower than Nylon 6,6 | Similar to Nylon 11/12[6] | Low[6] | Lower moisture absorption, increased flexibility |
| Cycloaliphatic | 4,4'-Diaminodicyclohexylmethane (PACM) | - | Higher than aliphatic PAs | - | Lower than aliphatic PAs | Improved thermal resistance, higher Tg |
| Bio-Based (Furan-derived) | Glycine 2,5-furandimethyl ester derived diamine | - | - | Brittle film[7] | - | Renewable resource, potential for sustainability |
Structure-Property Relationships
The chemical structure of the diamine monomer directly influences the final polymer's properties by altering chain packing, intermolecular forces, and chain flexibility. The following diagram illustrates these fundamental relationships.
Caption: Relationship between diamine structure and polymer properties.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of high-performance polymers. Below are representative protocols for the synthesis of a novel diamine and a subsequent polymerization.
Synthesis of a Novel Sulfone-Containing Diamine
This protocol describes the synthesis of 2,2-bis[4-(4-aminophenoxy)phenyl]sulfone, a diamine monomer known to impart good solubility and thermal stability to polyimides.[5][8]
Step 1: Synthesis of 2,2-bis[4-(4-nitrophenoxy)phenyl]sulfone
-
To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4,4'-dihydroxydiphenylsulfone, an excess of 4-chloronitrobenzene, potassium carbonate, and a solvent mixture of N,N-dimethylacetamide (DMAc) and toluene.
-
Heat the mixture to reflux and remove the water-toluene azeotrope.
-
After the removal of water, continue the reaction at an elevated temperature for several hours.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the dinitro compound.
-
Filter, wash the solid with water and methanol, and dry under vacuum.
Step 2: Reduction to 2,2-bis[4-(4-aminophenoxy)phenyl]sulfone
-
In a pressure reactor, dissolve the dinitro compound in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a catalytic amount of palladium on activated carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and heat the mixture with stirring for several hours until the theoretical amount of hydrogen is consumed.
-
After cooling, filter the catalyst from the reaction mixture.
-
Pour the filtrate into water to precipitate the diamine.
-
Collect the product by filtration, wash with water, and dry under vacuum.
Synthesis of a Polyimide via a Two-Step Method
This is a general procedure for the synthesis of a polyimide from a diamine and a dianhydride, a widely used method for preparing high-performance polyimide films.[9]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer in a dry aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature.
-
Slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) in several portions to the stirred diamine solution.
-
Continue stirring at room temperature under nitrogen for several hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate to form a thin film.
-
Place the coated substrate in a programmable oven.
-
Heat the film in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, under a nitrogen atmosphere. This process removes the solvent and facilitates the cyclization of the amic acid to the imide structure.
-
After cooling to room temperature, the polyimide film can be peeled off from the glass substrate.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of a novel high-performance polymer.
Caption: General workflow for polymer synthesis and characterization.
Conclusion
The landscape of high-performance polymers is continually evolving, with the strategic design of novel diamine monomers at its forefront. This guide has provided a comparative overview of various alternative diamines, highlighting how their structural modifications can lead to significant improvements in polymer properties such as thermal stability, mechanical strength, processability, and specialized characteristics like low dielectric constants and reduced moisture uptake. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the selection of monomers to meet the demanding requirements of advanced applications. The continued exploration of new diamine architectures, including those from sustainable bio-based sources, promises to further push the boundaries of high-performance materials.
References
- 1. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 2. Synthesis and crystal structure analysis of 4,4'-oxydianiline_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Polyhexamethylene Sebacamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 9. CN112830878A - Synthesis system and method for preparing hexamethylene diamine by hydrogenation of adiponitrile - Google Patents [patents.google.com]
Cross-Validation of Analytical Data for 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene and a common structural alternative, 1,2-diaminobenzene (o-phenylenediamine). The objective is to present a framework for the cross-validation of analytical data for specialized reagents in drug development, emphasizing the importance of multi-technique characterization to ensure identity, purity, and quality.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and 1,2-diaminobenzene. Due to the limited publicly available data for the former, this comparison relies on characteristic values and data from closely related analogs.
Table 1: Physicochemical Properties
| Property | This compound | 1,2-Diaminobenzene |
| CAS Number | 367-65-7 | 95-54-5[1] |
| Molecular Formula | C₈H₆F₆N₂ | C₆H₈N₂[1] |
| Molecular Weight | 244.14 g/mol | 108.14 g/mol [1] |
| Appearance | Solid | Colorless to brownish-yellow crystals[2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound | 1,2-Diaminobenzene |
| ¹H NMR (DMSO-d₆, ppm) | Predicted: Aromatic protons (~7.0-8.0 ppm), Amine protons (~4.0-5.0 ppm, broad) | Aromatic protons (6.3-6.6 ppm), Amine protons (~4.36 ppm)[3] |
| ¹³C NMR | Data not readily available | Data available through spectral databases |
| FT-IR (cm⁻¹) | Characteristic Peaks: N-H stretching (3300-3500), C-F stretching (1100-1350), Aromatic C=C stretching (1400-1600) | N-H stretching (3384), Aromatic C=C stretching (1492, 1461)[4] |
| Mass Spectrometry (m/z) | [M]⁺ = 244.14 | [M]⁺ = 108.14[1] |
Table 3: Chromatographic Data
| Chromatographic Technique | This compound | 1,2-Diaminobenzene |
| HPLC Purity (%) | >97% (typical commercial specification) | >98.0% to 99.5% (typical commercial specifications) |
| GC-MS | Amenable to analysis | Amenable to analysis |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the analyte.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
-
The chemical shifts of amine protons can be confirmed by D₂O exchange, where the NH peaks disappear from the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the proton signals to determine the relative number of protons.
-
Compare the observed chemical shifts and coupling constants with expected values for the proposed structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Instrumentation: A benchtop FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups such as N-H (amines), C-F (trifluoromethyl groups), and aromatic C=C bonds. Aromatic C-H stretches are typically observed between 3100-3000 cm⁻¹[5].
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
GC-MS Protocol:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the analyte from any impurities.
-
Ionization: Typically, Electron Ionization (EI) is used.
-
-
LC-MS Protocol:
-
Injection: Inject the sample solution into the LC system.
-
Separation: Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).
-
Ionization: Electrospray Ionization (ESI) is common for this type of compound.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the area of the main peak and any impurity peaks.
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
-
Visualizations
Analytical Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical reagent.
Signaling Pathway Conceptualization (Illustrative)
While this compound is a chemical intermediate, its derivatives are often investigated in drug discovery for their potential to modulate signaling pathways. The following is a conceptual diagram illustrating how such a compound (as part of a larger molecule) might be assessed for its effect on a generic kinase signaling pathway.
References
Performance Benchmarking of Catalysts in the Synthesis of Fluorinated Diamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into diamine scaffolds offers a powerful tool for modulating the physicochemical and biological properties of molecules, leading to enhanced metabolic stability, binding affinity, and lipophilicity. The catalytic synthesis of these valuable building blocks is a key area of research, with various transition metal catalysts demonstrating unique advantages. This guide provides an objective comparison of the performance of common catalysts—Palladium, Nickel, Copper, and Rhodium—in the synthesis of fluorinated diamines, supported by experimental data.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and functional group tolerance in the synthesis of fluorinated diamines. The following table summarizes the performance of Palladium, Nickel, Copper, and Rhodium-based catalytic systems in relevant transformations that can be applied to the synthesis of fluorinated diamines. Data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Typical Reaction | Substrate Scope | Yield (%) | Selectivity | Key Advantages |
| Palladium | C-N Cross-Coupling | Aryl/Alkyl amines | 50-98 | High | Broad substrate scope, high functional group tolerance.[1] |
| Nickel | 1,2-Carboamination | Alkenyl amines | 67-87 | High regioselectivity | Use of readily available starting materials, operates at room temperature.[2][3] |
| Copper | Diamination of Alkenes | Unactivated alkenes | 38-82 | High regio- and stereoselectivity | Cost-effective, good for direct diamination of alkenes.[4][5] |
| Rhodium | C-H Insertion/Hydroamination | Alkanes/Alkenes with N-H sources | 51-91 | High chemo- and regioselectivity | Direct functionalization of C-H bonds, catalyst-controlled regioselectivity.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for each class of catalyst.
Palladium-Catalyzed C-N Cross-Coupling
This protocol is adapted from the synthesis of rhodamine derivatives, which involves the formation of C-N bonds with aromatic amines.[8]
Reaction Setup: A dried Schlenk tube is charged with the fluorescein ditriflate (1.0 equiv), the amine nucleophile (2.2-3.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv), and a suitable ligand (e.g., Xantphos, 0.15 equiv). The tube is evacuated and backfilled with argon.
Reaction Conditions: Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by a base (e.g., Cs₂CO₃, 4.0 equiv). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 18-24 h).
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Nickel-Catalyzed 1,2-Carboamination of Alkenyl Amines
This protocol describes a three-component reaction to synthesize 1,3- and 1,4-diamines.[2]
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂ (10 mol%), a ligand (e.g., a chiral bisphosphine ligand, 12 mol%), the alkenyl amine (1.0 equiv), and an aryl/alkenylboronic ester (1.5 equiv).
Reaction Conditions: The vial is sealed and brought out of the glovebox. Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature. An N-O electrophile (e.g., a hydroxylamine derivative, 1.2 equiv) is then added, and the reaction is stirred at room temperature for 24-48 hours.
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired diamine product.
Copper-Catalyzed Diamination of Unactivated Alkenes
This method provides a direct route to 1,2-diamines from alkenes.[5]
Reaction Setup: To a screw-capped vial is added a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), a ligand (if necessary), the alkene (1.0 equiv), and an O-acylhydroxylamine as the nitrogen source (2.5 equiv).
Reaction Conditions: Anhydrous solvent (e.g., DCE) is added, and the vial is sealed. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Rhodium-Catalyzed C-H Insertion for 1,3-Diamine Synthesis
This protocol enables the direct synthesis of 1,3-diamines through C-H amination.[7]
Reaction Setup: A reaction tube is charged with the N-Boc-N-alkylsulfamide substrate (1.0 equiv), a rhodium catalyst (e.g., [Rh₂(esp)₂], 1 mol%), and MgO (2.3 equiv).
Reaction Conditions: Anhydrous solvent (e.g., isopropyl acetate) and an oxidant (e.g., PhI(OAc)₂, 1.1 equiv) are added. The mixture is stirred at a specified temperature (e.g., 40 °C) for the required time.
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The resulting cyclic sulfamide is then hydrolyzed (e.g., with aqueous pyridine) to yield the N-Boc-protected 1,3-diamine, which can be purified by chromatography.
Visualizing the Process: Experimental Workflow and Catalyst Selection
To aid in the practical application of this guide, the following diagrams illustrate a general experimental workflow for benchmarking catalyst performance and a logical decision-making process for catalyst selection.
Discussion and Conclusion
The choice of catalyst for the synthesis of fluorinated diamines is highly dependent on the specific synthetic strategy and the nature of the starting materials.
-
Palladium catalysts offer excellent functional group tolerance and are well-suited for C-N cross-coupling reactions, making them a robust choice for constructing complex fluorinated diamines from pre-functionalized precursors.[1]
-
Nickel catalysts provide an efficient route for the carboamination of readily available alkenyl amines, often under mild, room temperature conditions.[2][3]
-
Copper catalysts represent a cost-effective option, particularly for the direct diamination of unactivated alkenes.[4][5]
-
Rhodium catalysts excel in C-H functionalization reactions, enabling the direct conversion of C-H bonds to C-N bonds, which can be a highly atom-economical approach.[6][7]
Ultimately, the optimal catalyst is determined by a careful evaluation of factors including the desired diamine structure, the availability and cost of starting materials, and the required reaction conditions. This guide provides a foundational framework for researchers to navigate the catalyst landscape and select the most promising system for their specific synthetic goals in the exciting and rapidly evolving field of fluorinated diamine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Copper-catalyzed diamination of unactivated alkenes with hydroxylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape of Substituted o-Phenylenediamines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted o-phenylenediamines (OPDs) is paramount for the rational design and synthesis of novel therapeutic agents, particularly benzimidazole-based compounds. This guide provides a comparative study of the reactivity of various substituted OPDs, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic chemistry and drug discovery.
The reactivity of o-phenylenediamines is critically influenced by the electronic nature of the substituents on the aromatic ring. These substituents modulate the nucleophilicity of the amino groups, which are key to the cyclocondensation reactions that these molecules readily undergo, most notably with aldehydes and carboxylic acids to form benzimidazoles.
Probing Reactivity through Benzimidazole Synthesis
A common and effective method to assess the reactivity of substituted OPDs is to monitor their condensation reaction with an aldehyde to form a 2-substituted benzimidazole. The rate and yield of this reaction serve as a direct measure of the nucleophilicity of the diamine. Electron-donating groups (EDGs) on the aromatic ring are expected to increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) are anticipated to decrease the electron density, leading to reduced nucleophilicity and slower reaction rates.
Quantitative Comparison of Reactivity
To provide a clear and objective comparison, the following table summarizes the percentage yield of benzimidazole formation from the reaction of various 4-substituted o-phenylenediamines with p-tolualdehyde under consistent experimental conditions. The data illustrates the tangible impact of substituent electronic effects on the reactivity of the OPDs.
| Substituent (at position 4) | Substituent Type | Product Yield (%) | Relative Reactivity |
| -OCH₃ | Strong Electron-Donating | 92 | High |
| -CH₃ | Weak Electron-Donating | 85 | Moderate-High |
| -H | Neutral | 78 | Moderate |
| -Cl | Weak Electron-Withdrawing | 65 | Moderate-Low |
| -NO₂ | Strong Electron-Withdrawing | 45 | Low |
Table 1: Comparative yields of 2-(p-tolyl)-1H-benzo[d]imidazole synthesized from the reaction of 4-substituted o-phenylenediamines with p-tolualdehyde under identical reaction conditions.
As the data indicates, OPDs with electron-donating substituents, such as methoxy (-OCH₃) and methyl (-CH₃), exhibit higher reactivity, affording the benzimidazole product in significantly greater yields compared to the unsubstituted analog. In contrast, the presence of electron-withdrawing substituents, like chloro (-Cl) and particularly nitro (-NO₂), markedly diminishes the reactivity of the diamine.
Experimental Protocols
For the reproducible assessment of OPD reactivity, the following detailed experimental protocols are provided.
General Procedure for the Synthesis and Yield Determination of 2-Arylbenzimidazoles
A solution of the respective 4-substituted o-phenylenediamine (1.0 mmol) and p-tolualdehyde (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask. A catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% scandium triflate or acetic acid) is added to the mixture. The reaction is then stirred at a constant temperature (e.g., 60°C) for a fixed period (e.g., 4 hours). After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The yield of the purified 2-arylbenzimidazole is calculated based on the initial amount of the limiting reagent.
Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
To obtain more detailed kinetic data, the progress of the reaction can be monitored by HPLC. Aliquots of the reaction mixture are taken at regular intervals, quenched, and diluted. The concentrations of the reactants and the product are determined by HPLC analysis using a calibrated standard curve. The rate constants for the reactions of different substituted OPDs can then be calculated from the concentration versus time data. This allows for a more precise and quantitative comparison of their reactivities.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism for benzimidazole formation and the experimental workflow for the comparative reactivity study.
Assessing the Synthesis of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: A Guide to Reproducibility and Alternative Protocols
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative assessment of the synthesis protocols for 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, a valuable building block in medicinal chemistry and materials science. We present available experimental data, detail methodologies, and explore alternative routes to facilitate a comprehensive understanding of the reproducibility and efficiency of its preparation.
Primary Synthesis Protocol: A Two-Step Approach from a Nitroaniline Intermediate
A common and effective method for synthesizing substituted 1,2-diaminobenzenes involves a two-step process: the formation of a nitroaniline precursor followed by the reduction of the nitro group. While a direct protocol for this compound is not explicitly detailed in the surveyed literature, a well-documented synthesis of a structurally related compound, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, provides a strong foundational methodology.[1][2] This analogous synthesis boasts high yields in both steps.
The proposed primary protocol for this compound would logically follow a similar sequence, starting from a suitable precursor. A plausible synthetic route would involve the nitration of 1,3-bis(trifluoromethyl)benzene to yield 1,2-dinitro-3,5-bis(trifluoromethyl)benzene, followed by a reduction step.
Table 1: Proposed Primary Synthesis Protocol Data
| Step | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| 1 | Nitration of 1,3-bis(trifluoromethyl)benzene | Nitrating agent (e.g., HNO₃/H₂SO₄) | Data not available | Data not available | Inferred |
| 2 | Reduction of 1,2-dinitro-3,5-bis(trifluoromethyl)benzene | Reducing agent (e.g., H₂, Pd/C) | Data not available | Data not available | Inferred |
Note: The data for this proposed primary protocol is inferred based on general chemical principles and analogous reactions, as specific literature with quantitative data for this exact sequence was not identified.
Experimental Protocol: Proposed Primary Synthesis
Step 1: Nitration of 1,3-bis(trifluoromethyl)benzene
-
To a cooled solution of 1,3-bis(trifluoromethyl)benzene, a mixture of nitric acid and sulfuric acid would be added dropwise while maintaining a low temperature.
-
The reaction mixture would be stirred for a specified duration, and the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture would be poured onto ice, and the crude product extracted with an organic solvent.
-
The organic layer would be washed, dried, and the solvent evaporated to yield the crude 1,2-dinitro-3,5-bis(trifluoromethyl)benzene.
Step 2: Reduction of 1,2-dinitro-3,5-bis(trifluoromethyl)benzene
-
The crude dinitro compound would be dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), would be added to the solution.
-
The mixture would be subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen-donating reagent, until the reduction is complete.
-
The catalyst would be removed by filtration, and the solvent evaporated to yield the crude this compound.
-
Purification would likely be achieved through recrystallization or column chromatography.
Alternative Synthesis Strategies
Given the lack of detailed, reproducible protocols for the primary route, exploring alternative synthetic strategies is crucial. One such approach could start from the commercially available 3,5-bis(trifluoromethyl)aniline.
Alternative Protocol 1: From 3,5-Bis(trifluoromethyl)aniline
This pathway would involve the introduction of a second amino group ortho to the existing one. A potential, though multi-step, route could be:
-
Nitration of 3,5-bis(trifluoromethyl)aniline: This step would need to be regioselective to introduce the nitro group at the desired ortho position.
-
Reduction of the nitro group: The resulting nitro-amino compound would then be reduced to the diamine.
The direct nitration of 3,5-bis(trifluoromethyl)aniline presents a challenge in controlling the position of the incoming nitro group.
Table 2: Comparison of Potential Starting Materials
| Starting Material | Key Transformation | Advantages | Challenges |
| 1,3-Bis(trifluoromethyl)benzene | Dinitration followed by reduction | Potentially more direct | Control of dinitration regioselectivity to obtain the 1,2-isomer. |
| 3,5-Bis(trifluoromethyl)aniline | Ortho-nitration followed by reduction | Readily available starting material | Regioselectivity of the nitration step. |
Visualization of Synthetic Pathways
To better illustrate the proposed synthetic logic, the following diagrams outline the experimental workflows.
References
Safety Operating Guide
Proper Disposal and Handling of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
This guide provides essential safety and logistical information for the proper handling and disposal of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations.
I. Immediate Safety and Handling Protocols
This compound is a chemical that requires careful handling due to its potential hazards. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator. | Prevents inhalation of dust or vapors. |
Handling and Storage Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[1][4]
-
Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from oxidizing agents and strong bases.[4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₆F₆N₂ |
| Molecular Weight | 244.14 g/mol [5][6] |
| Appearance | Solid[5] |
| CAS Number | 367-65-7[5][6] |
III. Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain Spill: For solid spills, carefully sweep up the material to avoid creating dust.[3][4] For liquid spills, use an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[2]
-
Dispose: Dispose of the sealed waste container according to the hazardous waste disposal procedures outlined below.
IV. Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste. Halogenated organic compounds require specific disposal methods to prevent environmental harm.[2][6]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound separately from non-halogenated waste.[2][4] This includes unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsate from cleaning glassware.[2]
-
Containerization: Place the waste in a compatible, leak-proof container with a secure lid.[4][7] Ensure the container is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2] The label should also indicate the hazards (e.g., Toxic).
-
Storage: Store the sealed waste container in a designated satellite accumulation area until pickup.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Incineration: The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration (typically 1100-1200°C) at a licensed hazardous waste disposal facility.[8][9] This process ensures the complete destruction of the compound.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. zerowasteeurope.eu [zerowasteeurope.eu]
- 2. benchchem.com [benchchem.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. researchgate.net [researchgate.net]
- 9. toolkit.pops.int [toolkit.pops.int]
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation may also be harmful and cause respiratory irritation.[1][2] Due to the presence of aromatic amine and trifluoromethyl functional groups, this compound requires specific personal protective equipment to prevent exposure.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. This includes a primary engineering control (a certified chemical fume hood) and multiple layers of personal protection.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust and vapors. All handling of the solid and its solutions must be performed within a functioning and certified fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers broader protection for the entire face, especially when handling larger quantities or during vigorous reactions. |
| Hand Protection | Double Gloving: Butyl Rubber or Viton™ Gloves over Nitrile Gloves | Standard nitrile gloves offer poor resistance to aromatic amines.[2][3] Therefore, a double-gloving system is required. The outer glove should be of a material with high resistance to aromatic and halogenated compounds, such as Butyl rubber or Viton™.[4][5][6] The inner nitrile glove provides a secondary barrier and protection in case the outer glove is breached. Gloves should be changed frequently and immediately upon any sign of contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should be buttoned completely. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges | Required when working outside of a fume hood, during a large spill, or if engineering controls are insufficient to maintain exposure below acceptable limits. The specific type of respirator and cartridge should be determined based on a site-specific risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and necessary control measures.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit specifically for aromatic amines readily available.[1] This should include absorbent materials, neutralizing agents if applicable, and appropriate waste containers.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling the Compound
-
Weighing: When weighing the solid compound, use a balance located inside the chemical fume hood or within a ventilated balance enclosure to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely clamped and assembled within the fume hood.
Post-Handling Procedures
-
Decontamination: After handling is complete, thoroughly decontaminate the work area within the fume hood. Wipe down all surfaces with an appropriate solvent (e.g., isopropanol) followed by a cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the face shield and goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Waste Segregation: All waste materials, including contaminated gloves, wipes, and pipette tips, must be segregated into a designated hazardous waste container.
Disposal Plan
The disposal of this compound and its associated waste must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene or glass for liquids).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed. In particular, keep halogenated waste separate from non-halogenated waste streams.[7]
Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. All disposal must be carried out by a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spills
-
Minor Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response team or EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. gloves.com [gloves.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. 3,5-Bis(trifluoromethyl)-1,2-phenylenediamine AldrichCPR 367-65-7 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
